N-succinimidyl bromoacetate
描述
Structure
3D Structure
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUZQMZWTZAPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194821 | |
| Record name | N-Succinimidyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-51-7 | |
| Record name | N-Succinimidyl bromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Succinimidyl Bromoacetate (SBA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent widely employed in bioconjugation and protein modification. Its unique structure, featuring an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, allows for the sequential and selective targeting of primary amines and sulfhydryl groups, respectively. This dual reactivity makes SBA an invaluable tool for creating stable thioether linkages between biomolecules, a critical process in the development of antibody-drug conjugates (ADCs), immunogens, and various molecular probes. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of SBA, with a focus on detailed experimental protocols and workflows relevant to researchers in the life sciences.
Introduction
In the realm of bioconjugation chemistry, the ability to selectively link different biomolecules is paramount for the development of novel therapeutics and research tools. Heterobifunctional crosslinkers are indispensable reagents that facilitate these specific connections. N-Succinimidyl bromoacetate (SBA) stands out as a particularly useful reagent due to its distinct reactive ends, enabling a two-step conjugation process. The NHS ester moiety reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. Subsequently, the bromoacetyl group can specifically react with sulfhydryl groups, typically from cysteine residues, to form a robust thioether bond. This controlled, sequential reactivity minimizes the formation of unwanted homodimers and allows for the precise construction of complex biomolecular architectures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate | [1][2] |
| Synonyms | SBA, NHS-bromoacetate, SIB crosslinker | [3][4] |
| CAS Number | 42014-51-7 | [1] |
| Molecular Formula | C₆H₆BrNO₄ | [1] |
| Molecular Weight | 236.02 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 115-116 °C | |
| Purity | ≥95% | [1] |
| Spacer Arm Length | 1.5 Å | [3] |
| Solubility | Soluble in DMF and acetone (B3395972) (25 mg/mL), insoluble in water. | [1] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [1] |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis can be valuable for specialized applications or large-scale needs. A common method for the synthesis of NHS esters involves the reaction of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent. For SBA, this would involve the reaction of bromoacetic acid with NHS.
Proposed Synthetic Protocol
This protocol is based on general methods for the synthesis of N-hydroxysuccinimide esters.
Materials:
-
Bromoacetic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve bromoacetic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with a small amount of cold, anhydrous solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., DCM/hexane) to yield pure this compound.
Reaction Mechanism and Experimental Workflow
The utility of this compound lies in its two distinct reaction steps, which can be controlled by adjusting the pH of the reaction buffer.
Reaction Mechanism
The conjugation process involves two sequential nucleophilic substitution reactions.
Experimental Workflow for Antibody-Drug Conjugation
A common application of SBA and similar crosslinkers is in the generation of antibody-drug conjugates (ADCs). The following workflow outlines the general steps involved.
Experimental Protocols
The following protocols are based on established methods for protein modification and conjugation using this compound.
Bromoacetylation of a Carrier Protein (e.g., Bovine Serum Albumin)
This protocol describes the first step of the two-step conjugation process, where the carrier protein is modified to introduce reactive bromoacetyl groups.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (SBA)
-
Phosphate buffered saline (PBS), pH 7.2-7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 5-10 mg/mL.
-
SBA Solution Preparation: Immediately before use, dissolve SBA in a minimal amount of DMF or DMSO to a concentration of 10-20 mg/mL.
-
Bromoacetylation Reaction:
-
While gently stirring the BSA solution, slowly add a 10- to 20-fold molar excess of the SBA solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Purification:
-
Remove the excess, unreacted SBA and the N-hydroxysuccinimide by-product by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the protein-containing fractions, identified by monitoring the absorbance at 280 nm.
-
The resulting bromoacetylated BSA can be used immediately in the next conjugation step or stored at -20°C.
-
Conjugation of a Cysteine-Containing Peptide to Bromoacetylated BSA
This protocol details the second step, where the sulfhydryl group of a peptide reacts with the bromoacetylated carrier protein to form a stable thioether linkage.
Materials:
-
Bromoacetylated BSA (from protocol 5.1)
-
Cysteine-containing peptide
-
Phosphate buffered saline (PBS), pH 7.5-8.0
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50 or G-75)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS to a desired concentration.
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the peptide solution to the bromoacetylated BSA solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Separate the peptide-protein conjugate from unreacted peptide and any remaining small molecules by size-exclusion chromatography.
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and potentially at a wavelength specific to the peptide if it contains a chromophore.
-
Pool the fractions containing the purified conjugate.
-
-
Analysis: The conjugation efficiency can be determined by various methods, including amino acid analysis (quantifying S-carboxymethylcysteine), SDS-PAGE, or mass spectrometry. Conjugation efficiencies typically range from 22% to 37%.[5]
Applications in Research and Drug Development
The unique properties of this compound have led to its application in several key areas of life science research and pharmaceutical development.
-
Preparation of Immunogens: SBA is used to conjugate synthetic peptides to larger carrier proteins, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA).[5] These conjugates are then used to immunize animals to generate antibodies against the specific peptide sequence.
-
Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, SBA can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to the tumor cells, where it can exert its therapeutic effect, minimizing systemic toxicity.
-
Protein-Protein Interaction Studies: By crosslinking interacting proteins, SBA can help to identify and characterize protein complexes.
-
Enzyme Modification and Labeling: SBA can be used to introduce specific labels, such as fluorescent dyes or biotin, at amine or sulfhydryl sites within a protein for various biochemical and cellular imaging applications.
Conclusion
This compound is a versatile and efficient heterobifunctional crosslinking reagent that plays a crucial role in modern bioconjugation chemistry. Its ability to selectively and sequentially react with primary amines and sulfhydryl groups allows for the controlled synthesis of well-defined biomolecular conjugates. The protocols and workflows described in this guide provide a framework for researchers to effectively utilize SBA in their studies, from the preparation of immunogens to the development of sophisticated antibody-drug conjugates. As the demand for precisely engineered biomolecules continues to grow, the importance of reagents like this compound in advancing both basic research and therapeutic development will undoubtedly increase.
References
- 1. Bromoacetic acid N-hydroxysuccinimide ester = 95 , powder 42014-51-7 [sigmaaldrich.com]
- 2. Bromoacetic acid N-hydroxysuccinimide ester, 90% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound (SBA; SIB) [proteochem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. A protocol for the purification of bovine serum albumin free of deoxyribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Succinimidyl Bromoacetate: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent widely employed in bioconjugation and protein modification. Its utility lies in its ability to covalently link molecules containing primary amines to molecules containing sulfhydryl groups, enabling the creation of stable bioconjugates for a variety of research, diagnostic, and therapeutic applications. This technical guide provides an in-depth overview of the chemical properties of SBA, a detailed experimental protocol for its use in peptide-protein conjugation, and a visual representation of its reaction mechanism.
Core Chemical and Physical Properties
N-Succinimidyl bromoacetate is a white to off-white crystalline powder. A comprehensive summary of its key chemical and physical properties is presented in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C₆H₆BrNO₄ | [1][2][3] |
| Molecular Weight | 236.02 g/mol | [2][3] |
| Appearance | White to off-white powder/crystal | [4][5][6] |
| Melting Point | 110-118 °C | [4][5] |
| Solubility | Soluble in DMF and acetone (B3395972) (25 mg/mL). Insoluble in water. | [3][6][7] |
| Purity | >98.0% (GC) | [4] |
| Storage Temperature | -20°C | [3][5] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Bromoacetyl | [3][5] |
| Reactivity | NHS ester reacts with primary amines. Bromoacetyl group reacts with sulfhydryls. | [3][5] |
Mechanism of Action: A Two-Step Crosslinking Strategy
This compound's utility as a heterobifunctional crosslinker stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This allows for a controlled, two-step conjugation process. The NHS ester reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond. The bromoacetyl group then reacts specifically with sulfhydryl groups, for instance, from cysteine residues, to form a stable thioether bond. This directed approach minimizes the formation of unwanted homodimers and allows for the specific linking of two different molecules.
Caption: Reaction mechanism of this compound as a heterobifunctional crosslinker.
Experimental Protocol: Peptide Conjugation to a Carrier Protein
This protocol details a general procedure for conjugating a cysteine-containing peptide to a carrier protein, such as bovine serum albumin (BSA), using this compound.
Materials:
-
Carrier protein (e.g., Bovine Serum Albumin, BSA)
-
Cysteine-containing peptide
-
This compound (SBA)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Experimental Workflow:
Caption: Workflow for peptide-protein conjugation using this compound.
Detailed Methodology:
Step 1: Bromoacetylation of the Carrier Protein
-
Dissolve the carrier protein (e.g., BSA) in reaction buffer to a final concentration of 5-10 mg/mL.
-
Immediately before use, dissolve this compound in DMF to a concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of the SBA solution to the protein solution dropwise while gently stirring.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous gentle stirring.
-
Remove the excess, unreacted SBA and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with reaction buffer. The bromoacetylated protein will be in the void volume.
Step 2: Conjugation of the Cysteine-Containing Peptide
-
Dissolve the cysteine-containing peptide in reaction buffer at a concentration of 1-2 mg/mL.
-
Add a 1.5- to 5-fold molar excess of the peptide solution to the bromoacetylated protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal incubation time may need to be determined empirically.
-
To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
Step 3: Purification and Characterization of the Conjugate
-
Purify the peptide-protein conjugate from unreacted peptide and other small molecules by size exclusion chromatography (desalting column) or dialysis. If using dialysis, use a membrane with a molecular weight cut-off (MWCO) appropriate to retain the protein conjugate while allowing the smaller peptide to diffuse out.
-
Determine the protein concentration of the final conjugate using a standard protein assay.
-
Characterize the conjugate to confirm successful coupling. This can be done by:
-
SDS-PAGE: The conjugate will show a higher molecular weight band compared to the unconjugated carrier protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the number of peptides coupled per protein molecule.
-
Amino Acid Analysis: Quantification of S-carboxymethylcysteine after acid hydrolysis can determine the extent of conjugation.[2]
-
Safety and Handling
This compound is an irritant. It can cause skin, eye, and respiratory irritation.[6] Always handle this reagent in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[8] In case of contact, rinse the affected area with plenty of water.[8] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[8][9]
References
- 1. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Investigating Peptide‐Coenzyme A Conjugates as Chemical Probes for Proteomic Profiling of N‐Terminal and Lysine Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-Succinimidyl Bromoacetate (B1195939) (SBA)
N-Succinimidyl bromoacetate (SBA) is a heterobifunctional crosslinking reagent widely utilized in bioconjugation and drug development.[1][2] Its unique structure allows for the sequential and specific covalent linkage of molecules containing primary amines to those containing sulfhydryl (thiol) groups.[3] This guide provides a comprehensive overview of its structure, properties, and a detailed protocol for its application in protein conjugation.
Core Concepts: Structure and Formula
This compound consists of two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The NHS ester provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues in proteins, forming a stable amide bond. The bromoacetyl group is reactive towards sulfhydryl groups, found in cysteine residues, resulting in a stable thioether linkage.[3] With a short spacer arm of just 1.5 angstroms, SBA is one of the shortest available amine-to-sulfhydryl crosslinkers, making it ideal for applications where proximity between the conjugated molecules is desired.[1]
-
Chemical Formula: C₆H₆BrNO₄[4]
-
Alternative Names: Bromoacetic Acid N-Succinimidyl Ester, N-(Bromoacetoxy)succinimide, SBA Crosslinker, SIB Crosslinker[1]
Data Presentation: Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 236.02 g/mol | [4] |
| CAS Number | 42014-51-7 | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 110 - 118 °C | [4] |
| Purity | ≥95% to >98% (technique dependent) | [4] |
| Spacer Arm Length | 1.5 Å | [1] |
| Storage Conditions | -20°C, protect from moisture and light | [4] |
| Solubility | Soluble in DMF, DMSO; Acetone (25 mg/mL) | [4] |
Reaction Mechanism and Workflow
The conjugation process using SBA is a sequential, two-step procedure that provides control over the crosslinking reaction, minimizing the formation of unwanted polymers.[5]
-
Amine Acylation (Bromoacetylation): The NHS ester of SBA reacts with a primary amine on the first protein (Protein 1), typically in a pH range of 6.5-8.5.[4] This step releases N-hydroxysuccinimide and forms a stable amide bond, effectively attaching the bromoacetyl functional group to Protein 1.
-
Sulfhydryl Alkylation: The bromoacetylated intermediate is then introduced to the second protein (Protein 2), which contains a free sulfhydryl (thiol) group. The bromoacetyl group specifically reacts with the sulfhydryl at a pH of 7.0-8.0 to form a stable thioether bond, covalently linking the two proteins.[4]
Experimental Protocols: Two-Step Protein-Protein Conjugation
This protocol provides a general methodology for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH). This procedure should be optimized for specific applications.
Materials:
-
Protein-NH₂ (e.g., Bovine Serum Albumin, BSA)
-
Protein-SH (e.g., a cysteine-containing peptide or protein)
-
This compound (SBA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reaction Buffer B: PBS, pH 7.0-7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Dialysis cassette (e.g., 10K MWCO)
Procedure:
Step 1: Bromoacetylation of Amine-Containing Protein (Protein-NH₂)
-
Protein Preparation: Dissolve Protein-NH₂ in Reaction Buffer A to a final concentration of 2-10 mg/mL.
-
SBA Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of SBA in anhydrous DMF or DMSO. SBA is moisture-sensitive; use a dry solvent and do not store the solution.
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the SBA solution to the protein solution. For example, for every 1 nmol of protein, add 10-20 nmol of SBA.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Quenching (Optional but Recommended): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Purification of Intermediate: Immediately remove excess, unreacted SBA and reaction byproducts (N-hydroxysuccinimide) using a desalting column equilibrated with Reaction Buffer B. This step is critical to prevent the sulfhydryl-containing protein from reacting with any remaining SBA. The collected eluate is the bromoacetyl-activated protein.
Step 2: Conjugation to Sulfhydryl-Containing Protein (Protein-SH)
-
Prepare Protein-SH: If the sulfhydryl groups in Protein-SH are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of a disulfide-reducing agent like Dithiothreitol (DTT) for 30 minutes. Remove the reducing agent using a desalting column equilibrated with deoxygenated Reaction Buffer B.
-
Conjugation Reaction: Combine the purified bromoacetyl-activated protein from Step 1 with the reduced, purified Protein-SH in a 1:1 to 1:5 molar ratio (activated protein:SH-protein).
-
Incubation: Allow the reaction to proceed for 60-90 minutes at room temperature or overnight at 4°C. The optimal time may vary.
-
Final Purification: Remove any unreacted protein and purify the final conjugate using an appropriate method such as dialysis against PBS or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and assess the efficiency using techniques like SDS-PAGE, which will show a shift in molecular weight for the conjugated product. The efficiency of peptide incorporation can be quantified through amino acid analysis after acid hydrolysis, which liberates S-carboxymethylcysteine.[6]
Important Considerations:
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or thiols in Step 1, as they will compete with the target protein.
-
pH Control: Maintaining the recommended pH for each step is crucial for reaction specificity.[4]
-
Stoichiometry: The molar ratios of crosslinker to protein and of the two proteins should be optimized to achieve the desired degree of conjugation and minimize aggregation.
References
- 1. medkoo.com [medkoo.com]
- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Chemical Crosslinking Reagents—Section 5.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Succinimidyl Bromoacetate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 42014-51-7
This in-depth technical guide provides a comprehensive overview of N-succinimidyl bromoacetate (B1195939) (SBA), a heterobifunctional crosslinking reagent. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on bioconjugation and the development of targeted therapeutics.
Core Properties and Specifications
N-Succinimidyl bromoacetate is a valuable tool in bioconjugation due to its dual reactivity, allowing for the sequential coupling of molecules. The succinimidyl ester moiety reacts with primary amines, while the bromoacetyl group targets sulfhydryl groups.[1] This specificity makes it a popular choice for creating well-defined bioconjugates.
| Property | Value | Reference |
| CAS Number | 42014-51-7 | --INVALID-LINK-- |
| Molecular Formula | C₆H₆BrNO₄ | --INVALID-LINK-- |
| Molecular Weight | 236.02 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | TCI America |
| Purity | Typically >98% | TCI America |
| Melting Point | 110-118 °C | TCI America |
| Solubility | Soluble in organic solvents such as DMF and DMSO | Sigma-Aldrich |
Synthesis of this compound
While detailed, step-by-step synthesis protocols are often proprietary, the preparation of this compound from readily available and inexpensive starting materials has been reported with a high yield of 79%.[1] The general principle involves the esterification of N-hydroxysuccinimide with bromoacetic acid, often facilitated by a coupling agent such as a carbodiimide (B86325).
A plausible synthetic route, based on standard organic chemistry principles for NHS ester formation, is as follows:
-
Activation of Bromoacetic Acid: Bromoacetic acid is reacted with a carbodiimide (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) - EDC) to form a reactive O-acylisourea intermediate.
-
Esterification: This intermediate is then reacted with N-hydroxysuccinimide (NHS). The NHS attacks the activated carboxyl group, leading to the formation of this compound and a urea (B33335) byproduct.
-
Purification: The final product is purified from the reaction mixture, typically by crystallization or chromatography, to remove the urea byproduct and any unreacted starting materials.
Mechanism of Action in Bioconjugation
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on target molecules.[1]
-
Amine Reaction: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) under neutral to slightly alkaline conditions (pH 7-9) to form a stable amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.
-
Sulfhydryl Reaction: The bromoacetyl group reacts specifically with sulfhydryl groups (e.g., the thiol group of cysteine residues in proteins) via a nucleophilic substitution reaction, forming a stable thioether linkage. This reaction is most efficient at a slightly lower pH range (pH 6.5-7.5).
The sequential nature of these reactions allows for controlled and specific conjugation. Typically, the amine-reactive NHS ester is reacted first, followed by the introduction of the sulfhydryl-containing molecule.
Experimental Protocols
General Protocol for Protein-Peptide Conjugation
This protocol outlines the general steps for conjugating a cysteine-containing peptide to a protein using this compound.
Materials:
-
Protein to be labeled (e.g., Bovine Serum Albumin, an antibody)
-
Cysteine-containing peptide
-
This compound (SBA)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
SBA Stock Solution: Immediately before use, prepare a stock solution of SBA in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.
-
Bromoacetylation of the Protein:
-
Add a 10- to 20-fold molar excess of the SBA stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess SBA: Purify the bromoacetylated protein from excess SBA and the N-hydroxysuccinimide byproduct using a desalting column or dialysis against the reaction buffer.
-
Peptide Conjugation:
-
Immediately add the cysteine-containing peptide to the purified bromoacetylated protein solution. A 1.5- to 5-fold molar excess of the peptide over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add a final concentration of 10-50 mM of the quenching solution to stop the reaction.
-
Purification of the Conjugate: Purify the final protein-peptide conjugate from unreacted peptide and other small molecules using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling using techniques such as mass spectrometry or amino acid analysis.
Preparation of Antibody-Drug Conjugates (ADCs)
This compound can be used as a linker to create antibody-drug conjugates. In this application, the linker is first attached to the drug molecule, and then the linker-drug complex is conjugated to the antibody.
Procedure Outline:
-
Linker-Drug Synthesis: The drug molecule, which typically contains a primary amine, is reacted with an excess of this compound to form a bromoacetyl-functionalized drug.
-
Antibody Preparation: The antibody's interchain disulfide bonds are partially or fully reduced to expose free sulfhydryl groups. This is often achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Conjugation: The bromoacetyl-functionalized drug is then reacted with the reduced antibody. The bromoacetyl groups on the drug will form stable thioether bonds with the free sulfhydryl groups on the antibody.
-
Purification and Characterization: The resulting ADC is purified to remove any unreacted drug-linker and aggregated antibody. The drug-to-antibody ratio (DAR) is then determined using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
Applications in Research and Drug Development
This compound is a versatile reagent with several key applications:
-
Preparation of Immunogens: It is used to conjugate synthetic peptides to carrier proteins to generate immunogens for antibody production.[1]
-
Antibody-Drug Conjugates (ADCs): SBA serves as a linker in the construction of ADCs for targeted cancer therapy. By linking a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor antigen, the drug can be delivered directly to the cancer cells, minimizing off-target toxicity.
-
Probing Protein Structure and Function: By crosslinking specific residues within a protein or between interacting proteins, SBA can be used to study protein conformation, and protein-protein interactions.
-
Immobilization of Proteins: Proteins can be covalently attached to solid supports functionalized with either amine or sulfhydryl groups for applications such as affinity chromatography or enzyme immobilization.
Signaling Pathways and Experimental Workflows
While this compound is a tool for creating bioconjugates rather than a direct modulator of signaling pathways, the resulting conjugates are instrumental in studying and targeting these pathways. For instance, an antibody-drug conjugate created using SBA can target a receptor tyrosine kinase involved in a specific cancer signaling pathway, such as the PI3K/Akt or MAPK pathway, to deliver a cytotoxic payload and induce apoptosis.
Below are diagrams illustrating the chemical logic and a general experimental workflow.
Caption: Reaction mechanism of this compound.
Caption: General workflow for preparing an Antibody-Drug Conjugate.
References
N-Succinimidyl Bromoacetate: A Technical Guide to a Versatile Bioconjugation Reagent
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl bromoacetate (B1195939) (SBA) is a well-established, heterobifunctional crosslinking reagent vital in the fields of bioconjugation, protein modification, and drug development. Its unique chemical architecture allows for the sequential and specific coupling of biomolecules, enabling the creation of complex conjugates for a multitude of research and therapeutic applications. This technical guide provides an in-depth overview of N-succinimidyl bromoacetate, including its chemical properties, detailed experimental protocols for its use, and a summary of its key applications.
Core Properties and Data
This compound is characterized by two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The NHS ester provides reactivity towards primary amino groups, while the bromoacetyl group targets sulfhydryl groups. This dual reactivity allows for controlled, stepwise conjugation of different molecules.
| Property | Value | Citations |
| Molecular Weight | 236.02 g/mol | [1][2][3][4][5] |
| Chemical Formula | C₆H₆BrNO₄ | [1][2][3][4][6][5][7][8] |
| CAS Number | 42014-51-7 | [2][3][4][7] |
| Appearance | White to off-white crystalline powder | [2][3][6][7] |
| Melting Point | 111-118 °C | [2][6] |
| Purity | Typically >98% | [2][3][9] |
Mechanism of Action and Applications
The utility of this compound lies in its two-step reaction mechanism. First, the NHS ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) under mild alkaline conditions (pH 7.2-8.0) to form a stable amide bond. This initial reaction introduces a reactive bromoacetyl group onto the target molecule. In the second step, the bromoacetyl group specifically reacts with sulfhydryl groups (e.g., from cysteine residues) via alkylation to form a stable thioether linkage.[9]
This controlled reactivity makes SBA an invaluable tool for a variety of applications, including:
-
Antibody-Drug Conjugates (ADCs): SBA can be used to link cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents. The antibody directs the drug to specific cells, where it can then exert its effect.
-
Preparation of Immunogens: Peptides can be conjugated to larger carrier proteins using SBA to enhance their immunogenicity for antibody production.[1]
-
Protein-Protein Crosslinking: SBA can be used to study protein-protein interactions by covalently linking interacting partners.
-
Immobilization of Biomolecules: Proteins and other biomolecules can be attached to solid supports for applications such as affinity chromatography and immunoassays.
-
Fluorescent and Biotin (B1667282) Labeling: Fluorophores or biotin can be introduced onto proteins or other molecules for detection and analysis.
Experimental Protocols
The following are detailed methodologies for the use of this compound in protein modification and conjugation.
Protocol 1: Bromoacetylation of a Protein
This protocol describes the first step of labeling a protein with bromoacetyl groups using this compound.
Materials:
-
Protein of interest
-
This compound (SBA)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with SBA.
-
Prepare the SBA Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. The bromoacetyl group is sensitive to light, so protect the solution from light.[10]
-
Reaction: Add a 10- to 20-fold molar excess of the SBA solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted SBA.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 2: Conjugation of a Bromoacetylated Protein to a Sulfhydryl-Containing Molecule
This protocol describes the second step, where the bromoacetylated protein is conjugated to a molecule containing a free sulfhydryl group.
Materials:
-
Bromoacetylated protein (from Protocol 1)
-
Sulfhydryl-containing molecule (e.g., a peptide with a cysteine residue)
-
Conjugation Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0-7.5
-
Purification materials (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
-
Prepare the Bromoacetylated Protein: The purified bromoacetylated protein from Protocol 1 should be in the conjugation buffer.
-
Prepare the Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in the conjugation buffer. If the molecule has disulfide bonds, they may need to be reduced prior to conjugation using a reducing agent like DTT, followed by removal of the reducing agent.
-
Reaction: Add a 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule to the bromoacetylated protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be performed in the dark to protect the bromoacetyl group.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method to separate the conjugate from unreacted molecules.
Logical Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for bioconjugation using this compound and a conceptual representation of its role in targeted drug delivery.
Experimental workflow for bioconjugation using this compound.
Conceptual pathway for an antibody-drug conjugate created using SBA.
References
- 1. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 5. Spontaneous cross-linking of proteins at aspartate and asparagine residues is mediated via a succinimide intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C6H6BrNO4 | CID 3565210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of N-Succinimidyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed methodology for the synthesis of N-succinimidyl bromoacetate (B1195939), a crucial heterobifunctional crosslinking agent. This reagent is widely utilized in bioconjugation, protein modification, and drug development to link primary amine groups with sulfhydryl groups. This document outlines the core chemical reaction, a detailed experimental protocol, and quantitative data presentation, adhering to the highest standards of scientific and technical documentation.
Core Synthesis Reaction
The primary method for synthesizing N-succinimidyl bromoacetate involves the esterification of bromoacetic acid with N-hydroxysuccinimide (NHS). This reaction is typically facilitated by a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent. The DCC activates the carboxylic acid group of bromoacetic acid, allowing for nucleophilic attack by the hydroxyl group of NHS. This forms the desired N-succinimidyl ester and a dicyclohexylurea (DCU) byproduct, which is largely insoluble in the reaction solvent and can be removed by filtration.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, based on the established protocol by Bernatowicz and Matsueda.[1]
| Parameter | Value |
| Starting Materials | |
| Bromoacetic Acid | 1.0 equivalent |
| N-Hydroxysuccinimide (NHS) | 1.0 equivalent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.0 equivalent |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Product Information | |
| Product | This compound |
| Yield | 79% |
| Purification Method | Filtration and Recrystallization |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis and purification of this compound.
Materials:
-
Bromoacetic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve bromoacetic acid (1.0 eq) and N-hydroxysuccinimide (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.
-
Addition of DCC: While maintaining the temperature at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: After the addition of DCC is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and continue stirring at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Removal of Byproduct: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a freezer to facilitate crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum to yield pure this compound. A yield of 79% can be expected.[1]
Mandatory Visualizations
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
References
N-Succinimidyl Bromoacetate: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking agent widely utilized in bioconjugation chemistry. Its unique structure, featuring an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, allows for the sequential and specific covalent linkage of molecules, primarily proteins and peptides. This guide provides an in-depth exploration of the mechanism of action of SBA, detailing its chemical reactivity, biological targets, and applications in research and drug development. Furthermore, it offers insights into experimental design, including protocols and quantitative data, to enable researchers to effectively employ this versatile reagent.
Core Mechanism of Action
N-Succinimidyl bromoacetate's functionality is rooted in its dual reactive moieties, which target distinct functional groups on biomolecules. This heterobifunctionality allows for controlled, stepwise conjugation, minimizing the formation of undesirable homodimers.
Chemical Reactivity
The mechanism proceeds in two primary steps:
-
Amine Acylation: The N-hydroxysuccinimide (NHS) ester of SBA reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. This reaction, which is most efficient at a pH range of 7.2-8.5, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This initial step effectively "activates" the target protein with a bromoacetyl group.
-
Sulfhydryl Alkylation: The bromoacetyl group, now attached to the first biomolecule, is a reactive electrophile. It specifically targets nucleophilic sulfhydryl groups, primarily found on the side chains of cysteine residues. This reaction forms a stable thioether linkage, completing the crosslinking process.
This two-step process provides a high degree of control over the conjugation strategy, enabling the specific linkage of a sulfhydryl-containing molecule (e.g., a peptide with a terminal cysteine) to an amine-containing molecule (e.g., a carrier protein). SBA is recognized as one of the shortest amine and sulfhydryl reactive crosslinking reagents, with a spacer arm length of only 1.5 Angstroms.[2]
Quantitative Data
The efficiency of conjugation reactions with this compound can be influenced by several factors, including pH, temperature, and the molar ratio of reactants.
| Parameter | Value/Range | Notes | Reference |
| Synthesis Yield | 79% | For the preparation of this compound from bromoacetic acid and N-hydroxysuccinimide. | [3] |
| Conjugation Efficiency | 22 - 37% | Efficiency of peptide incorporation onto carrier proteins, based on the recovery of S-carboxymethylcysteine. | [3] |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | Reaction with primary amines is favored in a slightly alkaline environment. | [1] |
| Half-life of NHS Ester Hydrolysis | 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C | The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction. | [1] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Synthesis of this compound
-
Materials: Bromoacetic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Anhydrous Dioxane.
-
Procedure:
-
Dissolve bromoacetic acid and N-hydroxysuccinimide in anhydrous dioxane.
-
Add DCC to the solution with stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound. A reported yield for this synthesis is 79%.[3]
-
Two-Step Protein-Peptide Conjugation
This protocol describes the conjugation of a cysteine-containing peptide to a carrier protein.
-
Step 1: Bromoacetylation of the Carrier Protein
-
Dissolve the carrier protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer, such as 0.1 M sodium phosphate, pH 7.5.
-
Prepare a stock solution of this compound in a water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Add the SBA stock solution to the protein solution with gentle stirring. A molar excess of SBA (e.g., 20-fold) is typically used.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Remove the excess, unreacted SBA and the NHS byproduct by dialysis or gel filtration against a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
-
Step 2: Conjugation of the Cysteine-Containing Peptide
-
Dissolve the cysteine-containing peptide in the same buffer used for the bromoacetylated protein.
-
Add the peptide solution to the bromoacetylated carrier protein. The molar ratio of peptide to protein should be optimized for the desired degree of conjugation.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified by dialysis or gel filtration to remove any unreacted peptide.
-
Characterization of the Conjugate
The extent of peptide conjugation can be determined by amino acid analysis after acid hydrolysis.[3] The formation of the thioether linkage results in the generation of S-carboxymethylcysteine, which can be quantified.[3]
Visualization of Mechanisms and Workflows
Figure 1. Two-step mechanism of action of this compound.
Figure 2. General experimental workflow for protein-peptide conjugation using SBA.
Applications in Research and Drug Development
The specific and controlled reactivity of this compound makes it a valuable tool in various scientific disciplines.
Preparation of Immunogens
A primary application of SBA is the preparation of peptide-protein immunogens.[3] Synthetic peptides, often corresponding to specific epitopes of a target protein, can be conjugated to larger carrier proteins like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA).[3] This increases the immunogenicity of the peptide, facilitating the production of antibodies specific to that epitope. The thioether linkage formed by SBA is stable and has been shown to be non-antigenic.[3]
Proteomics and Chemical Biology
In the field of proteomics, SBA can be used to create chemical probes to study protein interactions and enzyme activities. For instance, it has been employed in the synthesis of peptide-coenzyme A conjugates to profile N-terminal and lysine acetyltransferases.[3] The ability to site-specifically label proteins allows for the investigation of protein function and localization within complex biological systems.
Drug Delivery and Antibody-Drug Conjugates (ADCs)
The principles of bioconjugation using reagents like SBA are central to the development of targeted drug delivery systems. While not as commonly cited as other linkers in the context of approved ADCs, the fundamental chemistry of SBA is relevant. It allows for the attachment of therapeutic payloads to targeting moieties, such as antibodies, to enhance their delivery to specific cells or tissues, thereby improving therapeutic outcomes and reducing off-target effects.[4]
Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the specific effects of this compound itself on cellular signaling pathways. The primary biological effect of SBA is mediated through the conjugates it forms. The impact on signaling would therefore be dependent on the nature of the conjugated molecules. For example, an antibody-drug conjugate created using a similar crosslinking strategy could, upon binding to its target receptor on a cancer cell, trigger internalization and subsequent drug release, leading to the activation of apoptotic signaling pathways. The crosslinker's role is to facilitate this targeted delivery; the downstream signaling effects are a consequence of the payload's mechanism of action.
Conclusion
This compound is a powerful and precise tool for researchers in the life sciences. Its heterobifunctional nature allows for the controlled and specific conjugation of biomolecules, with significant applications in immunology, proteomics, and the foundational chemistry of targeted therapeutics. A thorough understanding of its mechanism of action, reaction kinetics, and experimental protocols is crucial for its effective implementation in the laboratory. Future research may further elucidate the broader biological implications of SBA-mediated conjugations and expand its utility in novel therapeutic and diagnostic strategies.
References
- 1. fgsc.net [fgsc.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of N-succinimidyl Bromoacetate with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of N-succinimidyl bromoacetate (B1195939) (SBA), a heterobifunctional crosslinking agent, with proteinogenic amino acids. Understanding the kinetics, selectivity, and influencing factors of this reaction is critical for its effective application in protein modification, drug development, and chemical biology.
Core Principles of N-succinimidyl Bromoacetate Reactivity
This compound is comprised of two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This dual functionality allows for a two-step reaction mechanism, primarily targeting amine and thiol groups.
-
NHS Ester Reactivity: The NHS ester is highly reactive towards primary and secondary amines, such as the ε-amino group of lysine (B10760008) and the α-amino group at the N-terminus of a protein. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide. The reaction is highly pH-dependent, with optimal reactivity at a pH above the pKa of the target amine group (typically pH 7.5-8.5 for lysine).
-
Bromoacetyl Group Reactivity: The bromoacetyl group is an α-haloacetyl moiety that acts as an electrophile, susceptible to nucleophilic attack. Its primary targets in proteins are the side chains of cysteine, histidine, and to a lesser extent, lysine and methionine. The reaction with the thiolate anion of cysteine is particularly rapid and proceeds via an SN2 mechanism to form a stable thioether linkage. The reactivity of the bromoacetyl group is also pH-dependent, as the nucleophilicity of the target amino acid side chains is influenced by their protonation state.
The overall reactivity and selectivity of SBA can be tuned by controlling the reaction pH, temperature, and stoichiometry of the reactants.
Quantitative Analysis of Reactivity
While comprehensive kinetic data for the reaction of this compound with a full panel of amino acids is not extensively documented in peer-reviewed literature, the reactivity of its constituent functional groups has been characterized. The following tables summarize the available quantitative and qualitative data to guide experimental design.
Table 1: Reactivity of the Bromoacetyl Group with Nucleophilic Amino Acids
| Amino Acid | Nucleophilic Group | pH | Relative Reactivity | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| Cysteine | Thiolate (-S⁻) | 6.5 | +++ | Significantly lower than maleimide (B117702) (2-3 orders of magnitude)[1] | The thiolate anion is the primary reactive species. |
| Cysteine | Thiolate (-S⁻) | 7.2 | ++++ | ~107 (for iodoacetamide (B48618) with a reactive Cys)[2] | Rate is highly dependent on the local protein environment and pKa of the specific cysteine residue.[2][3] |
| Cysteine | Thiolate (-S⁻) | 7.4 | ++++ | ~1 (for iodoacetamide with free cysteine)[4] | |
| Cysteine | Thiolate (-S⁻) | 9.0 | +++++ | Appreciable reaction with high chemoselectivity[1] | At higher pH, the concentration of the more reactive thiolate anion increases. |
| Histidine | Imidazole (B134444) | 7.4 | ++ | ~0.002 (for HNE, a soft electrophile)[5] | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0).[6] |
| Lysine | ε-amino (-NH₂) | 7.4 | + | ~0.001 (for HNE, a soft electrophile)[5] | Reactivity is generally low at physiological pH due to the high pKa of the amino group (~10.5).[6] |
| Methionine | Thioether | Neutral | + | Can be modified by iodoacetamide[3] | Reaction is independent of pH.[3] |
Note: The rate constants provided are for analogous haloacetyl compounds and should be considered as estimates. Empirical determination is recommended for specific applications.
Table 2: Typical pKa Values of Reactive Amino Acid Side Chains
| Amino Acid | Functional Group | Typical pKa in Proteins |
| Cysteine | Thiol | 8.0 - 9.0 (can be significantly lower in specific microenvironments) |
| Histidine | Imidazole | 6.0 - 7.0 |
| Lysine | ε-Ammonium | 10.0 - 10.5 |
| N-terminus | α-Ammonium | 7.5 - 8.5 |
Reaction Mechanisms and Selectivity
The dual reactivity of SBA allows for either a one-step modification of primary amines or a two-step crosslinking procedure.
At a pH of 7.5 or higher, the NHS ester of SBA reacts with deprotonated primary amines to form a stable amide bond, introducing a bromoacetyl group at the site of modification.
Caption: Reaction of SBA with a primary amine.
The bromoacetyl group of SBA reacts with the nucleophilic thiolate anion of cysteine residues to form a stable thioether bond. This reaction is most efficient at a pH near the pKa of the cysteine thiol, typically between 7.0 and 8.5.
Caption: Reaction of the bromoacetyl group with cysteine.
Under certain conditions, the bromoacetyl group can react with other nucleophilic amino acid side chains, leading to side products.
-
Histidine: The imidazole ring of histidine can be alkylated, particularly at a pH above 6.0.
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. This reaction is generally slower than the reaction with cysteine and is pH-independent.[3]
-
Lysine: At a pH above 9, the deprotonated ε-amino group of lysine can be alkylated by the bromoacetyl group, although this reaction is less favorable than acylation by the NHS ester.
To achieve high selectivity for cysteine modification, it is recommended to perform the reaction at a pH between 6.5 and 7.5, use a limited molar excess of SBA, and keep the reaction time as short as possible.
Experimental Protocols
The following protocols provide a framework for studying the reactivity of SBA with amino acids and proteins.
This protocol allows for the quantitative measurement of the reaction rate between SBA and a specific amino acid.
-
Materials:
-
This compound (SBA)
-
Amino acid of interest (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine)
-
Reaction buffer (0.1 M sodium phosphate, pH adjusted to desired value)
-
Quenching solution (e.g., 1 M dithiothreitol (B142953) (DTT) or 10% trifluoroacetic acid (TFA))
-
RP-HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Prepare stock solutions of SBA and the amino acid in the reaction buffer.
-
Equilibrate the HPLC system with a suitable mobile phase gradient.
-
Initiate the reaction by mixing equal volumes of the SBA and amino acid solutions at a known concentration and temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.
-
Inject the quenched sample onto the HPLC system.
-
Monitor the decrease in the reactant peak area or the increase in the product peak area over time.
-
Plot the concentration of the remaining reactant or the formed product as a function of time.
-
Determine the initial reaction rate from the slope of the curve at time zero.
-
Calculate the second-order rate constant (k) using the rate law: Rate = k[SBA][Amino Acid].
-
References
- 1. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Succinimidyl Bromoacetate (SBA) Crosslinking Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl bromoacetate (B1195939) (SBA), also known as SIB, is a heterobifunctional crosslinking reagent used to covalently link molecules that possess primary amine and sulfhydryl groups.[1] Due to its dual reactivity and one of the shortest available spacer arms, SBA is a valuable tool in bioconjugation, protein interaction studies, and the development of therapeutics like antibody-drug conjugates (ADCs).[2][3] This guide details the core chemistry, quantitative parameters, and experimental protocols associated with SBA.
Core Mechanism of Action
SBA's utility stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group.[4] The crosslinking process is a sequential, two-step reaction:
-
Amine Reaction: The NHS ester targets primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable, covalent amide bond.[4][5] This reaction proceeds efficiently in buffers with a pH range of 6.5 to 8.5.[6]
-
Sulfhydryl Reaction: Following the amine reaction, the bromoacetyl group becomes available to react with a sulfhydryl (thiol) group (-SH), typically from a cysteine residue.[2][7] This second step occurs via nucleophilic substitution, where the sulfur atom attacks the carbon bearing the bromine atom, resulting in the formation of a highly stable thioether bond.[7] This alkylation reaction is most effective at a physiological pH of 7.0-8.0.
The non-cleavable nature of the resulting linkage ensures a permanent connection between the target molecules.[8]
Quantitative Data Summary
The efficiency and specificity of SBA crosslinking are governed by several key parameters. The data below has been compiled from various sources to provide a quick reference for experimental design.
| Parameter | Value / Range | Notes | Source(s) |
| Molecular Weight | 236.02 g/mol | [2] | |
| Spacer Arm Length | 1.5 Å | One of the shortest heterobifunctional linkers available. | [2][8] |
| Reactivity Group 1 | N-Succinimidyl (NHS) Ester | Reacts with primary amines (-NH₂). | [4][5] |
| Optimal pH (Amine Rxn) | 6.5 - 8.5 | Reaction forms a stable amide bond. | [6] |
| Reactivity Group 2 | Bromoacetyl | Reacts with sulfhydryl groups (-SH). | [2][7] |
| Optimal pH (Sulfhydryl Rxn) | 7.0 - 8.0 | Reaction forms a stable thioether bond. | [7] |
| Solubility | Soluble in DMSO, DMF | Prepare stock solutions immediately before use. | [8] |
| Reported Efficiency | 22% - 37% | Efficiency of peptide incorporation in one study. Varies by application. | [2] |
Detailed Experimental Protocol: Two-Step Protein-Protein Conjugation
This protocol provides a general framework for crosslinking a protein with available primary amines (Protein A) to a protein with available sulfhydryl groups (Protein B).
Materials Required:
-
This compound (SBA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Protein A (containing lysine residues)
-
Protein B (containing cysteine residues)
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS). Avoid Tris or other amine-containing buffers.[5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 100 mM Cysteine.
-
Desalting columns (e.g., spin columns).
Procedure:
Part 1: Bromoacetylation of Protein A
-
Equilibrate Reagents: Allow the vial of SBA to warm completely to room temperature before opening to prevent moisture condensation.[9]
-
Prepare SBA Stock: Immediately before use, dissolve SBA in DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM).
-
Prepare Protein A: Dissolve Protein A in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Initiate Reaction: Add a 10- to 20-fold molar excess of the SBA stock solution to the Protein A solution.
-
Incubate: Allow the reaction to proceed for 60 minutes at room temperature with gentle mixing.
-
Remove Excess SBA: Immediately remove non-reacted SBA using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent the bromoacetyl groups from being quenched in the next stage.[10] The eluate is now bromoacetylated Protein A.
Part 2: Conjugation to Sulfhydryl-Containing Protein B 7. Prepare Protein B: Ensure Protein B has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.[10] Dissolve the prepared Protein B in the Reaction Buffer. 8. Combine Proteins: Mix the bromoacetylated Protein A from step 6 with Protein B at a desired molar ratio (e.g., 1:1). 9. Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10] 10. Quench Reaction: Stop the reaction by adding a quenching solution. If unreacted bromoacetyl groups remain, add a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.
Part 3: Analysis 11. Visualize Conjugate: Analyze the reaction mixture using SDS-PAGE. Successful crosslinking is indicated by the appearance of a new, higher-molecular-weight band corresponding to the Protein A-Protein B conjugate.[11] 12. Confirm Identity: For detailed characterization, the crosslinked complex can be further analyzed by techniques such as mass spectrometry to identify the specific residues involved in the linkage.[12]
Visualizations of Workflow and Logic
References
- 1. This compound (SBA; SIB) [proteochem.com]
- 2. medkoo.com [medkoo.com]
- 3. SBA Crosslinker | CAS 42014-51-7 | TargetMol | Biomol.com [biomol.com]
- 4. nbinno.com [nbinno.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. SBA Crosslinker 100 mg - this compound (SBA; SIB) - ProteoChem [proteochem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
N-Succinimidyl Bromoacetate: An In-depth Technical Guide for Bioconjugation Beginners
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent that offers a straightforward and reliable method for covalently conjugating molecules containing a sulfhydryl (thiol) group to proteins via their primary amines. Its short, non-cleavable spacer arm makes it an attractive choice for applications where proximity between the conjugated molecules is desired. This technical guide provides a comprehensive overview of SBA for beginners, covering its chemical properties, mechanism of action, detailed experimental protocols, and applications in biological research.
Core Concepts: Understanding N-Succinimidyl Bromoacetate
This compound is characterized by two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This dual functionality allows for a two-step conjugation process that provides control over the coupling reaction.
-
NHS Ester: This group reacts specifically with primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. The reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2] This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[3]
-
Bromoacetyl Group: This group is reactive towards sulfhydryl groups (-SH) present in the side chain of cysteine residues. The reaction, a nucleophilic substitution, results in the formation of a highly stable thioether bond.[4] This alkylation reaction is also efficient at a pH range of 7.5 to 8.5.[5]
The key advantage of this heterobifunctional nature is the ability to first "activate" a protein by reacting its primary amines with SBA, and then, in a subsequent step, conjugate a thiol-containing molecule to the newly introduced bromoacetyl groups.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₆BrNO₄ | [6] |
| Molecular Weight | 236.02 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Spacer Arm Length | 1.5 Å | [5] |
| Reactivity | Primary amines (-NH₂) and Sulfhydryls (-SH) | [2] |
Mechanism of Action
The bioconjugation process using SBA follows a two-step sequential reaction. This controlled approach minimizes the formation of unwanted homodimers of the molecule to be conjugated.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of a thiol-containing molecule to a protein using SBA. It is crucial to note that optimal conditions, such as molar ratios and incubation times, may vary depending on the specific protein and molecule being conjugated and should be empirically determined.
Protocol 1: Bromoacetylation of the Protein
This initial step introduces the bromoacetyl groups onto the protein surface.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (SBA)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification[]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with SBA.
-
Prepare the SBA Solution: Immediately before use, dissolve SBA in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Bromoacetylation Reaction:
-
Calculate the desired molar excess of SBA to protein. A starting point of a 10- to 20-fold molar excess is recommended.
-
Add the calculated volume of the SBA stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted SBA. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2).
Quantification of Bromoacetylation (Optional): The extent of bromoacetylation can be determined by quantifying the remaining free amines on the protein surface using a TNBSA assay or by more advanced mass spectrometry techniques.[10]
Protocol 2: Conjugation of Thiol-Containing Molecule to Bromoacetylated Protein
This second step forms the final conjugate through a stable thioether linkage.
Materials:
-
Bromoacetylated protein (from Protocol 1)
-
Thiol-containing molecule of interest
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 8.0
-
Quenching Buffer: 100 mM L-cysteine in Reaction Buffer
-
Purification system (e.g., size exclusion chromatography, affinity chromatography)
Procedure:
-
Prepare the Bromoacetylated Protein: The purified bromoacetylated protein from Protocol 1 should be in a suitable buffer at a concentration of 1-5 mg/mL.
-
Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the Reaction Buffer. If the molecule has disulfide bonds, it may need to be reduced prior to conjugation using a reducing agent like DTT, followed by removal of the reducing agent.
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the bromoacetylated protein solution. A 2- to 10-fold molar excess of the thiol-containing molecule over the protein is a good starting point.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Quench the Reaction: Add the Quenching Buffer to react with any remaining bromoacetyl groups. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Purify the final conjugate from unreacted molecules and byproducts using an appropriate chromatography method, such as size exclusion chromatography (SEC), to separate the larger conjugate from smaller, unreacted components.[11]
Quantitative Data Summary
The efficiency of bioconjugation with SBA can be influenced by several factors, including the protein's surface accessibility of lysine residues, the reactivity of the thiol-containing molecule, pH, and the molar ratio of reactants.
| Parameter | Typical Value/Range | Notes | Reference(s) |
| Conjugation Efficiency | 22 - 37% | Based on the recovery of S-carboxymethylcysteine after acid hydrolysis. Varies with protein and reaction conditions. | [10] |
| Optimal pH (Amine Reaction) | 7.2 - 8.5 | Balances reactivity of primary amines with the stability of the NHS ester. | [3] |
| Optimal pH (Thiol Reaction) | 7.5 - 9.0 | Higher pH increases the concentration of the more nucleophilic thiolate anion. | [5][12] |
| Thioether Bond Stability | Highly Stable | Resistant to reducing agents and stable under physiological conditions. | [][13] |
Applications in Signaling Pathway Analysis
SBA-mediated bioconjugation is a valuable tool for creating probes to study cellular signaling pathways. For instance, a peptide inhibitor of a specific kinase can be conjugated to a cell-penetrating peptide or a fluorescent tag to study its effects within living cells.
In this example, an antibody provides a means of targeting the inhibitor to a specific cell type or subcellular location. By measuring the phosphorylation of the kinase's downstream substrate, researchers can quantify the inhibitory effect of the peptide conjugate.
Troubleshooting
Even with a well-defined protocol, challenges can arise in bioconjugation experiments. The following logical workflow can help in troubleshooting common issues.
Conclusion
This compound is a versatile and effective heterobifunctional crosslinker for researchers new to bioconjugation. Its sequential reactivity allows for a controlled and straightforward approach to linking thiol-containing molecules to proteins. By understanding the underlying chemistry, carefully controlling reaction conditions, and employing appropriate purification and analytical techniques, scientists can successfully generate stable and functional protein conjugates for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Targeting kinase signaling pathways with constrained peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular Targeting of Oligonucleotides by Conjugation with Small Molecules [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 10. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bromoacetylated Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Using N-succinimidyl Bromoacetate (SBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent widely employed in bioconjugation and chemical biology. Its utility lies in its ability to covalently link molecules containing primary amines to those with sulfhydryl groups. This guide provides a comprehensive overview of the fundamental principles of using SBA, including its chemical properties, reaction mechanisms, and practical applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles of N-succinimidyl Bromoacetate Chemistry
SBA possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This dual functionality allows for a sequential, two-step conjugation process.
1. Reaction with Primary Amines: The NHS ester end of SBA reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. This reaction is most efficient under neutral to slightly alkaline conditions (pH 7-9).[] The nucleophilic amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct.
2. Reaction with Sulfhydryl Groups: Following the initial acylation of the amine-containing molecule, the bromoacetyl group becomes available to react with a sulfhydryl (thiol) group, typically from a cysteine residue. This reaction, a nucleophilic substitution, results in the formation of a stable thioether linkage. The reaction with thiols is generally favored at a pH range of 7.5 to 8.5.
The distinct reactivity of the two ends of the SBA molecule allows for controlled, directional conjugation, which is a significant advantage in the synthesis of well-defined bioconjugates.
Quantitative Data Summary
The efficiency and kinetics of SBA-mediated conjugations are influenced by several factors, including pH, temperature, and the concentration of reactants. While specific kinetic constants for SBA are not extensively reported in publicly available literature, the following tables summarize key quantitative parameters based on the known reactivity of its functional groups and data from analogous crosslinkers.
Table 1: Physicochemical and Reactivity Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 236.02 g/mol | [2] |
| Spacer Arm Length | 1.5 Å | [3] |
| Amine Reaction pH | 7.0 - 9.0 | [] |
| Sulfhydryl Reaction pH | 7.5 - 8.5 | [4] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [5] |
Table 2: Factors Influencing this compound Conjugation
| Parameter | Effect on Reaction | Considerations |
| pH | The rate of amine acylation increases with pH as more amines are deprotonated and nucleophilic. However, the hydrolysis of the NHS ester also increases at higher pH. The reaction with thiols is also pH-dependent.[6][7] | An optimal pH is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis. A range of 7.2-8.5 is commonly used. |
| Temperature | Higher temperatures generally increase the reaction rate for both amine and sulfhydryl reactions. | Reactions are typically carried out at room temperature or 4°C to maintain protein stability. |
| Concentration | Higher concentrations of the protein and SBA lead to a faster reaction rate. | A molar excess of SBA is often used to drive the initial bromoacetylation of the protein. |
| Buffer | Buffers containing primary amines (e.g., Tris) will compete with the target protein for reaction with the NHS ester and should be avoided. | Phosphate, borate, and bicarbonate buffers are commonly used.[5] |
Experimental Protocols
The following are detailed methodologies for the key steps in a typical two-step conjugation using this compound.
Protocol 1: Bromoacetylation of a Protein
This protocol describes the first step of the conjugation, where the protein of interest is modified with SBA to introduce bromoacetyl groups.
Materials:
-
Protein of interest (e.g., antibody, carrier protein) in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
This compound (SBA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare SBA Solution: Immediately before use, dissolve SBA in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Bromoacetylation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the SBA solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted SBA and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
Protocol 2: Conjugation of Bromoacetylated Protein with a Thiol-Containing Molecule
This protocol outlines the second step, where the bromoacetylated protein is reacted with a molecule containing a free sulfhydryl group, such as a cysteine-containing peptide.
Materials:
-
Bromoacetylated protein (from Protocol 1)
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 5 mM EDTA, pH 8.0)
Procedure:
-
Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule may have formed disulfide bonds, it can be pre-treated with a reducing agent like DTT, which must then be removed prior to conjugation.
-
Conjugation Reaction: Add the thiol-containing molecule to the solution of the bromoacetylated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is typically used.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or cysteine, to react with any remaining bromoacetyl groups.
-
Purification: The final conjugate can be purified from excess thiol-containing molecule and other reaction components by size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 3: Characterization of the Conjugate
1. Determination of Conjugation Ratio by Mass Spectrometry (MALDI-TOF):
-
Analyze the unconjugated protein and the final conjugate by MALDI-TOF mass spectrometry.
-
The mass difference between the conjugate and the unconjugated protein will correspond to the mass of the crosslinker and the conjugated molecule.
-
The average number of conjugated molecules per protein (conjugation ratio) can be calculated from the shift in the mass spectrum.
2. Purity Analysis by SDS-PAGE:
-
Run the purified conjugate on an SDS-PAGE gel.
-
The conjugate should appear as a single band with a higher molecular weight than the unconjugated protein.
Visualizations
Chemical Reaction Mechanism
Caption: Reaction mechanism of a two-step conjugation using this compound (SBA).
Experimental Workflow
Caption: General experimental workflow for protein-peptide conjugation using SBA.
Application in a Signaling Pathway Context
While direct literature examples detailing the use of SBA in a specific signaling pathway are scarce, SBA-conjugated molecules can be powerful tools for studying such pathways. For instance, a peptide substrate for a specific kinase can be synthesized with a C-terminal cysteine. This peptide can then be conjugated to a carrier protein or a fluorescent label using SBA. The resulting conjugate can be used as a probe in kinase activity assays to study signaling cascades.
The following diagram illustrates a generic kinase signaling pathway and indicates where an SBA-conjugated peptide could be utilized.
Caption: Use of an SBA-conjugated peptide as a probe in a kinase signaling assay.
Conclusion
This compound is a valuable and versatile tool for the creation of well-defined bioconjugates. A thorough understanding of its reactivity, the factors influencing the conjugation reaction, and appropriate experimental protocols are essential for its successful application. The ability to create specific linkages between proteins and other molecules makes SBA a powerful reagent in various research and development areas, including the generation of antibody-drug conjugates, the development of immunogens, and the creation of probes for studying cellular processes.
References
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
N-succinimidyl bromoacetate safety and handling precautions
An In-depth Technical Guide to the Safe Handling of N-Succinimidyl Bromoacetate (B1195939)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Succinimidyl Bromoacetate (CAS No. 42014-51-7), a chemical reagent commonly used in bioconjugation and protein crosslinking. Adherence to these guidelines is critical to ensure personnel safety and prevent hazardous incidents in the laboratory.
Chemical Identification and Properties
This compound, also known as bromoacetic acid N-hydroxysuccinimide ester, is a white to off-white solid.[1][2] It is a heterobifunctional cross-linking reagent used for the bromoacetylation of primary amine groups.[2][3]
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | Bromoacetic acid N-hydroxysuccinimide ester[4] |
| Synonyms | This compound, NHS-Bromoacetate, N-(Bromoacetoxy)succinimide[5] |
| CAS Number | 42014-51-7[1][4][5] |
| Molecular Formula | C₆H₆BrNO₄[2][5] |
| Molecular Weight | 236.02 g/mol [2][5] |
| InChIKey | NKUZQMZWTZAPSN-UHFFFAOYSA-N[2][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder/solid[1][2] |
| Melting Point | 115-116°C[2] |
| Solubility | Insoluble in water.[1] Soluble in acetone (B3395972) (25 mg/mL).[2] |
| Stability | Stable under recommended storage conditions.[6] Moisture and light sensitive.[7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The primary hazards are skin, eye, and respiratory irritation.[1][4][5][7]
Table 3: GHS Hazard Classification
| Classification | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][4][5] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4][5] |
GHS Label Elements:
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize risk. This includes using the chemical in a well-ventilated area and avoiding the formation of dust.[4][7]
Precautions for Safe Handling
-
Handle only in a well-ventilated place, preferably under a chemical fume hood.[4][8]
-
Wash hands and any exposed skin thoroughly after handling.[4][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Conditions for Safe Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
The product is moisture and light sensitive; protect from exposure.[7]
Caption: Hazard Mitigation Workflow for Chemical Reagents.
Exposure Controls and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are critical for preventing exposure.
-
Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation.[7] Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4][8]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing to prevent skin exposure.[4][8] Contaminated clothing should be removed immediately and washed before reuse.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]
Caption: Protocol for Selecting and Using Personal Protective Equipment.
First-Aid Measures
In case of exposure, immediate action is required.
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Instructions |
|---|---|
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions: Avoid dust formation.[4] Avoid breathing vapors and contact with skin and eyes.[4] Evacuate personnel to safe areas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]
-
Methods for Containment and Cleaning Up: Collect the spill using spark-proof tools and arrange for disposal.[4] Sweep up and shovel the material into suitable, closed containers for disposal.[7] Avoid creating dust.[7]
Caption: Emergency Response Workflow for Chemical Spills.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Water spray is also acceptable.[7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4]
Stability and Reactivity
-
Reactivity: No specific data available.
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Excess heat, dust formation, and exposure to moisture and light.[7]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[7]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
Toxicological and Ecological Information
-
Toxicological Information: Data on acute toxicity, carcinogenicity, and other specific toxicological effects are largely unavailable.[4] The primary known effects are irritation to the skin, eyes, and respiratory system.[7]
-
Ecological Information: Data on toxicity to fish, daphnia, algae, and microorganisms are not available.[4] Discharge into the environment must be avoided.[4] Do not empty into drains.[9]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[4][7] Chemical waste generators must ensure complete and accurate classification of the waste.[9]
Experimental Protocols
Detailed experimental protocols for the determination of the toxicological and ecological properties cited in safety data sheets are not publicly available in the reviewed sources. Safety classifications are typically derived from data submitted to regulatory bodies like ECHA under REACH regulations or determined by suppliers based on similar compounds.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data sheets. It is not a substitute for a comprehensive risk assessment performed by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. N-Hydroxysuccinimidyl Bromoacetate - ProChem, Inc. [prochemonline.com]
- 2. BROMOACETIC ACID N-HYDROXYSUCCINIMIDE ESTER | 42014-51-7 [chemicalbook.com]
- 3. Bromoacetic acid N-hydroxysuccinimide ester ≥95%, powder | 42014-51-7 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Bromoacetic acid N-hydroxysuccinimide ester | this compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of N-Succinimidyl Bromoacetate
For researchers, scientists, and professionals in drug development, understanding the solubility of crosslinking reagents is paramount for the successful design and execution of bioconjugation protocols. N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional cross-linking agent pivotal for covalently linking molecules containing primary amines to those with sulfhydryl groups. This guide provides a detailed overview of the solubility of N-succinimidyl bromoacetate in various solvents, outlines experimental methodologies for solubility determination, and illustrates its application in a typical bioconjugation workflow.
Core Properties of this compound
This compound is a white to off-white solid.[1] It functions by first reacting its N-hydroxysuccinimide (NHS) ester with a primary amine to form a stable amide bond. The bromoacetyl group is then free to react with a sulfhydryl group, creating a stable thioether linkage.[2] This two-step process is crucial in the synthesis of antibody-drug conjugates, peptide-protein immunogens, and other labeled biomolecules.[3]
Solubility Data
The solubility of a reagent is a critical parameter for its effective use in reaction buffers. Based on available data, the solubility of this compound has been determined in several common laboratory solvents. The quantitative data is summarized in the table below.
| Solvent | Solubility | Temperature |
| Acetone | 25 mg/mL[2] | Not Specified |
| Dimethylformamide (DMF) | Soluble | Not Specified |
| Water | Insoluble | Not Specified |
It is important to note that for many applications, a stock solution of this compound is prepared in a dry organic solvent, such as DMF or acetone, and then added to the aqueous reaction mixture. The final concentration of the organic solvent in the reaction should be optimized to maintain the stability and activity of the biomolecules involved.
Experimental Protocol for Solubility Determination
While specific experimental details for determining the solubility of this compound are not extensively published, a general and reliable protocol can be adapted.[4] This method relies on visual observation to ascertain whether a clear solution is formed.
Materials:
-
This compound
-
Solvents of interest (e.g., Acetone, DMF, Ethanol, DMSO, various buffers)
-
Glass test tubes
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath at a controlled temperature (e.g., 37°C)
-
Calibrated balance
Procedure:
-
Initial High Concentration Test: a. Weigh approximately 10 mg of this compound into a glass test tube. b. Add the solvent of interest to achieve a high starting concentration (e.g., 20 mg/mL).[4] c. Gently mix the solution at room temperature. d. Vortex the tube for 1-2 minutes.[4] e. If the solid has not dissolved, sonicate the tube in a water bath for up to 5 minutes.[4] f. If the solid persists, warm the solution to 37°C for 5-60 minutes, with occasional stirring.[4] g. Visually inspect the solution for any cloudiness or precipitate. A clear solution indicates that the compound is soluble at this concentration.[4]
-
Serial Dilution for Insoluble Compounds: a. If the compound is not soluble at the initial high concentration, increase the volume of the solvent to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL).[4] b. Repeat the mixing, vortexing, sonication, and warming steps as described above.[4] c. Continue this process of serial dilution until the compound fully dissolves or the desired lower limit of solubility is reached.
Bioconjugation Workflow using this compound
The primary application of this compound is in the two-step crosslinking of amine- and sulfhydryl-containing molecules. The following diagram illustrates a typical experimental workflow.
This diagram outlines the two key reactions in the crosslinking process. The first step involves the bromoacetylation of a primary amine on a protein, which is typically carried out in a pH range of 6.5-8.5.[2] The resulting bromoacetylated protein is then reacted with a sulfhydryl-containing ligand at a pH of 7.0-8.0 to form a stable thioether bond, yielding the final conjugate.[2]
References
Stability and Storage of N-Succinimidyl Bromoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl bromoacetate (B1195939) (NHS-bromoacetate) is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, particularly for the preparation of immunogens and antibody-drug conjugates (ADCs). Its utility stems from the presence of two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a bromoacetyl group that targets sulfhydryl groups. The efficacy and reproducibility of conjugation reactions involving NHS-bromoacetate are critically dependent on its stability. This guide provides an in-depth overview of the stability and optimal storage conditions for N-succinimidyl bromoacetate, supported by experimental considerations and methodologies.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the reactivity of this compound. As a moisture- and light-sensitive compound, adherence to the following conditions is crucial:
-
Temperature: The recommended storage temperature is between -20°C and 2-8°C. Several suppliers ship the product on dry ice to maintain a low temperature during transit.
-
Atmosphere: To prevent hydrolysis from atmospheric moisture, it is advisable to store this compound under an inert gas, such as argon or nitrogen.
-
Container: The compound should be kept in a tightly sealed container.
-
Environment: Store in a dry, well-ventilated place away from heat, ignition sources, and combustible materials.
-
Light: Protect from light to prevent potential photodegradation.
When handling, it is recommended to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Chemical Stability and Degradation Pathways
The chemical stability of this compound is primarily influenced by its susceptibility to hydrolysis, particularly at the NHS ester linkage. While the solid compound is relatively stable under recommended storage conditions, its stability in solution, especially aqueous and protic solvents, is limited.
Hydrolysis of the N-Succinimidyl Ester
The most significant degradation pathway for this compound is the hydrolysis of the N-succinimidyl ester, which yields bromoacetic acid and N-hydroxysuccinimide. This reaction is highly dependent on the pH of the solution.
The hydrolysis of NHS esters is base-catalyzed, with the rate increasing significantly with higher pH.[1] In aqueous solutions, the half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 9. This hydrolysis reaction competes directly with the desired aminolysis reaction (the reaction with primary amines on the target molecule) during bioconjugation procedures.[1][2]
Table 1: General Influence of pH on NHS Ester Stability and Reactivity
| pH Range | NHS Ester Hydrolysis Rate | Primary Amine Reactivity | Overall Conjugation Efficiency |
| < 6.0 | Low | Very Low (amines are protonated) | Poor |
| 6.5 - 7.5 | Moderate | Moderate | Reasonable |
| 7.5 - 8.5 | Increasing | Good | Optimal (balance between amine reactivity and hydrolysis) |
| > 8.5 | High | High | Decreased (due to rapid hydrolysis of the NHS ester) |
Thermal Degradation
While a specific decomposition temperature for this compound has not been extensively reported, thermal analysis of related succinimide (B58015) compounds provides some insight. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are techniques that can be used to determine the thermal stability and decomposition profile of the compound. For analogous succinate (B1194679) polyesters, decomposition temperatures are typically high, often exceeding 200°C. However, for a reactive small molecule like this compound, decomposition may occur at lower temperatures. It is recommended to avoid prolonged exposure to elevated temperatures.
Photodegradation
This compound is listed as a light-sensitive compound. Exposure to light, particularly UV radiation, can potentially lead to degradation. The ICH Q1B guidelines for photostability testing recommend exposing the substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4][5][6][7] While specific photodegradation products of this compound have not been characterized in the literature, it is a critical parameter to consider, especially when consistent reactivity is required.
Experimental Protocols for Stability Assessment
For researchers requiring precise knowledge of the stability of this compound under their specific experimental conditions, the following protocols can be adapted.
Protocol 1: Determination of Hydrolytic Stability using UV-Vis Spectrophotometry
This method is based on the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm upon hydrolysis.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of varying pH (e.g., phosphate (B84403) buffer pH 6.0, 7.0, 8.0)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
In a quartz cuvette, add a known volume of the desired aqueous buffer.
-
Initiate the hydrolysis by adding a small volume of the this compound stock solution to the buffer and mix quickly. The final concentration should be such that the absorbance at 260 nm is within the linear range of the instrument.
-
Immediately begin monitoring the increase in absorbance at 260 nm over time.
-
Record the absorbance at regular intervals until the reaction reaches completion (the absorbance plateaus).
-
The pseudo-first-order rate constant (k_obs) for hydrolysis can be determined by plotting ln(A_max - A_t) versus time, where A_max is the maximum absorbance and A_t is the absorbance at time t. The slope of this plot will be -k_obs.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact this compound from its degradation products, allowing for quantitative assessment of its stability.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC-grade acids or buffers (e.g., trifluoroacetic acid, formic acid, phosphate buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Method Development:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare samples for analysis by diluting the stock solution in the mobile phase or a suitable diluent.
-
Forced Degradation Studies: To generate degradation products and demonstrate the specificity of the method, subject the this compound solution to stress conditions:
-
Acidic Hydrolysis: Add HCl or H₂SO₄ and heat.
-
Basic Hydrolysis: Add NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Add H₂O₂.
-
Thermal Degradation: Heat the solid compound or a solution.
-
Photodegradation: Expose a solution to UV light.
-
-
Chromatographic Conditions:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile) is often effective.
-
Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).
-
-
Method Validation: Once chromatographic conditions are optimized to separate the parent compound from its degradation products, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Table 2: Summary of Analytical Techniques for Stability Assessment
| Technique | Principle | Information Obtained |
| UV-Vis Spectrophotometry | Measures the release of N-hydroxysuccinimide upon hydrolysis. | Rate of hydrolysis under different conditions. |
| HPLC | Separates the parent compound from its degradation products. | Quantitative measure of purity and degradation over time. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass as a function of temperature. | Decomposition temperature and thermal stability profile. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. | Melting point, phase transitions, and exothermic/endothermic decomposition. |
Visualizing Workflows and Reactions
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.
Competing Reactions in Bioconjugation
The success of a bioconjugation reaction with this compound depends on the relative rates of the desired aminolysis reaction and the competing hydrolysis of the NHS ester.
Conclusion
This compound is a powerful tool for bioconjugation, but its reactivity is intrinsically linked to its stability. Optimal storage in a cold, dry, and dark environment under an inert atmosphere is essential to minimize degradation. The primary degradation pathway, hydrolysis of the N-succinimidyl ester, is a critical consideration during experimental design, particularly in aqueous solutions where pH plays a major role. For applications requiring a high degree of reproducibility and quantitative conjugation, it is recommended that researchers perform stability assessments of this compound under their specific experimental conditions using the methodologies outlined in this guide. By understanding and controlling the factors that affect its stability, researchers can ensure the successful and consistent application of this versatile crosslinking reagent.
References
- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
N-Succinimidyl Bromoacetate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, N-succinimidyl bromoacetate (B1195939) (SBA) is a valuable heterobifunctional crosslinking agent. This guide provides an in-depth overview of its procurement, and technical applications, with a focus on bioconjugation and potential utility in studying protein interactions.
Purchasing N-Succinimidyl Bromoacetate: A Comparative Overview
This compound is commercially available from a variety of suppliers. For ease of comparison, the following table summarizes the offerings from several prominent vendors. Researchers should note that pricing and availability are subject to change and should be verified on the suppliers' websites.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | B8271 | ≥95% | 100 mg, 250 mg, 1 g | $175.00 (100 mg) |
| TCI America (via Fisher Scientific) | S0852100MG | ≥98.0% (GC) | 100 mg | $134.00 |
| Santa Cruz Biotechnology | sc-215781 | Information not readily available | Contact supplier | Contact supplier |
| ProteoChem | c1120 | Information not readily available | 100 mg | Contact supplier |
| Ambeed | A11977 | Information not readily available | Contact supplier | Contact supplier |
The Chemistry of this compound in Bioconjugation
This compound is a versatile tool for covalently linking molecules. Its heterobifunctional nature stems from two distinct reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
-
Bromoacetyl group: This group is reactive towards sulfhydryl groups, primarily found on cysteine residues, forming a stable thioether bond.
This dual reactivity allows for directed conjugation strategies. For instance, a protein rich in lysine residues can be modified with SBA, introducing bromoacetyl groups onto its surface. This "activated" protein can then be conjugated to a second protein or peptide that contains a cysteine residue.
Experimental Protocol: Two-Step Protein-Peptide Conjugation
This protocol outlines a general procedure for the two-step conjugation of a carrier protein to a cysteine-containing peptide using this compound. This method is commonly employed for the production of immunogens for antibody development.
Materials and Reagents:
-
Carrier Protein (e.g., Bovine Serum Albumin, Keyhole Limpet Hemocyanin)
-
Cysteine-containing Peptide
-
This compound (SBA)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Reaction Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis tubing
Step 1: Bromoacetylation of the Carrier Protein
-
Preparation of Carrier Protein: Dissolve the carrier protein in PBS at a concentration of 10-20 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Preparation of SBA Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Reaction: While gently vortexing the carrier protein solution, slowly add a 10- to 20-fold molar excess of the SBA solution.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.
-
Removal of Excess SBA: Immediately purify the bromoacetylated protein using a desalting column or dialysis to remove unreacted SBA and N-hydroxysuccinimide byproduct. The protein is now "activated".
Step 2: Conjugation of the Bromoacetylated Protein to the Cysteine-Containing Peptide
-
Preparation of Peptide: Dissolve the cysteine-containing peptide in the Reaction Buffer.
-
Conjugation Reaction: Add the bromoacetylated carrier protein to the peptide solution at a 1:1 to 1:5 molar ratio (protein:peptide).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to quench any unreacted bromoacetyl groups. Incubate for 15-20 minutes at room temperature.
-
Purification: Purify the final conjugate using dialysis or size-exclusion chromatography to remove unreacted peptide and quenching reagent.
-
Characterization: The extent of conjugation can be determined by various methods, including SDS-PAGE analysis, mass spectrometry, or amino acid analysis.
Visualizing the Workflow and Chemical Reactions
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.
Caption: A typical two-step workflow for protein-peptide conjugation using this compound.
Caption: Chemical reactions involved in the two-step bioconjugation using this compound.
Application in Studying Signaling Pathways: A Conceptual Framework
While this compound is primarily utilized for creating stable bioconjugates, its properties as a crosslinker can be conceptually applied to the study of protein-protein interactions within signaling pathways. By covalently linking interacting proteins, transient or weak interactions can be "trapped," allowing for their subsequent identification and analysis, often through techniques like co-immunoprecipitation followed by mass spectrometry.
A hypothetical workflow for using a heterobifunctional crosslinker like SBA to probe a signaling pathway is presented below. This is a conceptual illustration, as the specific application of SBA for this purpose is not as widely documented as that of other crosslinkers.
Caption: A conceptual workflow for using a heterobifunctional crosslinker to study protein-protein interactions in a signaling pathway.
In this hypothetical scenario, an external stimulus triggers the interaction between Signaling Protein A (containing an accessible lysine) and Signaling Protein B (with an accessible cysteine). The addition of this compound would first react with the lysine on Protein A, and the subsequent proximity of Protein B would facilitate the reaction of the bromoacetyl group with its cysteine, thus covalently linking the two interacting proteins. This stabilized complex can then be isolated and its components identified.
Disclaimer: The information provided in this guide is for informational purposes only and does not constitute professional scientific advice. Researchers should always consult primary literature and safety data sheets before handling any chemical reagents.
Methodological & Application
Application Notes and Protocols for N-Succinimidyl Bromoacetate (SBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking agent widely employed in bioconjugation and chemical biology. Its utility lies in its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The NHS ester readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds. The bromoacetyl group, in turn, selectively reacts with sulfhydryl (thiol) groups, for instance, from cysteine residues, to form a stable thioether linkage. This dual reactivity allows for the controlled and sequential conjugation of two different biomolecules.
These application notes provide a comprehensive guide to utilizing N-succinimidyl bromoacetate for various research and development applications, including the preparation of peptide-protein conjugates for immunogen production and the construction of antibody-drug conjugates (ADCs).
Chemical Properties and Reaction Mechanism
SBA's strategic design enables a two-step conjugation process. The first step involves the acylation of a primary amine-containing molecule with the NHS ester of SBA. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The second step involves the alkylation of a sulfhydryl-containing molecule by the bromoacetyl group of the now-modified first molecule. This reaction proceeds efficiently at a neutral to slightly alkaline pH (7.0-8.0), forming a stable thioether bond.
Caption: Reaction mechanism of this compound.
Quantitative Data Summary
The efficiency and outcome of SBA-mediated conjugation can be influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for typical applications.
Table 1: Recommended Reaction Conditions for SBA Conjugation
| Parameter | Step 1: Amine Acylation | Step 2: Sulfhydryl Alkylation |
| pH | 7.2 - 8.5 | 7.0 - 8.0 |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes to 2 hours | 1 to 4 hours |
| Molar Ratio (SBA:Protein) | 5:1 to 20:1 | 1:1 (Bromoacetylated Protein:Sulfhydryl Molecule) |
Table 2: Reported Efficiency of Peptide Incorporation using SBA
| Carrier Protein | Peptide | Efficiency of Peptide Incorporation (%) | Reference |
| Bovine Serum Albumin | Fibrin-derived peptide | 22 - 37 | [1] |
| Bovine α-Lactalbumin | Fibrin-derived peptide | 22 - 37 | [1] |
| Keyhole Limpet Hemocyanin | Fibrin-derived peptide | 22 - 37 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Peptide-Protein Conjugate for Immunogen Production
This protocol describes the conjugation of a cysteine-containing synthetic peptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to generate an immunogen.
Materials:
-
This compound (SBA)
-
Carrier protein (e.g., KLH)
-
Cysteine-containing synthetic peptide
-
Reaction Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Reaction Buffer B: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Dissolve the carrier protein in Reaction Buffer A to a final concentration of 5-10 mg/mL.
-
Dissolve the cysteine-containing peptide in Reaction Buffer B to a final concentration of 2-5 mg/mL.
-
Immediately before use, prepare a 10-20 mM stock solution of SBA in anhydrous DMF or DMSO.
-
-
Step 1: Bromoacetylation of the Carrier Protein:
-
Slowly add a 10 to 20-fold molar excess of the SBA stock solution to the stirring carrier protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted SBA and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer B. Collect the protein-containing fractions.
-
-
Step 2: Conjugation of the Bromoacetylated Carrier Protein with the Cysteine-Containing Peptide:
-
Immediately add the purified bromoacetylated carrier protein to the solution of the cysteine-containing peptide. A 1.1 to 1.5-fold molar excess of the peptide is recommended.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted bromoacetyl groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Analysis of the Conjugate:
-
Purify the peptide-protein conjugate from excess peptide and other small molecules by dialysis against an appropriate buffer (e.g., PBS) or by size-exclusion chromatography.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Quantify the extent of peptide conjugation by amino acid analysis, determining the amount of S-carboxymethylcysteine formed upon acid hydrolysis[1][2].
-
Caption: Experimental workflow for peptide-protein conjugation.
Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Scaffolding
This protocol provides a general framework for using SBA to link a cytotoxic drug (payload) containing a thiol group to an antibody.
Materials:
-
Antibody (e.g., IgG)
-
Thiol-containing cytotoxic payload
-
This compound (SBA)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.4
-
Anhydrous organic solvent (e.g., DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to a concentration of 5-10 mg/mL.
-
-
Bromoacetylation of the Antibody:
-
Prepare a fresh stock solution of SBA in anhydrous DMSO.
-
Add a 5 to 10-fold molar excess of SBA to the antibody solution while gently stirring.
-
Incubate for 1 hour at room temperature.
-
Remove excess SBA by buffer exchange into fresh Conjugation Buffer using a desalting column.
-
-
Conjugation with Thiol-Containing Payload:
-
Dissolve the thiol-containing payload in an appropriate organic solvent (e.g., DMSO) and add it to the bromoacetylated antibody solution. A 1.5 to 3-fold molar excess of the payload over the antibody is a good starting point. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification and Characterization of the ADC:
Application in Studying Protein-Protein Interactions
Heterobifunctional crosslinkers like SBA can be valuable tools for studying protein-protein interactions. By conjugating one protein with SBA and then allowing it to interact with its binding partner that possesses an accessible cysteine, a covalent crosslink can be formed. This stabilizes the protein complex, allowing for its isolation and identification of the interacting partners.
Caption: Using SBA to study protein-protein interactions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive SBA (hydrolyzed) | - Prepare fresh SBA stock solution immediately before use. |
| - pH of the reaction buffer is too low for amine acylation. | - Ensure the pH of the reaction buffer is between 7.2 and 8.5. | |
| - Absence of accessible primary amines or sulfhydryl groups. | - Confirm the presence and accessibility of reactive groups on your biomolecules. | |
| Protein Precipitation | - High concentration of organic solvent. | - Keep the final concentration of organic solvent (e.g., DMSO) below 10%. |
| - Protein instability under reaction conditions. | - Optimize reaction temperature and pH. Consider using a stabilizer. | |
| High Level of Aggregation | - Non-specific crosslinking. | - Optimize the molar ratio of SBA to protein. |
| - Improper purification. | - Use size-exclusion chromatography to separate aggregates from the desired conjugate. |
Conclusion
This compound is a versatile and efficient heterobifunctional crosslinker for the conjugation of biomolecules. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ SBA in their studies, from generating custom immunogens to developing novel antibody-drug conjugates. Careful optimization of reaction conditions and thorough analysis of the final product are crucial for achieving reproducible and reliable results.
References
- 1. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Peptide-Protein Conjugation using N-Succinimidyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent used to covalently conjugate peptides to proteins. This technique is pivotal in various research and drug development applications, including the production of immunogens for antibody generation, the creation of targeted drug delivery systems, and the development of probes for studying protein interactions. SBA facilitates a two-step conjugation process, first by reacting with primary amines on the protein and subsequently with a thiol group on the peptide, resulting in a stable thioether linkage. These application notes provide a comprehensive overview, detailed protocols, and relevant data for the successful use of SBA in peptide-protein conjugation.
Reaction Mechanism
The conjugation process using N-succinimidyl bromoacetate involves a two-step sequential reaction. Initially, the N-hydroxysuccinimide (NHS) ester of SBA reacts with primary amine groups, predominantly the ε-amino group of lysine (B10760008) residues on the carrier protein. This reaction forms a stable amide bond and results in a bromoacetylated protein intermediate, releasing NHS as a byproduct. In the second step, the bromoacetyl group of the activated protein reacts specifically with the sulfhydryl (thiol) group of a cysteine residue within the peptide sequence. This nucleophilic substitution reaction forms a stable and irreversible thioether bond, covalently linking the peptide to the protein.
Application Notes and Protocols for Preparing Peptide-Protein Immunogens with N-succinimidyl bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific antibodies is a cornerstone of immunological research and diagnostic assay development. Small synthetic peptides, known as haptens, are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[1][2][3] This document provides a detailed guide to the use of N-succinimidyl bromoacetate (B1195939) (SBA) as a heterobifunctional crosslinking reagent for the preparation of peptide-protein immunogens.[4] SBA facilitates a unidirectional and controlled conjugation, ensuring a defined orientation of the peptide on the carrier protein.[4]
The chemistry of SBA crosslinking involves a two-step process. First, the N-hydroxysuccinimide (NHS) ester of SBA reacts with primary amines (e.g., lysine (B10760008) residues) on the carrier protein to form a stable amide bond, introducing a reactive bromoacetyl group onto the protein surface.[5] Subsequently, the bromoacetylated carrier protein is reacted with a peptide containing a free sulfhydryl group, typically from a cysteine residue, to form a stable thioether linkage.[6][7][8] This method provides a stable and non-antigenic linkage between the peptide and the carrier protein.[4]
Core Principles
The use of SBA for peptide-protein conjugation offers several advantages:
-
Heterobifunctionality: SBA possesses two distinct reactive groups, an NHS ester and a bromoacetyl group, allowing for a two-step conjugation process that minimizes self-conjugation of the peptide or carrier protein.[5][9]
-
Specificity: The bromoacetyl group specifically reacts with sulfhydryl groups under mild pH conditions, enabling the controlled orientation of the peptide on the carrier protein.[6][7][8]
-
Stable Linkage: The resulting thioether bond is highly stable, ensuring the integrity of the immunogen during immunization and subsequent immunological assays.[6]
-
Short Spacer Arm: SBA has a short spacer arm of 1.5 Å, which can be advantageous in preserving the native conformation of the conjugated peptide.[9]
Data Presentation
Table 1: Common Carrier Proteins for Immunogen Preparation
| Carrier Protein | Molecular Weight (Da) | Key Features |
| Keyhole Limpet Hemocyanin (KLH) | 4.5 x 10⁵ - 1.3 x 10⁷ | Highly immunogenic due to its large size and phylogenetic distance from mammals.[3][10][11] |
| Bovine Serum Albumin (BSA) | ~67,000 | Well-characterized, soluble, and contains numerous primary amines for conjugation.[10][11] |
| Ovalbumin (OVA) | ~45,000 | A well-defined protein often used as a carrier for haptens.[11] |
Table 2: Recommended Molar Ratios for Conjugation
| Reactants | Molar Ratio (SBA:Protein) | Molar Ratio (Peptide:Bromoacetylated Protein) |
| SBA to Carrier Protein | 20:1 to 50:1 | |
| Cysteine-containing Peptide to Bromoacetylated Carrier Protein | 1.5:1 to 5:1 |
Note: These ratios are starting points and may require optimization depending on the specific carrier protein and peptide.
Table 3: Typical Conjugation Efficiencies
| Carrier Protein | Peptide | Conjugation Efficiency (%) | Reference |
| Bovine Serum Albumin | Fibrin-derived peptide | 22 - 37 | [4] |
| Bovine α-lactalbumin | Fibrin-derived peptide | 22 - 37 | [4] |
| Keyhole Limpet Hemocyanin | Fibrin-derived peptide | 22 - 37 | [4] |
Efficiency is based on the recovery of S-carboxymethylcysteine relative to lysine after acid hydrolysis.[4]
Experimental Protocols
Materials and Reagents
-
N-succinimidyl bromoacetate (SBA)
-
Carrier protein (e.g., KLH, BSA)
-
Cysteine-containing synthetic peptide
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reducing Agent (for carrier proteins with disulfide bonds): tri-n-butylphosphine or Dithiothreitol (DTT)
-
Purification System: Dialysis cassettes (10 kDa MWCO), Size-Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC) system.[12]
-
Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving SBA.
Protocol 1: Bromoacetylation of the Carrier Protein
-
Carrier Protein Preparation: Dissolve the carrier protein in the conjugation buffer at a concentration of 5-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups for other applications (not for SBA amine reaction), treat with a reducing agent at this stage and subsequently remove the reducing agent by dialysis or a desalting column. For SBA conjugation to amines, no reduction is necessary.
-
SBA Solution Preparation: Immediately before use, dissolve SBA in a minimal amount of DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Bromoacetylation Reaction: While gently stirring the carrier protein solution, slowly add the dissolved SBA. A typical molar excess of SBA to protein is 20-50 fold.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with continuous gentle stirring.
-
Removal of Excess SBA: Remove the unreacted SBA by dialysis against the conjugation buffer (3 changes over 24 hours) or by using a desalting column.
Protocol 2: Conjugation of Bromoacetylated Carrier Protein with Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer. If the peptide is difficult to dissolve, a small amount of an organic solvent like DMSO can be used, but the final concentration should be kept low (<10%) to avoid protein denaturation.[12]
-
Conjugation Reaction: Add the dissolved peptide to the bromoacetylated carrier protein solution. A typical molar excess of peptide to bromoacetylated protein is 1.5 to 5-fold.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be performed at a pH between 7 and 8.[6]
-
Quenching: (Optional) To block any unreacted bromoacetyl groups, add a quenching solution such as 2-mercaptoethanol (B42355) or cysteine to a final concentration of 10-20 mM and incubate for an additional 30 minutes.
Protocol 3: Purification of the Peptide-Protein Immunogen
-
Removal of Unconjugated Peptide: Purify the peptide-protein conjugate from unconjugated peptide and other small molecules by extensive dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[][12]
-
Further Purification (Optional): For higher purity, size-exclusion chromatography (SEC) or HPLC can be employed to separate the conjugate from any remaining free carrier protein or aggregates.
Protocol 4: Characterization of the Peptide-Protein Conjugate
-
Determination of Protein Concentration: The concentration of the final conjugate can be determined using standard protein assays such as the bicinchoninic acid (BCA) assay or by measuring the absorbance at 280 nm.
-
Quantification of Peptide Incorporation: The extent of peptide conjugation can be determined by amino acid analysis.[6][8] Acid hydrolysis of the conjugate will release S-carboxymethylcysteine, which can be quantified to determine the molar ratio of peptide to protein.[4][6]
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the carrier protein after peptide conjugation.[]
Visualizations
Caption: Chemical reaction mechanism of SBA conjugation.
Caption: Experimental workflow for immunogen preparation.
Caption: Key factors for successful immunogen preparation.
References
- 1. Production and characterization of peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pacificimmunology.com [pacificimmunology.com]
- 4. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 8. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SBA Crosslinker 100 mg - this compound (SBA; SIB) - ProteoChem [proteochem.com]
- 10. jpt.com [jpt.com]
- 11. jpt.com [jpt.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: N-Succinimidyl Bromoacetate Reaction with Cysteine Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent used for the covalent modification of proteins and other biomolecules. It contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. While the NHS ester primarily reacts with primary amines like the side chain of lysine, the bromoacetyl group is a potent electrophile that shows high reactivity towards nucleophilic amino acid residues, particularly the thiol group of cysteine.[1]
This high reactivity and specificity for cysteine make the bromoacetyl group a valuable tool for site-specific protein modification, development of targeted covalent inhibitors, and the creation of biochemical probes.[1] This document provides a comprehensive overview of the reaction of SBA's bromoacetyl moiety with cysteine residues, including the reaction mechanism, optimal conditions, quantitative data, and detailed experimental protocols.
Reaction Mechanism and Specificity
The reaction between the bromoacetyl group of SBA and a cysteine residue proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of the cysteine's thiol group acts as a potent nucleophile, attacking the electron-deficient α-carbon of the bromoacetyl group. This attack displaces the bromide ion, resulting in the formation of a stable and irreversible thioether bond.[1]
The key to the reaction's specificity lies in the high nucleophilicity of the cysteine's thiol group, especially in its deprotonated thiolate anion form (-S⁻).[1] The pKa of a typical cysteine thiol group is around 8.5, meaning that at physiological pH (~7.4), a significant portion exists as the highly reactive thiolate.[1]
While the bromoacetyl group can also react with other nucleophilic residues like histidine and lysine, the reaction with cysteine is generally much more rapid.[1] The selectivity for cysteine can be modulated by controlling the reaction pH. At near-neutral pH, cysteine is favored, whereas higher pH values would increase the reactivity of lysine's ε-amino group (pKa ~10.5).[1]
References
Application Notes and Protocols for N-Succinimidyl Bromoacetate in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional cross-linking reagent pivotal in proteomics research for elucidating protein-protein interactions, mapping protein structure, and identifying therapeutic targets. Its unique reactivity towards primary amines (e.g., lysine (B10760008) residues and N-termini) via the N-hydroxysuccinimide (NHS) ester and sulfhydryl groups (e.g., cysteine residues) via the bromoacetyl group allows for precise covalent linkage of spatially proximal amino acids. These application notes provide detailed protocols and workflows for utilizing SBA in various proteomics applications.
Principle of Action
SBA's utility stems from its two distinct reactive moieties. The NHS ester forms stable amide bonds with primary amines at physiological to slightly basic pH (7.2-8.5). The bromoacetyl group, a mild alkylating agent, forms stable thioether bonds with sulfhydryl groups, also under physiological conditions. This dual reactivity enables a range of applications, from capturing transient protein interactions to creating probes for activity-based protein profiling.
Key Applications in Proteomics
-
Chemical Cross-Linking for Protein-Protein Interaction (PPI) Analysis: SBA is employed to covalently link interacting proteins, stabilizing both transient and stable complexes. Subsequent analysis by mass spectrometry (MS) allows for the identification of the cross-linked proteins and the specific interacting residues, providing insights into the topology of protein complexes.
-
Activity-Based Protein Profiling (ABPP): While not a classic ABPP probe itself, SBA can be used to synthesize activity-based probes. A recognition element for a specific enzyme family can be coupled to SBA, which then acts as the reactive "warhead" to covalently label active site residues, often a cysteine, enabling the profiling of enzyme activity in complex biological samples.
-
Cysteine-Directed Labeling and Conjugation: The bromoacetyl group of SBA allows for the specific labeling of cysteine residues. This is particularly useful for introducing tags (e.g., biotin, fluorophores) for protein enrichment and visualization, or for conjugating proteins to other molecules.
Quantitative Data Summary
The efficiency of cross-linking and labeling reactions is crucial for successful proteomics experiments. While specific quantitative data for N-succinimidyl bromoacetate is not extensively published, the following table provides representative data for similar amine- and cysteine-reactive chemistries to guide experimental design.
| Parameter | Typical Value/Range | Notes |
| Amine-Reactive NHS Ester Coupling Efficiency | 50-80% | Efficiency is dependent on pH, buffer composition, and accessibility of lysine residues. |
| Cysteine-Reactive Bromoacetyl Labeling Efficiency | 70-95% | Requires accessible and reduced cysteine residues. Reaction is generally highly specific for thiols. |
| Cross-Linking Stoichiometry (Protein:Cross-linker) | 1:20 to 1:100 (molar ratio) | Optimal ratio needs to be determined empirically to balance cross-linking efficiency with the formation of high-order aggregates. |
| Identification Rate of Cross-linked Peptides by MS | <1% - 5% of total identified peptides | Enrichment strategies are often necessary to improve the detection of low-abundance cross-linked species. |
Experimental Protocols
Protocol 1: In Vitro Chemical Cross-Linking of a Protein Complex with SBA
This protocol describes the general procedure for cross-linking a purified protein complex in solution.
Materials:
-
Purified protein complex (1-5 mg/mL)
-
This compound (SBA)
-
Cross-linking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid amine-containing buffers like Tris.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
-
Mass spectrometry-grade reagents for protein digestion (e.g., DTT, iodoacetamide (B48618), trypsin)
Procedure:
-
Protein Preparation: Ensure the protein complex is in the cross-linking buffer at a suitable concentration (typically 0.1-2 mg/mL).
-
SBA Preparation: Prepare a fresh stock solution of SBA (e.g., 10-50 mM) in anhydrous DMSO immediately before use.
-
Cross-Linking Reaction: Add SBA to the protein solution to achieve the desired molar excess (e.g., 20- to 50-fold molar excess of SBA over protein). Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted SBA.
-
Analysis by SDS-PAGE: Analyze a small aliquot of the cross-linked sample by SDS-PAGE to confirm the formation of higher molecular weight species, indicating successful cross-linking.
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked sample (e.g., with 8 M urea).
-
Reduce disulfide bonds with DTT (e.g., 10 mM DTT at 37°C for 1 hour).
-
Alkylate free cysteines with iodoacetamide (e.g., 20 mM iodoacetamide in the dark at room temperature for 30 minutes).
-
Dilute the sample to reduce the urea (B33335) concentration to <1 M.
-
Digest the proteins with a protease (e.g., trypsin) overnight at 37°C.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. Specialized software is required to identify the cross-linked peptides from the complex MS/MS data.
Protocol 2: Labeling of Cysteine Residues with SBA
This protocol outlines the specific labeling of cysteine residues in a protein using the bromoacetyl functionality of SBA.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound (SBA)
-
Labeling buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2).
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., 1 M L-cysteine)
-
Desalting column
Procedure:
-
Protein Reduction: If necessary, reduce disulfide bonds to ensure cysteine residues are in their free thiol state. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.
-
SBA Preparation: Prepare a fresh stock solution of SBA (e.g., 10 mM) in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of SBA to the reduced protein solution. Incubate for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding L-cysteine to a final concentration of ~10 mM to react with excess SBA. Incubate for 15 minutes.
-
Removal of Excess Reagents: Remove unreacted SBA and quenching reagent using a desalting column.
-
Confirmation of Labeling: Confirm labeling by mass spectrometry, observing the expected mass shift in the modified protein or peptides.
Visualizations
Application Notes and Protocols for N-succinimidyl Bromoacetate in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent utilized in the development of antibody-drug conjugates (ADCs).[1][2] Its utility stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This dual functionality allows for a sequential and controlled two-step conjugation process. The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on a monoclonal antibody (mAb), forming a stable amide bond.[3][4] Subsequently, the bromoacetyl group serves as an alkylating agent, specifically reacting with sulfhydryl (thiol) groups, which are typically present on a cytotoxic payload that has been engineered to contain a free cysteine or other thiol-containing moiety.[2][5]
The resulting thioether linkage is non-cleavable, ensuring the stability of the ADC in circulation until it reaches the target cell.[1] Upon internalization and lysosomal degradation of the antibody, the payload is released in its active form.[6] The short, 1.5 Å spacer arm of SBA provides a compact and stable linkage between the antibody and the payload.[1]
This document provides detailed application notes and experimental protocols for the use of N-succinimidyl bromoacetate in the development of ADCs.
Data Presentation
The following tables summarize quantitative data from representative studies on ADCs developed using haloacetyl-based linkers, which share a similar reaction mechanism with SBA. Data specifically for SBA-linked ADCs is limited in publicly available literature; however, these values provide a benchmark for expected outcomes.
| Parameter | Linker Type | Antibody | Payload | Average DAR | Reference |
| Drug-to-Antibody Ratio (DAR) | Bromoacetyl-peptide | Engineered IgG4 | Oxyntomodulin variant | 2.0 | [5] |
| Peptide Incorporation Efficiency | This compound | Bovine Serum Albumin | Cysteine-containing peptide | 22-37% |
| ADC | Cell Line | IC50 | Reference |
| Trastuzumab-MMAE (β-galactosidase-cleavable linker) | NCI-N87 (HER2+) | 8.8 pM | [7] |
| Trastuzumab-MMAE (Val-Cit linker) | NCI-N87 (HER2+) | 14.3 pM | [7] |
| Kadcyla® (T-DM1) | NCI-N87 (HER2+) | 33.0 pM | [7] |
| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Trastuzumab-MMAE (β-galactosidase-cleavable linker) | NCI-N87 | 1 mg/kg (single dose) | 57% reduction in tumor volume | [7] |
| SNS-622-DM1 | PDAC PDX | i.v. administration | Inhibition of primary tumor growth and metastasis | [8] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Payload to an Antibody using this compound
This protocol is based on the established methodology for heterobifunctional crosslinkers, involving the bromoacetylation of the antibody followed by conjugation to a thiol-containing payload.[2]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound (SBA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing cytotoxic payload
-
Reaction Buffer A (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Reaction Buffer B (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.5-9.0)
-
Quenching reagent (e.g., 1 M Tris or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Desalting columns
Step 1: Bromoacetylation of the Antibody
This step introduces the bromoacetyl groups onto the antibody by reacting SBA with the primary amines of lysine residues.
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer A. Ensure the buffer is free of primary amines.
-
SBA Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of SBA in anhydrous DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the SBA stock solution to the antibody solution. The reaction should be carried out at room temperature for 30-60 minutes with gentle stirring.
-
Purification: Remove excess, unreacted SBA and by-products by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. The bromoacetylated antibody is now ready for the next step.
Step 2: Conjugation of the Thiol-Containing Payload
This step involves the alkylation of the thiol group on the payload by the bromoacetyl group on the activated antibody. The reaction is performed at a slightly alkaline pH to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.[1][2][9]
-
Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO) to a known concentration.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload solution to the purified bromoacetylated antibody from Step 1. The reaction mixture should be incubated at room temperature for 1-4 hours with gentle stirring, protected from light. The optimal pH for this reaction is typically between 8.5 and 9.0.[2][9]
-
Quenching: Quench any unreacted bromoacetyl groups by adding a quenching reagent to a final concentration of 10-50 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unreacted payload, quenching reagent, and any aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[10][][]
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods:
-
UV-Vis Spectroscopy: This method is applicable if the drug and antibody have distinct absorbance maxima. By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the specific maximum for the drug), the concentrations of the antibody and the conjugated drug can be determined, and the DAR calculated.[13]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, species with different DARs (DAR0, DAR2, DAR4, etc.) can be resolved. The average DAR is calculated from the relative peak areas of the different species.[14]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a precise measurement of the mass of the different drug-loaded species, allowing for the determination of the DAR distribution and the average DAR.[13][15]
2. In Vitro Cytotoxicity Assay
The potency of the ADC is assessed by determining its half-maximal inhibitory concentration (IC50) against antigen-positive and antigen-negative cancer cell lines.
-
Cell Seeding: Seed the target cancer cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and the free payload.
-
Incubation: Incubate the cells for a period of 72-120 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
IC50 Calculation: Determine the IC50 values by plotting the cell viability against the concentration of the ADC and fitting the data to a dose-response curve.
3. In Vivo Efficacy Study
The anti-tumor activity of the ADC is evaluated in a relevant animal model, typically a xenograft model using human cancer cells implanted in immunodeficient mice.[8][16]
-
Tumor Implantation: Implant antigen-positive tumor cells subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a predetermined size, administer the ADC, a vehicle control, and potentially a non-binding ADC control intravenously.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals.
-
Efficacy Assessment: Evaluate the efficacy of the ADC by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. njbio.com [njbio.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor activity of antibody drug conjugate targeting aspartate-β-hydroxylase in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Succinimidyl Bromoacetate (SBA) Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-succinimidyl bromoacetate (B1195939) (SBA) as a heterobifunctional crosslinking agent. SBA is a valuable tool for covalently linking molecules, particularly for creating bioconjugates such as antibody-drug conjugates (ADCs) and peptide-protein immunogens.[1][2] Its utility stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a bromoacetyl group that reacts with sulfhydryl groups.[1][3] This dual reactivity allows for controlled, sequential crosslinking of two different biomolecules.
Reaction Principle
The crosslinking reaction with SBA proceeds in a two-step manner:
-
Amine Acylation: The NHS ester of SBA reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) under slightly alkaline conditions to form a stable amide bond. This step results in the bromoacetylation of the first protein.
-
Sulfhydryl Alkylation: The bromoacetyl group on the modified protein then reacts with a sulfhydryl group (e.g., from a cysteine residue) on a second molecule to form a stable thioether bond, completing the crosslink.
Quantitative Data Summary
The efficiency of the crosslinking reaction is dependent on several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize the key reaction parameters.
Table 1: Reaction Conditions for Amine Acylation (Step 1)
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5 for efficient acylation of primary amines while minimizing hydrolysis of the NHS ester. |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation. |
| Reaction Time | 30 minutes - 4 hours | Can be extended to overnight at 4°C. |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Amine-free buffers are essential to prevent competition with the target molecule. |
| SBA to Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each specific application. |
Table 2: Reaction Conditions for Sulfhydryl Alkylation (Step 2)
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | A compromise to ensure the sulfhydryl group is sufficiently nucleophilic while minimizing side reactions with other residues. Can be increased to 8.5 for faster reaction, but with increased risk of non-specific reactions. |
| Temperature | 25°C (Room Temperature) | Generally sufficient for this reaction. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by analyzing for the loss of free sulfhydryl groups. |
| Buffer | Phosphate, HEPES | Maintain a stable pH throughout the reaction. |
| Bromoacetylated Protein to Sulfhydryl-containing Molecule Molar Ratio | 1:1 to 5:1 | The optimal ratio depends on the number of available sulfhydryl groups and the desired degree of conjugation. |
Experimental Protocols
The following are detailed protocols for a two-step crosslinking procedure using SBA.
Protocol 1: Bromoacetylation of a Protein (e.g., an Antibody)
Materials:
-
Protein to be modified (e.g., Antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-Succinimidyl bromoacetate (SBA)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
SBA Stock Solution: Immediately before use, dissolve SBA in DMSO or DMF to a concentration of 10-50 mM.
-
Bromoacetylation Reaction: Add a 10- to 20-fold molar excess of the SBA stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional but Recommended): To quench any unreacted SBA, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess SBA and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2).
Protocol 2: Conjugation of Bromoacetylated Protein to a Sulfhydryl-Containing Molecule (e.g., a Cysteine-Containing Peptide)
Materials:
-
Bromoacetylated and purified protein from Protocol 1
-
Sulfhydryl-containing molecule (e.g., peptide)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2
-
Quenching Buffer: 1 M β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation: Dissolve the sulfhydryl-containing molecule in the Reaction Buffer. The EDTA is included to chelate heavy metal ions that can oxidize sulfhydryl groups.
-
Conjugation Reaction: Add the bromoacetylated protein to the solution of the sulfhydryl-containing molecule. A typical starting molar ratio is 1:1 to 1:5 (bromoacetylated protein:sulfhydryl molecule).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM to react with any remaining bromoacetyl groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the final conjugate from excess reagents and unreacted molecules using an appropriate method such as size-exclusion chromatography or dialysis.
Mandatory Visualizations
Reaction Mechanism of SBA Crosslinking
Caption: Reaction mechanism of SBA crosslinking.
Experimental Workflow for Two-Step Crosslinking
Caption: Experimental workflow for two-step crosslinking.
Application in Studying Protein-Protein Interactions in a Signaling Pathway
While specific literature on the use of SBA to elucidate novel signaling pathways is not abundant, its application in creating tools to study such pathways is well-established. For instance, SBA can be used to conjugate a peptide inhibitor containing a cysteine to its target protein to study its effect on a signaling cascade. The following diagram illustrates a hypothetical scenario where SBA is used to link a kinase inhibitor to its target kinase, thereby blocking downstream signaling.
Caption: SBA to create a tool for signaling pathway studies.
References
Application Notes and Protocols: Calculating Molar Excess of N-Succinimidyl Bromoacetate for Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Succinimidyl Bromoacetate (B1195939) (SBA)
N-succinimidyl bromoacetate (SBA) is a heterobifunctional crosslinking agent vital in bioconjugation and the study of protein-protein interactions.[1][2] Its utility lies in its two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group.[1][2] The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[1][2][3] Subsequently, the bromoacetyl group specifically reacts with sulfhydryl groups, found in cysteine residues, to create a stable thioether linkage.[1][2] This sequential reactivity allows for the controlled and directional conjugation of two different molecules, making it an invaluable tool for creating antibody-drug conjugates, immobilizing proteins, and probing cellular signaling pathways.
The reaction with primary amines is optimally carried out at a pH range of 6.5 to 8.5, while the subsequent reaction with sulfhydryl groups is most efficient at a pH of 7.0 to 8.0.[2][3] It is important to note that in aqueous solutions, the NHS ester can undergo hydrolysis, which competes with the desired amidation reaction.[4] Therefore, careful consideration of reaction conditions, including the molar excess of SBA, is critical for successful conjugation.
Calculating Molar Excess: A Two-Step Approach
The use of SBA involves a two-step reaction, and the molar excess should be considered for each step independently.
Step 1: Bromoacetylation of the Primary Amine-Containing Molecule
In this initial step, the NHS ester of SBA reacts with the primary amines on the target molecule (e.g., a protein or antibody). The goal is to introduce a controlled number of reactive bromoacetyl groups. A molar excess of SBA is used to drive the reaction to the desired level of modification.
Several factors influence the optimal molar excess of SBA for this step, including the concentration of the target protein and the desired degree of labeling.[1][5][6] Generally, a higher molar excess is required for more dilute protein solutions to achieve the same level of modification.[5] For monolabeling of many common proteins and peptides, an 8-fold molar excess is a good starting point.[2][7] However, for applications such as antibody labeling, a higher excess, typically ranging from 10 to 20-fold, is often employed.[5][8]
Optimization is key to achieving the desired outcome without causing protein precipitation or loss of activity due to excessive modification. This can be achieved by performing small-scale parallel reactions with varying molar ratios of SBA to the target molecule (e.g., 5:1, 10:1, 15:1, 20:1) and analyzing the resulting conjugates.[1][9]
| Parameter | Recommended Molar Excess (SBA : Protein) | Key Considerations | References |
| General Protein Modification (Mono-labeling) | 8:1 to 10:1 | A good starting point for many common proteins and peptides. | [2][7][8] |
| Antibody Labeling | 10:1 to 20:1 | Higher excess may be needed, especially for more dilute antibody solutions. | [5] |
| Optimization Range | 5:1, 10:1, 15:1, 20:1 | Ideal for determining the optimal ratio for a specific protein and application. | [1][9] |
Step 2: Conjugation of the Bromoacetylated Intermediate with a Sulfhydryl-Containing Molecule
Once the first molecule is bromoacetylated and purified, it is reacted with a second molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide). To ensure that the reaction proceeds efficiently and selectively towards the sulfhydryl group, a slight molar excess of the bromoacetylated molecule relative to the sulfhydryl-containing molecule is recommended. Using a large excess of the haloacetyl group can lead to off-target reactions with other nucleophilic amino acid side chains.
For the modification of peptides with a bromoacetylating agent, a 5- to 10-fold molar excess has been shown to be effective. In the context of conjugating a bromoacetylated protein to a sulfhydryl-containing molecule, a more conservative molar excess of the bromoacetylated protein is generally used to avoid multiple conjugations to a single sulfhydryl-containing molecule, if that is not the desired outcome. A slight excess will help drive the reaction to completion.
| Reactants | Recommended Molar Excess (Bromoacetylated Molecule : Sulfhydryl Molecule) | Key Considerations | References |
| Bromoacetylated Protein to Cysteine Peptide | 1.1:1 to 5:1 | A slight excess is recommended to ensure efficient conjugation without significant off-target reactions. The optimal ratio should be determined empirically. | |
| Bromoacetylating Agent to Peptide | 5:1 to 10:1 | This higher excess is for the initial bromoacetylation of a peptide, not the subsequent conjugation step. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Antibody to a Cysteine-Containing Peptide using SBA
This protocol outlines the general procedure for conjugating an antibody (or other amine-containing protein) to a peptide with a terminal cysteine residue.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound (SBA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Cysteine-containing peptide
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Bromoacetylation of the Antibody
-
Prepare the Antibody: Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare SBA Stock Solution: Immediately before use, dissolve SBA in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Calculate Molar Excess of SBA: Determine the desired molar excess of SBA to antibody (e.g., 10-fold or 20-fold).
-
Reaction: While gently stirring the antibody solution, add the calculated volume of SBA stock solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted SBA using a desalting column equilibrated with the Reaction Buffer. The bromoacetylated antibody is now ready for the next step.
Step 2: Conjugation to the Cysteine-Containing Peptide
-
Prepare the Peptide: Dissolve the cysteine-containing peptide in the Reaction Buffer.
-
Calculate Molar Ratio: Determine the desired molar ratio of bromoacetylated antibody to peptide (e.g., a 1.1 to 2-fold molar excess of the antibody).
-
Reaction: Add the peptide solution to the purified bromoacetylated antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted bromoacetyl groups, add a small molecule thiol like 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM and incubate for 15-30 minutes.
-
Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography or affinity chromatography, to separate the conjugate from unreacted peptide and antibody.
Application Example: Studying G Protein-Coupled Receptor (GPCR) Signaling
Protein-protein interactions are fundamental to cellular signaling.[2] A key example is the interaction between G protein-coupled receptors (GPCRs) and Receptor Activity-Modifying Proteins (RAMPs).[5] These interactions can modulate the trafficking and ligand specificity of GPCRs, thereby influencing the downstream signaling cascade.[5]
SBA can be instrumental in studying such interactions. For instance, an antibody specific to a RAMP can be conjugated to a reporter molecule (e.g., a fluorescent dye with a cysteine residue) using SBA. This conjugate can then be used in immunoassays, such as a suspension bead array (SBA), to detect and quantify the interaction between the RAMP and a library of GPCRs.[3][7] By understanding which GPCRs interact with which RAMPs, researchers can gain insights into the regulation of these critical signaling pathways, paving the way for the development of more selective therapeutics.[5]
Visualizing the Workflow and Signaling Context
References
- 1. PI3K and AKT at the Interface of Signaling and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Protein Interactions Involved in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Multiplexed Immunoassays for the Validation of Anti-GPCR Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiplexed mapping of the interactome of GPCRs with receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: MAPK signaling pathway - Reference pathway [kegg.jp]
Quenching N-Succinimidyl Bromoacetate Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for effectively quenching reactions involving the heterobifunctional crosslinker, N-succinimidyl bromoacetate (B1195939) (NSBA). NSBA is a valuable reagent for bioconjugation, enabling the linkage of amine-containing molecules to sulfhydryl-containing molecules. The N-hydroxysuccinimide (NHS) ester end of NSBA reacts with primary amines, while the bromoacetyl group reacts with sulfhydryls. To ensure the specificity and control of the conjugation process, it is crucial to quench the reaction to deactivate any unreacted NHS ester, thereby preventing unintended side reactions.
Principle of Quenching
The quenching of an N-succinimidyl bromoacetate reaction targets the highly reactive NHS ester. This is typically achieved by adding a small molecule containing a primary amine. This quenching agent rapidly reacts with the excess NHS ester, forming a stable amide bond and rendering the crosslinker inert towards other amine-containing molecules in the solution. Common and effective quenching agents include Tris(hydroxymethyl)aminomethane (Tris) and glycine (B1666218).[1]
Recommended Quenching Agents
Several reagents can be used to effectively quench NHS ester reactions. The choice of quenching agent can depend on the specific requirements of the experiment, including the nature of the biomolecules involved and the downstream application.
-
Tris(hydroxymethyl)aminomethane (Tris): A widely used and effective quenching agent. Its primary amine readily reacts with NHS esters.[1][2]
-
Glycine: Another common and efficient quenching agent that provides a primary amine for the quenching reaction.[1][3]
-
Hydroxylamine: Can also be used to quench NHS ester reactions.
-
Ethanolamine: An alternative primary amine-containing molecule for quenching.
Quantitative Data on Quenching Parameters
The following table summarizes typical reaction conditions for quenching NHS ester reactions. These parameters are generally applicable to reactions involving this compound.
| Quenching Agent | Final Concentration | Incubation Time | Incubation Temperature | pH |
| Tris | 20-100 mM | 15-30 minutes | Room Temperature | 7.2-8.5 |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | 7.2-8.5 |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Room Temperature | 7.2-8.5 |
| Ethanolamine | 20-50 mM | 15-30 minutes | Room Temperature | 7.2-8.5 |
Experimental Protocols
Below are detailed protocols for quenching an this compound reaction using either Tris or Glycine.
Protocol 1: Quenching with Tris Buffer
This protocol describes the quenching of an this compound reaction following the bromoacetylation of a protein.
Materials:
-
Bromoacetylated protein solution (in an amine-free buffer such as PBS, pH 7.2-8.0)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Perform Bromoacetylation: React the protein with this compound at the desired molar excess for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Prepare for Quenching: After the bromoacetylation reaction is complete, prepare to add the quenching buffer.
-
Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 stock solution to the reaction mixture to achieve a final Tris concentration of 20-50 mM.[2]
-
Incubate: Gently mix and incubate the reaction for 15 minutes at room temperature.[2]
-
Purification: Remove the quenched crosslinker and other small molecule byproducts by desalting the protein solution using a suitable desalting column or by dialysis against an appropriate buffer.
Protocol 2: Quenching with Glycine
This protocol provides an alternative method for quenching using glycine.
Materials:
-
Bromoacetylated protein solution (in an amine-free buffer such as PBS, pH 7.2-8.0)
-
Quenching Solution: 1 M Glycine, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Perform Bromoacetylation: Following the completion of the bromoacetylation reaction as described in Protocol 1.
-
Add Quenching Solution: Add the 1 M glycine solution to the reaction mixture to a final concentration of 20-100 mM.
-
Incubate: Gently mix and allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
Purification: Purify the bromoacetylated protein from the excess quenching agent and byproducts via a desalting column or dialysis.
Visualizations
Reaction Mechanism of Quenching
Caption: Quenching of the NHS ester of NSBA with a primary amine.
Experimental Workflow for Bioconjugation with this compound
Caption: Workflow for bioconjugation using NSBA, including quenching.
References
Application Notes and Protocols for the Purification of N-Succinimidyl Bromoacetate (SBA)-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent used to label proteins. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) and a bromoacetyl group that can subsequently react with sulfhydryl groups (such as the side chain of cysteine residues). This labeling strategy is often employed in the creation of antibody-drug conjugates (ADCs), for bioconjugation studies, and to introduce a reactive handle for further modifications.
Following the labeling reaction, a critical step is the purification of the labeled protein to remove unreacted SBA, reaction by-products, and any aggregated or unlabeled protein. The purity of the final labeled protein conjugate is paramount for the reliability and reproducibility of downstream applications. This document provides detailed protocols for the purification of SBA-labeled proteins using common chromatography techniques and methods for assessing the purity and labeling efficiency of the final product.
Experimental Workflow Overview
The overall workflow for the purification of proteins after SBA labeling involves several key stages, from the initial labeling reaction to the final quality control of the purified conjugate. The choice of purification strategy will depend on the specific protein, the scale of the purification, and the required final purity.
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the final yield and purity of the SBA-labeled protein. The following table summarizes typical performance characteristics of the described purification techniques.
| Purification Method | Principle | Typical Protein Recovery (%) | Purity Achieved | Key Advantages | Limitations |
| Dialysis / Buffer Exchange | Size-based separation via a semi-permeable membrane | >90% | Moderate | Simple, gentle, and effective for removing small molecules.[1] | Slow, requires large buffer volumes, does not separate labeled from unlabeled protein.[1] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | 80-95% | High | Efficient removal of unreacted label and aggregates, relatively mild conditions.[2] | Limited resolution for separating proteins of similar size, potential for sample dilution.[3] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge | 70-90% | Very High | High resolution, can separate labeled from unlabeled species if labeling alters charge.[4][5] | Requires optimization of pH and salt concentration, potential for protein denaturation.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | 75-95% | Very High | Can separate species with different drug-to-antibody ratios (DARs) in ADCs.[7][8] | Requires high salt concentrations which may affect protein stability.[8] |
Experimental Protocols
Protocol 1: Removal of Unreacted SBA by Dialysis
This protocol is a simple and effective first step to remove the bulk of unreacted SBA and reaction by-products.
Materials:
-
SBA-labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Stir plate and stir bar
-
Large beaker
Procedure:
-
Prepare Dialysis Membrane: Pre-wet the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.[9]
-
Load Sample: Carefully load the SBA-labeled protein reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Seal Tubing/Cassette: Securely clamp or seal the open end of the dialysis tubing.
-
Dialysis: Immerse the sealed tubing/cassette in a beaker containing at least 200-fold volume of cold (4°C) dialysis buffer relative to the sample volume.[10] Place the beaker on a stir plate and stir gently.
-
Buffer Changes: Perform at least three buffer changes over 24 hours. A typical schedule is to dialyze for 4 hours, change the buffer, dialyze for another 4 hours, change the buffer, and then dialyze overnight.[1]
-
Sample Recovery: After the final dialysis, carefully remove the tubing/cassette from the buffer and recover the purified, labeled protein.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is effective for removing unreacted SBA and protein aggregates.[11]
Materials:
-
SEC column (e.g., Superdex 200, Sephacryl S-300) with a suitable fractionation range for the target protein.
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
SBA-labeled protein sample (pre-treated by dialysis or desalting column for best results)
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the SBA-labeled protein sample at >10,000 x g for 10 minutes to remove any particulates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the prepared sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the protein with the SEC running buffer at a constant flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions as the protein elutes from the column. The labeled protein will typically elute in the main peak, while unreacted SBA will elute much later. Aggregates, if present, will elute in the void volume (earlier than the main peak).
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified labeled protein. Pool the desired fractions.
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net charge. If the SBA labeling alters the charge of the protein (e.g., by modifying lysine residues), IEX can be a powerful tool to separate labeled from unlabeled protein.[4][12]
Materials:
-
IEX column (Anion or Cation exchange, depending on the protein's pI and the chosen buffer pH)
-
Chromatography system
-
Binding Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Dialyzed SBA-labeled protein sample
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.
-
Sample Loading: Load the dialyzed SBA-labeled protein sample onto the column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing Binding and Elution Buffers) or a step gradient.[13]
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified labeled protein. Pool the desired fractions.
Protocol 4: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. Labeling with SBA may increase the hydrophobicity of a protein, allowing for separation of species with different degrees of labeling. This is particularly useful for purifying antibody-drug conjugates.[7][14]
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system
-
Binding Buffer (high salt concentration, e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Elution Buffer (low salt concentration, e.g., 50 mM Sodium Phosphate, pH 7.0)
-
SBA-labeled protein sample
Procedure:
-
Sample Preparation: Adjust the salt concentration of the protein sample to match the Binding Buffer by adding a concentrated salt solution.
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer.
-
Sample Loading: Load the salt-adjusted protein sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove unbound proteins.
-
Elution: Elute the bound proteins using a decreasing salt gradient (by mixing Binding and Elution Buffers).[8] More hydrophobic species will elute at lower salt concentrations.
-
Fraction Collection: Collect fractions during the elution.
-
Analysis: Analyze the fractions by SDS-PAGE and UV-Vis spectroscopy to identify and pool the fractions containing the desired labeled protein species.
Quality Control of Purified SBA-Labeled Protein
Purity Assessment
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to assess the purity and molecular weight of the labeled protein.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. conductscience.com [conductscience.com]
- 5. chromtech.com [chromtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. goldbio.com [goldbio.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. goldbio.com [goldbio.com]
- 14. mdpi.com [mdpi.com]
Application Notes: N-succinimidyl bromoacetate in Cell Surface Labeling
Introduction
N-succinimidyl bromoacetate (B1195939) (SBA) is a hetero-bifunctional crosslinking reagent that is particularly useful for labeling and crosslinking proteins on the cell surface. Its utility stems from its two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds. The bromoacetyl group is an alkylating agent that readily reacts with nucleophilic side chains, most notably the sulfhydryl group of cysteine residues, but also with histidine and methionine under certain conditions. This dual reactivity allows for a two-step labeling or crosslinking strategy, providing researchers with a versatile tool for investigating the cell surface proteome.
Principle of Action
The application of SBA in cell surface labeling typically involves a sequential reaction. First, the NHS ester is allowed to react with accessible primary amines on the surface of intact cells. Due to its membrane-impermeable nature (when used under appropriate conditions), the labeling is restricted to extracellular domains of membrane proteins and extracellular matrix proteins. Following this initial labeling, the bromoacetyl group is available to react with a nearby nucleophile, either on the same protein or an interacting protein. This can be exploited for various applications, including the identification of protein-protein interactions and the analysis of protein conformation.
Key Applications
-
Mapping Protein Microenvironments: By first attaching SBA to a protein of interest via its amine groups, the bromoacetyl group can then crosslink to nearby proteins, providing a snapshot of the protein's immediate molecular neighborhood.
-
Identifying Protein-Protein Interactions: SBA can be used to capture transient or weak interactions between cell surface proteins. One protein is labeled with SBA, and if it interacts with another protein containing a reactive cysteine, a covalent bond can be formed, allowing for subsequent identification by techniques such as mass spectrometry.
-
Probing Protein Conformation: The distance between a lysine residue and a cysteine residue within the same protein can be probed using SBA. If the two residues are in close proximity, intramolecular crosslinking can occur, which can be detected by a change in the protein's migration on an SDS-PAGE gel.
-
Targeted Drug Delivery: While a more advanced application, the principles of SBA chemistry can be adapted to conjugate drugs or imaging agents to specific cell surface proteins.
Advantages and Limitations
Advantages:
-
Specificity: The reaction of the NHS ester with primary amines and the bromoacetyl group with sulfhydryls provides a degree of specificity in the labeling process.
-
Versatility: The hetero-bifunctional nature of SBA allows for a range of applications, from simple labeling to complex crosslinking studies.
-
Covalent and Stable Linkage: The formation of amide and thioether bonds results in a stable, covalent linkage that can withstand downstream processing and analysis.
Limitations:
-
Potential for Intracellular Labeling: If the cell membrane is compromised or if the incubation time is too long, SBA may enter the cell and label intracellular proteins.
-
pH Sensitivity: The reactivity of both the NHS ester and the bromoacetyl group is pH-dependent. Optimal conditions need to be determined for each cell type and application.
-
Presence of Reactive Residues: The successful application of SBA for crosslinking depends on the presence and accessibility of both primary amines and suitable nucleophiles (like cysteine) on the target proteins.
Experimental Protocols
Protocol 1: General Cell Surface Protein Labeling with N-succinimidyl bromoacetate
This protocol provides a general procedure for labeling cell surface proteins on adherent or suspension cells.
Materials:
-
This compound (SBA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Tris-HCl, pH 7.5 (for quenching)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of SBA in anhydrous DMSO. This stock solution should be prepared fresh immediately before use. Note: SBA is moisture-sensitive.
-
-
Cell Preparation:
-
For Adherent Cells: Grow cells to 80-90% confluency in a culture dish. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For Suspension Cells: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Labeling Reaction:
-
Dilute the 100 mM SBA stock solution in ice-cold PBS to the desired final concentration (typically 1-5 mM).
-
For Adherent Cells: Add the SBA-containing PBS to the culture dish, ensuring the entire cell monolayer is covered.
-
For Suspension Cells: Add the SBA-containing PBS to the cell suspension.
-
Incubate on ice for 30 minutes with gentle agitation. Note: Performing the reaction on ice minimizes the internalization of the labeling reagent.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a final concentration of 10-20 mM.
-
Incubate for 10 minutes on ice.
-
-
Cell Lysis and Downstream Analysis:
-
For Adherent Cells: Aspirate the labeling/quenching solution and wash the cells once with PBS. Lyse the cells directly in the dish using a suitable lysis buffer.
-
For Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant, wash the pellet once with PBS, and then lyse the cells.
-
The labeled proteins in the cell lysate can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Two-Step Crosslinking of Interacting Cell Surface Proteins
This protocol is designed to identify proteins that interact with a target protein on the cell surface.
Materials:
-
Same as Protocol 1
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
Procedure:
-
Reagent Preparation and Cell Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
First Step: Amine Labeling:
-
Perform the labeling reaction with a lower concentration of SBA (e.g., 0.1-0.5 mM) for a shorter duration (e.g., 15 minutes) on ice. This favors the reaction of the NHS ester while minimizing the reaction of the bromoacetyl group.
-
Wash the cells twice with ice-cold PBS to remove unreacted SBA.
-
-
Second Step: Sulfhydryl Crosslinking:
-
Incubate the cells in PBS at room temperature or 37°C for 30-60 minutes. This allows the bromoacetyl group of the now-tethered SBA to react with nearby sulfhydryl groups. Note: The optimal temperature and time will need to be determined empirically.
-
-
Quenching and Cell Lysis:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Analysis of Crosslinked Products:
-
Analyze the cell lysate by non-reducing SDS-PAGE to visualize higher molecular weight crosslinked complexes.
-
For identification of the interacting partners, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry. Alternatively, if the target protein can be immunoprecipitated, the crosslinked partners will co-precipitate.
-
Quantitative Data
The following tables provide illustrative examples of experimental parameters and expected outcomes. The optimal conditions will vary depending on the cell type and the specific application.
Table 1: Recommended Starting Concentrations for SBA Labeling
| Application | SBA Concentration (mM) | Incubation Time (min) | Temperature (°C) |
| General Surface Labeling | 1 - 5 | 30 | 4 |
| Two-Step Crosslinking (Step 1) | 0.1 - 0.5 | 15 | 4 |
| Two-Step Crosslinking (Step 2) | N/A | 30 - 60 | 25 - 37 |
Table 2: Example Data for Crosslinking Analysis
| Sample | Target Protein MW (kDa) | Observed Band(s) on Non-Reducing SDS-PAGE (kDa) | Interpretation |
| Unlabeled Control | 50 | 50 | No crosslinking |
| SBA Labeled (Reducing Conditions) | 50 | 50 | Crosslinks are cleaved by reducing agents, indicating disulfide bond involvement |
| SBA Labeled (Non-Reducing Conditions) | 50 | 50, 85, 120 | Formation of crosslinked complexes with proteins of ~35 kDa and ~70 kDa |
Visualizations
Caption: Reaction mechanism of this compound (SBA) for protein crosslinking.
Caption: Experimental workflow for cell surface labeling with SBA.
Caption: Using SBA to study a receptor tyrosine kinase signaling pathway.
Application Notes and Protocols for Creating Stable Thioether Bonds with N-succinimidyl bromoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent used to covalently link molecules, typically proteins, to other molecules containing a free sulfhydryl group. This process creates a stable thioether bond, which is of significant interest in drug development, diagnostics, and fundamental research for applications such as antibody-drug conjugates (ADCs), protein labeling, and immunogen preparation.
The conjugation process involves a two-step reaction:
-
Amine Acylation: The N-hydroxysuccinimide (NHS) ester of SBA reacts with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on a protein or other biomolecule. This reaction is efficient at a slightly basic pH and results in a stable amide bond, introducing a reactive bromoacetyl group onto the target molecule.
-
Thiol Alkylation: The bromoacetyl group is then specifically targeted by a sulfhydryl (thiol) group from a second molecule (e.g., a cysteine residue in a peptide or protein). This nucleophilic substitution reaction forms a highly stable thioether linkage.
This application note provides detailed protocols for the bromoacetylation of proteins using SBA and the subsequent formation of a thioether bond with a thiol-containing molecule. It also includes data on reaction conditions and the stability of the resulting conjugate.
Reaction Mechanism and Workflow
The overall reaction scheme involves the initial acylation of a primary amine on a protein with N-succinimidyl bromoacetate, followed by the alkylation of a thiol-containing molecule to form a stable thioether linkage.
Caption: Reaction mechanism of thioether bond formation.
The experimental workflow consists of preparing the protein and thiol-containing molecule, performing the two-step conjugation reaction, and purifying the final conjugate.
Caption: Experimental workflow for thioether conjugation.
Data Presentation
The efficiency of the conjugation and the stability of the resulting thioether bond are critical parameters. The following tables summarize key data related to the reaction conditions and bond stability.
Table 1: Recommended Reaction Conditions for Thioether Conjugation
| Parameter | Step 1: Bromoacetylation | Step 2: Thioether Formation |
| pH | 8.0 - 8.5 | 7.0 - 7.5 |
| Buffer | 0.1 M Sodium Bicarbonate | 10-100 mM Phosphate, Tris, or HEPES (degassed) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Molar Ratio | 10-20 fold molar excess of SBA to protein | 1.5-10 fold molar excess of thiol-molecule to protein |
Table 2: Comparative Stability of Thioether vs. Maleimide Linkages
| Linker Type | Bond Formed | Stability in Plasma | Key Stability Features |
| Bromoacetate | Thioether | High | Forms a stable, irreversible thioether bond.[1] |
| N-Alkyl Maleimide | Thioether | Moderate | Prone to retro-Michael addition and thiol exchange.[2] |
| N-Aryl Maleimide | Thioether | High | The thio-succinimide ring undergoes faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition. |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond. |
Experimental Protocols
The following are detailed protocols for the bromoacetylation of a carrier protein, such as Bovine Serum Albumin (BSA), and the subsequent conjugation to a cysteine-containing peptide.
Protocol 1: Bromoacetylation of Bovine Serum Albumin (BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (SBA)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare BSA Solution: Dissolve BSA in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the BSA solution is free of any amine-containing stabilizers like Tris or glycine. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[3]
-
Prepare SBA Stock Solution: Immediately before use, dissolve SBA in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Bromoacetylation Reaction:
-
Calculate the volume of the SBA stock solution needed to achieve a 10- to 20-fold molar excess relative to the amount of BSA.
-
While gently stirring the BSA solution, add the calculated volume of the SBA stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of Bromoacetylated BSA:
-
Remove the excess, unreacted SBA and the N-hydroxysuccinimide by-product by passing the reaction mixture through a desalting column pre-equilibrated with Purification Buffer.
-
Collect the protein fractions, which can be identified by monitoring the absorbance at 280 nm.
-
The resulting bromoacetylated BSA solution is now ready for the next step.
-
Protocol 2: Conjugation of a Cysteine-Containing Peptide to Bromoacetylated BSA
Materials:
-
Bromoacetylated BSA (from Protocol 1)
-
Cysteine-containing peptide
-
Conjugation Buffer: 10-100 mM Phosphate, HEPES, or Tris, pH 7.0-7.5, degassed.
-
(Optional) Quenching Solution: 1 M Cysteine or N-acetyl cysteine in water.
-
Purification equipment (e.g., Size Exclusion Chromatography (SEC) system or dialysis tubing with an appropriate molecular weight cutoff).
Procedure:
-
Prepare Cysteine-Peptide Solution: Dissolve the cysteine-containing peptide in the degassed Conjugation Buffer. The peptide should be used immediately after dissolution to minimize oxidation of the free thiol.
-
Thioether Conjugation Reaction:
-
Add the cysteine-peptide solution to the bromoacetylated BSA solution to achieve a 1.5- to 10-fold molar excess of the peptide.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light, with gentle stirring.
-
-
Quenching the Reaction (Optional): To stop the reaction and cap any unreacted bromoacetyl groups, add a final concentration of 10-50 mM of the Quenching Solution and incubate for an additional 15-30 minutes.
-
Purification of the BSA-Peptide Conjugate:
-
Separate the BSA-peptide conjugate from unreacted peptide and other small molecules using SEC or extensive dialysis against PBS.[4]
-
Monitor the elution profile by absorbance at 280 nm to collect the protein conjugate fractions.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the molecular weight of the conjugate and calculate the average number of peptides conjugated per BSA molecule.[5]
-
Logical Relationships and Signaling Pathways
The logical relationship between the key components and steps in the thioether bond formation process is illustrated below.
Caption: Key relationships in thioether conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes and Protocols for Mass Spectrometry Analysis of N-succinimidyl bromoacetate (SBA) Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking agent used for the covalent modification of proteins. Its utility lies in its dual reactivity: an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, and a bromoacetyl group that specifically targets sulfhydryl groups of cysteine residues. This allows for the targeted conjugation of molecules or the formation of intra- or inter-molecular crosslinks, providing valuable insights into protein structure, function, and interactions. Mass spectrometry (MS) is a powerful analytical technique for characterizing these modifications, enabling the precise identification of modification sites and the quantification of modification efficiency. These application notes provide a comprehensive overview and detailed protocols for the use of SBA in protein modification and subsequent analysis by mass spectrometry.
Principle of SBA Modification
SBA modification is a two-step reaction. First, the NHS ester of SBA reacts with primary amine groups on the protein surface under neutral to slightly alkaline conditions (pH 7-9) to form a stable amide bond. Subsequently, the bromoacetyl group can react with a nearby cysteine residue, forming a stable thioether bond. The specificity of the bromoacetyl group for cysteines provides a targeted approach for protein modification and crosslinking.
Applications in Research and Drug Development
-
Structural Proteomics: Probing the spatial arrangement of amino acids by identifying residues in close proximity.
-
Protein-Protein Interaction Studies: Identifying interaction partners and mapping binding interfaces by crosslinking interacting proteins.
-
Active Site Mapping: Covalently modifying cysteine residues within enzyme active sites to identify and characterize these critical regions.
-
Drug Discovery: Linking small molecules to proteins to investigate their binding sites and mechanisms of action.
Quantitative Data Summary
The efficiency of SBA modification is influenced by several factors, including the concentration of the protein and reagent, pH, temperature, and incubation time. The following tables summarize typical quantitative data for SBA modification.
| Parameter | Value | Reference(s) |
| Reaction Conditions | ||
| pH for Amine Reaction | 7.0 - 9.0 | [1] |
| pH for Cysteine Reaction | ~7.0 | |
| Temperature | 4 - 25 °C | |
| Incubation Time | 30 minutes - 2 hours | |
| Molar Excess of SBA | 5- to 50-fold | [1] |
| Mass Modifications | ||
| Mass Shift (Amine) | +120.995 Da | |
| Mass Shift (Cysteine) | +57.021 Da (carboxymethyl) |
Experimental Protocols
Protocol 1: SBA Modification of a Purified Protein
This protocol describes the modification of a purified protein with SBA for subsequent mass spectrometry analysis.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.5)
-
N-succinimidyl bromoacetate (SBA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). The recommended protein concentration is 1-5 mg/mL.
-
SBA Stock Solution: Immediately before use, prepare a 100 mM stock solution of SBA in anhydrous DMSO.
-
Modification Reaction: a. Add the desired molar excess of SBA stock solution to the protein solution. A 20-fold molar excess is a good starting point. b. Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Sample Cleanup: Remove excess SBA and quenching reagent by either buffer exchange using a desalting column or by dialysis against a suitable buffer for mass spectrometry analysis (e.g., ammonium (B1175870) bicarbonate).
Protocol 2: In-solution Digestion of SBA-Modified Protein for Mass Spectrometry
This protocol details the enzymatic digestion of the SBA-modified protein to generate peptides for LC-MS/MS analysis.
Materials:
-
SBA-modified protein sample
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 100 mM dithiothreitol (B142953) - DTT)
-
Alkylating agent (e.g., 200 mM iodoacetamide (B48618) - IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation: a. Add denaturation buffer to the SBA-modified protein sample. b. Add the reducing agent to a final concentration of 10 mM and incubate for 30 minutes at 37 °C. c. Cool the sample to room temperature and add the alkylating agent to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature. Note: This step alkylates any remaining free cysteines.
-
Digestion: a. Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M. b. Add trypsin at a 1:50 (enzyme:protein) ratio. c. Incubate overnight at 37 °C.
-
Quenching and Desalting: a. Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity. b. Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method. c. Elute the peptides and dry them in a vacuum centrifuge.
-
Sample Reconstitution: Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
This protocol outlines the general procedure for analyzing SBA-modified peptides by LC-MS/MS.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
LC-MS/MS Analysis: a. Inject the reconstituted peptide sample onto the LC system. b. Separate the peptides using a suitable reversed-phase gradient. c. Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: a. Use a specialized proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against a protein sequence database. b. Specify the following variable modifications in the search parameters:
- Carbamidomethyl (C): +57.021 Da (for alkylated cysteines)
- SBA-Lysine: +120.995 Da (on K and protein N-terminus)
- SBA-Cysteine (crosslink): +57.021 Da (on C, representing the bromoacetyl moiety after reaction and reduction/alkylation of the other end) c. For crosslink analysis, specialized software (e.g., pLink, MeroX) is required to identify peptide pairs linked by SBA.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: N-Succinimidyl Bromoacetate (SBA) Conjugation
Welcome to the technical support center for N-succinimidyl bromoacetate (B1195939) (SBA) conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-succinimidyl bromoacetate (SBA) and how does it work?
A1: this compound (SBA) is a heterobifunctional crosslinking reagent.[1][2][3] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group.[4]
-
The NHS ester reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[4][5] This reaction is most efficient at a pH range of 7-9.[4]
-
The bromoacetyl group reacts with sulfhydryl groups (-SH), found in cysteine residues, to form a stable thioether bond. This reaction is most effective at a pH above 7.5.[4]
This dual reactivity allows for the specific, covalent linking of two different molecules, for instance, bromoacetylating a carrier protein first and then conjugating it to a cysteine-containing peptide.[1]
Q2: What are the main applications of SBA in research?
A2: SBA is a versatile tool used for:
-
Preparing peptide-protein immunogens: SBA is used to conjugate synthetic peptides to carrier proteins to generate antibodies.[1]
-
Creating antibody-drug conjugates (ADCs): The crosslinker can be used to attach therapeutic agents to antibodies for targeted delivery.[3]
-
Labeling proteins: It can be used to attach fluorescent dyes or other reporter molecules to proteins for detection and imaging.
-
Studying protein-protein interactions: By crosslinking proteins that are in close proximity, SBA can help identify interaction partners.
Q3: What are the critical parameters to control in an SBA conjugation reaction?
A3: Several factors can significantly impact the success of your conjugation reaction:
-
pH: The pH of the reaction buffer is crucial as the two reactive groups of SBA have different optimal pH ranges. The NHS ester reaction with amines is favored at pH 7-9, while the bromoacetyl reaction with sulfhydryls is favored at pH >7.5.[4]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, 2-mercaptoethanol) as they will compete with your target molecules for reaction with SBA.[4][6] Phosphate-buffered saline (PBS) is a commonly used buffer.
-
Concentration of Reactants: The molar ratio of SBA to your protein/peptide is a key parameter to optimize. A significant molar excess of the crosslinker may be needed, but excessive amounts can lead to protein precipitation.[6]
-
Reaction Time and Temperature: Incubation times can range from minutes to overnight, and temperatures typically range from 4°C to 37°C.[4] These conditions should be optimized for your specific application.
-
Stability of SBA: SBA is moisture-sensitive and the NHS ester can readily hydrolyze in aqueous solutions.[4][6] Therefore, it is recommended to prepare SBA solutions immediately before use and to minimize their exposure to moisture.[6]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| SBA Hydrolysis: The NHS ester on the SBA molecule is prone to hydrolysis in aqueous buffers, especially at higher pH.[4][7] This inactivates the crosslinker before it can react with the target amine. | - Prepare the SBA stock solution in a dry organic solvent like DMSO or DMF immediately before use.[4] - Minimize the time the SBA is in an aqueous buffer before the addition of the amine-containing molecule. - Consider performing a two-step conjugation: first, react the SBA with the amine-containing molecule at a slightly lower pH (e.g., 7.2-7.5) for a shorter duration, then proceed with the sulfhydryl reaction. |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) that compete with the target molecules.[4][6] | - Use a non-reactive buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. - Ensure that the protein sample has been thoroughly dialyzed or passed through a desalting column to remove any interfering buffer components from its storage solution.[8][9] |
| Suboptimal pH: The pH of the reaction is not optimal for one or both of the coupling reactions. | - For the NHS ester-amine reaction, maintain a pH between 7 and 9.[4] - For the bromoacetyl-sulfhydryl reaction, a pH >7.5 is recommended.[4] - If performing a two-step reaction, adjust the pH accordingly for each step. |
| Insufficient Molar Ratio of SBA: The amount of SBA is not sufficient to achieve the desired level of conjugation. | - Increase the molar excess of SBA to the target molecule. Typical starting ratios range from 10-fold to 50-fold molar excess. This will likely require empirical optimization. |
| Inactive Protein/Peptide: The target amine or sulfhydryl groups on the biomolecule are not accessible or have been oxidized. | - Confirm the presence of free sulfhydryl groups using Ellman's reagent. If necessary, reduce disulfide bonds using a mild reducing agent like DTT, followed by removal of the reducing agent before adding the bromoacetyl-activated molecule.[10] - Ensure the protein is properly folded and that the target residues are solvent-exposed. Denaturing conditions are generally not compatible with maintaining protein function. |
| Low Protein Concentration: The concentration of the protein is too low for an efficient reaction. | - If possible, concentrate the protein solution. A concentration of >0.5 mg/mL is often recommended.[8] |
Problem 2: Protein Precipitation or Aggregation During/After Conjugation
| Possible Cause | Recommended Solution |
| Over-Conjugation: Excessive modification of the protein surface can alter its net charge and pI, leading to a decrease in solubility.[6] | - Reduce the molar excess of the SBA crosslinker in the reaction. - Decrease the reaction time to limit the extent of modification. |
| Solvent Incompatibility: If SBA is dissolved in a high concentration of an organic solvent like DMSO or DMF, adding it to the aqueous protein solution can cause the protein to precipitate.[11] | - Keep the final concentration of the organic solvent in the reaction mixture low (typically <10% v/v). - Add the SBA stock solution slowly to the protein solution while vortexing or stirring.[12] |
| Hydrophobicity of the Conjugated Moiety: The molecule being conjugated to the protein is hydrophobic, causing the resulting conjugate to aggregate. | - Perform the conjugation reaction in the presence of a mild, non-ionic detergent or other additives that can help maintain solubility. - Consider using a more hydrophilic version of the crosslinker if available. |
Experimental Protocols & Data
General Protocol for a Two-Step SBA Conjugation
This protocol describes the bromoacetylation of a carrier protein (e.g., BSA) followed by conjugation to a cysteine-containing peptide.
1. Bromoacetylation of the Carrier Protein: a. Dissolve the carrier protein in a suitable amine-free buffer (e.g., PBS, pH 7.5) to a final concentration of 2-10 mg/mL. b. Prepare a fresh stock solution of SBA (e.g., 10 mg/mL) in dry DMSO. c. Add a 20- to 50-fold molar excess of the SBA solution to the protein solution while gently stirring. d. Incubate the reaction for 30-60 minutes at room temperature. e. Remove excess, unreacted SBA by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a sulfhydryl-free buffer (e.g., PBS, pH 7.5).[9]
2. Conjugation to the Cysteine-Containing Peptide: a. Dissolve the cysteine-containing peptide in the same buffer used for the bromoacetylated protein. b. Add the peptide to the purified bromoacetylated protein at a slight molar excess (e.g., 1.5- to 5-fold). c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. d. The final conjugate can be purified from excess peptide and unreacted protein by size-exclusion chromatography (SEC) or other suitable chromatographic methods.[13]
Factors Affecting Conjugation Efficiency
| Parameter | Condition | Expected Outcome | Rationale |
| pH | pH 6.0 | Low NHS ester reactivity | Amine groups are protonated, reducing their nucleophilicity. |
| pH 7.5 | Good compromise for both reactions | Balances NHS ester stability and reactivity for both amine and sulfhydryl groups.[4] | |
| pH 9.0 | High NHS ester reactivity but also high hydrolysis rate | While amine reactivity is high, the rapid hydrolysis of the NHS ester can reduce overall efficiency.[4][7] | |
| Buffer | PBS | Recommended | Non-reactive and maintains physiological pH. |
| Tris Buffer | Low/No Conjugation | The primary amine in Tris will react with the NHS ester of SBA.[4][6] | |
| SBA:Protein Molar Ratio | 5:1 | Low conjugation | May not be sufficient to overcome hydrolysis and drive the reaction to completion. |
| 20:1 | Moderate to high conjugation | A good starting point for optimization. | |
| 100:1 | High conjugation, but risk of precipitation | Can lead to over-modification and protein aggregation.[6] |
Visual Guides
Caption: Reaction mechanism of a two-step SBA conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 2. BROMOACETIC ACID N-HYDROXYSUCCINIMIDE ESTER | 42014-51-7 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. interchim.fr [interchim.fr]
- 5. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. colibri-cytometry.com [colibri-cytometry.com]
- 9. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
- 10. drmr.com [drmr.com]
- 11. benchchem.com [benchchem.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: N-Succinimidyl Bromoacetate (SBA) Protein Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with N-succinimidyl bromoacetate (B1195939) (SBA) protein labeling.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during SBA protein labeling experiments.
Issue 1: Low or No Labeling Efficiency
If you are observing a low degree of labeling (DOL) or no labeling at all, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | The optimal pH for the reaction of the NHS ester with primary amines is between 8.3 and 8.5.[1] At a lower pH, the amine groups are protonated and less nucleophilic, significantly reducing the reaction rate. Verify the pH of your reaction buffer using a calibrated pH meter. |
| Presence of Amine-Containing Buffers or Other Nucleophiles | Buffers such as Tris and glycine (B1666218) contain primary amines that will compete with the protein for reaction with the SBA, thereby reducing labeling efficiency.[1][2] Other nucleophiles can also interfere. Perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer prior to labeling.[1] |
| Hydrolyzed N-Succinimidyl Bromoacetate | SBA is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2] Always use a fresh vial of high-quality SBA and ensure it is stored properly under desiccated conditions at -20°C.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[1] Prepare SBA stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.[1][3] |
| Low Protein Concentration | Low protein concentrations can decrease labeling efficiency as the competing hydrolysis of the NHS ester becomes more significant.[1] It is recommended to use a protein concentration of at least 2 mg/mL.[1] |
| Insufficient Molar Excess of SBA | An inadequate amount of SBA relative to the protein will result in a low degree of labeling. The optimal molar ratio should be determined empirically for each protein, but a good starting point is a 10:1 to 40:1 molar excess of SBA to protein.[4] |
| Short Reaction Time or Low Temperature | The labeling reaction may not have proceeded to completion. Typical reaction times are 1-2 hours at room temperature.[1][4] For unstable proteins, the reaction can be performed at 4°C, but the reaction time may need to be extended to 24-48 hours.[5] |
Issue 2: Protein Precipitation During or After Labeling
Protein precipitation can occur due to several factors related to the labeling process.
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive labeling can alter the protein's physicochemical properties, such as its isoelectric point and solubility, leading to precipitation.[2] Reduce the molar ratio of SBA to protein in the labeling reaction.[1] |
| Suboptimal Buffer Conditions | The buffer composition and pH may not be suitable for your specific protein's stability. Ensure the buffer conditions are appropriate for your protein of interest. |
| Poor Solubility of SBA | If the SBA is not fully dissolved before being added to the aqueous protein solution, it can cause the protein to precipitate. Ensure the SBA is completely dissolved in anhydrous DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should ideally not exceed 10%.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a protein?
A1: this compound is a heterobifunctional crosslinking reagent. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond.[3] The bromoacetyl group can then react with nucleophilic side chains, primarily the thiol group of cysteine residues, but also the imidazole (B134444) group of histidine and the ε-amino group of lysine, to form stable thioether or alkylated bonds.
Q2: How do I prepare and store this compound?
A2: this compound is sensitive to moisture and should be stored desiccated at -20°C.[1] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1] Stock solutions should be prepared fresh immediately before use by dissolving the SBA in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] While stock solutions in anhydrous DMSO can be stored at -20°C for a limited time, it is generally not recommended due to the risk of hydrolysis from absorbed moisture.[1]
Q3: What is the optimal pH for the labeling reaction?
A3: The reaction of the NHS ester with primary amines is highly pH-dependent. The optimal pH range is between 8.3 and 8.5, where the primary amines are deprotonated and more nucleophilic.[1] At lower pH values, the reaction rate is significantly reduced. At higher pH, the hydrolysis of the NHS ester becomes a more prominent competing reaction.[6]
Q4: How does protein concentration affect labeling efficiency?
A4: Higher protein concentrations generally lead to better labeling efficiency. At low protein concentrations (e.g., below 2 mg/mL), the hydrolysis of the SBA becomes a more significant competing reaction, reducing the amount of reagent available to label the protein.[1][3]
Q5: What molar ratio of SBA to protein should I use?
A5: The optimal molar ratio of SBA to protein needs to be determined empirically for each specific protein and desired degree of labeling. A common starting point is a 10:1 to 40:1 molar excess of SBA to protein.[4]
Q6: How can I remove unreacted SBA after the labeling reaction?
A6: Unreacted SBA and byproducts can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1] If desired, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to consume any remaining active SBA.[1]
Experimental Protocols
Detailed Protocol for this compound Protein Labeling
This protocol provides a general procedure. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (SBA)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
(Optional) Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to a minimum of 2 mg/mL in the reaction buffer.[1]
-
-
SBA Stock Solution Preparation:
-
Allow the vial of SBA to warm to room temperature before opening.
-
Immediately before use, prepare a stock solution of SBA in anhydrous DMSO or DMF (e.g., 10 mg/mL). Vortex to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the SBA stock solution to achieve the desired molar excess (e.g., 10:1 to 40:1 SBA to protein).[4]
-
While gently vortexing the protein solution, add the SBA stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][4] If your label is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted SBA and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Determination of Degree of Labeling (DOL)
The DOL is the average number of SBA molecules conjugated to each protein molecule. This can be determined using various analytical techniques, such as mass spectrometry, which can identify the mass shift corresponding to the attached bromoacetyl group. For fluorescently tagged proteins, the DOL can be calculated from the absorbance of the protein and the dye.
Visualizations
Caption: Reaction mechanism of this compound with a protein.
Caption: Troubleshooting workflow for low SBA labeling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing N-Succinimidyl Bromoacetate (SBA) Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing reactions involving the heterobifunctional crosslinker N-succinimidyl bromoacetate (B1195939) (SBA). Whether you are developing antibody-drug conjugates (ADCs), preparing immunogens, or labeling proteins, understanding the critical role of pH is paramount for successful and reproducible results. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to support your research endeavors.
The Critical Role of pH in SBA Reactions
N-Succinimidyl bromoacetate is a versatile crosslinker with two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) and a bromoacetyl group that targets sulfhydryl groups (e.g., from cysteine residues). The efficiency of both reactions is highly dependent on the pH of the reaction buffer.
The NHS ester reaction with primary amines is a classic example of a pH-dependent equilibrium. The reactive species is the deprotonated, nucleophilic amine. At a pH below the pKa of the amine, the group is predominantly protonated (-NH3+) and non-reactive. As the pH increases, the concentration of the deprotonated amine (-NH2) rises, favoring the conjugation reaction. However, this is counterbalanced by the hydrolysis of the NHS ester, which also accelerates at higher pH, leading to the inactivation of the SBA reagent. Therefore, the optimal pH for the NHS ester-amine reaction is a compromise that maximizes amine reactivity while minimizing hydrolysis of the crosslinker.
The bromoacetyl group's reaction with sulfhydryl groups to form a stable thioether bond is also influenced by pH, with a generally recommended range of 7.0-8.0.
Quantitative Data on pH-Dependent Factors
To assist in optimizing your reaction conditions, the following tables summarize key pH-dependent parameters.
Table 1: Half-life of NHS Esters at Various pH Values
The stability of the NHS ester is crucial for efficient conjugation. The following data, while general for NHS esters, provides a strong indication of the stability of the amine-reactive group of SBA at different pH levels.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Note: These are approximate values and can be influenced by buffer composition and temperature.
Table 2: Estimated Percentage of Deprotonated Lysine ε-Amino Group at Various pH Values
The availability of the nucleophilic deprotonated amine is essential for the initial reaction with SBA. The Henderson-Hasselbalch equation can be used to estimate the percentage of deprotonated lysine ε-amino groups (pKa ≈ 10.5) at different pH values.
| pH | Estimated % of Deprotonated Lysine ε-Amino Group |
| 7.0 | ~0.3% |
| 7.5 | ~1.0% |
| 8.0 | ~3.1% |
| 8.5 | ~9.1% |
| 9.0 | ~24.0% |
Note: The local microenvironment of a lysine residue within a protein can influence its pKa.
Troubleshooting Guide
This section addresses common issues encountered during SBA conjugation reactions, with a focus on pH-related problems.
Q1: Low or no conjugation efficiency.
-
Possible Cause: The pH of the reaction buffer is too low, resulting in a low concentration of deprotonated primary amines.
-
Solution: Increase the pH of the reaction buffer to the optimal range of 8.0-8.5. Ensure the buffer capacity is sufficient to maintain the pH throughout the reaction.
-
-
Possible Cause: The NHS ester of the SBA has hydrolyzed due to a high pH or prolonged reaction time in an aqueous buffer.
-
Solution: Prepare the SBA solution immediately before use. If possible, perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time. Consider a two-step reaction where the amine-reactive step is performed at pH 8.0-8.5, followed by purification and a second reaction with the sulfhydryl-containing molecule at a slightly lower pH if necessary.
-
-
Possible Cause: The buffer contains primary amines (e.g., Tris or glycine).
-
Solution: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer. If a quenching step is required, Tris or glycine (B1666218) can be added at the end of the reaction.
-
Q2: Precipitation of the protein during the reaction.
-
Possible Cause: A significant change in the net charge of the protein due to the modification of lysine residues, leading to aggregation.
-
Solution: Optimize the molar ratio of SBA to the protein to avoid excessive modification. Perform the reaction at a lower protein concentration. Screen different non-amine buffers to find one that enhances protein stability.
-
Q3: Non-specific binding or cross-reactivity.
-
Possible Cause: At a pH significantly below 7.0, there is a slight tendency for NHS esters to react with tyrosine residues.
-
Solution: Maintain the reaction pH within the recommended range of 7.2-8.5 for the NHS ester-amine coupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the first step of an SBA conjugation (reaction with amines)?
The optimal pH is a balance between maximizing the deprotonation of primary amines and minimizing the hydrolysis of the NHS ester. A pH range of 8.0 to 8.5 is generally recommended for this step.[1]
Q2: What is the recommended pH for the second step of an SBA conjugation (reaction with sulfhydryls)?
The reaction of the bromoacetyl group with sulfhydryls is typically efficient in the pH range of 7.0-8.0.
Q3: Can I perform the SBA conjugation as a one-pot reaction?
Yes, a one-pot reaction can be performed if both the amine-containing and sulfhydryl-containing molecules are stable and reactive in the same pH range. A pH of around 7.5-8.0 would be a reasonable starting point for a one-pot reaction, though optimization may be required.
Q4: How should I prepare and store my SBA stock solution?
SBA is sensitive to moisture and should be stored in a desiccator at -20°C. For use, it is recommended to dissolve SBA in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before adding it to the aqueous reaction buffer. Avoid preparing aqueous stock solutions of SBA for storage.
Q5: What buffers are compatible with SBA reactions?
Phosphate-buffered saline (PBS), borate buffer, and HEPES buffer at the appropriate pH are commonly used. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (e.g., Antibody) to a Cysteine-Containing Peptide using SBA
This protocol is adapted from the principles of heterobifunctional crosslinking and is based on the work of Bernatowicz & Matsueda (1986).
Materials:
-
Protein (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cysteine-containing peptide
-
This compound (SBA)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3
-
Purification Buffer: PBS, pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Bromoacetylation of the Protein
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer (pH 8.3).
-
Immediately before use, prepare a 10-20 mM stock solution of SBA in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SBA stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted SBA and the N-hydroxysuccinimide by-product using a desalting column equilibrated with Purification Buffer (pH 7.2).
Step 2: Conjugation of the Bromoacetylated Protein to the Cysteine-Containing Peptide
-
Immediately after purification, add the cysteine-containing peptide to the solution of the bromoacetylated protein. A 2- to 10-fold molar excess of the peptide over the protein is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal pH for this step is between 7.0 and 8.0. The Purification Buffer at pH 7.2 is generally suitable.
-
If desired, the reaction can be quenched by adding the Quenching Solution to a final concentration of 20-50 mM and incubating for 15-30 minutes.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess peptide and any unreacted protein.
Visualizing the Workflow
Antibody-Drug Conjugation (ADC) Workflow using SBA
The following diagram illustrates a typical workflow for creating an antibody-drug conjugate where SBA is used to link a cytotoxic drug containing a sulfhydryl group to an antibody.
Caption: Workflow for creating an antibody-drug conjugate (ADC) using this compound (SBA).
Logical Relationship of pH in SBA Reactions
This diagram illustrates the logical considerations for selecting the optimal pH for the NHS ester-amine reaction.
Caption: The interplay of factors determining the optimal pH for NHS ester-amine coupling reactions.
References
Technical Support Center: N-Succinimidyl Bromoacetate (SBA)
Welcome to the technical support center for N-Succinimidyl Bromoacetate (SBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of SBA, with a focus on troubleshooting side reactions and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SBA) and what is it used for?
A1: this compound (SBA) is a heterobifunctional crosslinking reagent. It contains two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group.[1] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[2] The bromoacetyl group reacts with sulfhydryl (thiol) groups, primarily from cysteine residues, to form a stable thioether bond. This dual reactivity allows for the specific and sequential conjugation of two different molecules, making it a valuable tool in bioconjugation, such as in the creation of antibody-drug conjugates (ADCs).[1]
Q2: What are the main side reactions I should be aware of when using SBA?
A2: The two primary side reactions to consider are associated with each of the reactive groups:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, where it reacts with water to form a non-reactive carboxyl group and N-hydroxysuccinimide (NHS) as a byproduct. This reaction is highly dependent on pH and temperature.[2]
-
Off-target reactions of the bromoacetyl group: While the bromoacetyl group is highly reactive towards cysteine's sulfhydryl group, it can also react with other nucleophilic amino acid side chains, particularly at higher pH values. These include the imidazole (B134444) ring of histidine and the ε-amino group of lysine.[3]
Q3: What are the optimal reaction conditions for using SBA?
A3: The optimal conditions depend on the specific application, but generally involve a two-step process to leverage the different reactivities of the NHS ester and bromoacetyl groups.
-
Amine reaction (NHS ester): This step is typically carried out at a pH between 7.2 and 8.5.[4] A common choice is a phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffer.[2][4]
-
Sulfhydryl reaction (bromoacetyl group): To favor selective reaction with thiols over other nucleophiles, this step is often performed at a slightly lower pH, typically between 6.5 and 7.5.[5]
Q4: How can I minimize the hydrolysis of the NHS ester?
A4: To minimize hydrolysis, you should:
-
Work at a pH within the recommended range (7.2-8.5). While the aminolysis reaction is faster at higher pH, so is hydrolysis.[6]
-
Keep the reaction temperature low. Reactions are often performed at room temperature or 4°C.[4]
-
Prepare the SBA solution immediately before use. Do not store SBA in solution, especially in aqueous buffers.
-
Use a higher concentration of the protein to be labeled, as this favors the bimolecular reaction with the amine over the unimolecular hydrolysis.[2]
Q5: How do I remove byproducts and unreacted SBA after the conjugation?
A5: Purification is a critical step to ensure the quality of your conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC): This separates molecules based on their size and is effective for removing small molecules like unreacted SBA and NHS.
-
Dialysis or Buffer Exchange: These methods are used to remove small molecules from a solution of larger biomolecules.
-
Ultrafiltration/Diafiltration (UF/DF): This is a membrane-based technique that can be used for buffer exchange and removal of small molecules.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | 1. Hydrolysis of SBA: The NHS ester has been hydrolyzed before it can react with the amine. 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule for reaction with the NHS ester.[4] 3. Inactive Protein: The primary amines on the protein are not accessible. | 1. Prepare fresh SBA solution immediately before use. Control the pH and temperature of the reaction. 2. Use a non-amine-containing buffer such as phosphate, bicarbonate, or HEPES.[4] 3. Denature and refold the protein if possible, or use a longer linker to improve accessibility. |
| Formation of Unexpected Adducts | 1. Off-target reaction of the bromoacetyl group: The bromoacetyl group has reacted with amino acids other than cysteine, such as histidine or lysine.[3] 2. Reaction with other nucleophiles: Other nucleophilic groups on the biomolecule or in the buffer are reacting with the crosslinker. | 1. Adjust the pH of the sulfhydryl reaction step to be between 6.5 and 7.5 to favor reaction with thiols.[5] 2. Ensure the buffer is free of extraneous nucleophiles. |
| Protein Aggregation | 1. High Degree of Labeling: Too many SBA molecules have been conjugated to the protein, leading to changes in its physicochemical properties and aggregation. 2. Solvent Effects: If using an organic solvent to dissolve SBA, the final concentration in the reaction mixture may be too high, causing protein denaturation. | 1. Reduce the molar excess of SBA used in the reaction. 2. Keep the final concentration of the organic solvent (e.g., DMSO, DMF) below 10%. |
| Inconsistent Results | 1. Variable Reagent Quality: The SBA reagent may have degraded due to improper storage. Impurities in solvents (e.g., dimethylamine (B145610) in DMF) can react with the NHS ester.[6] 2. pH Fluctuation: During the reaction, the hydrolysis of the NHS ester can lead to a drop in pH, affecting the reaction rate.[7] | 1. Store SBA desiccated at -20°C. Use high-purity, amine-free solvents.[6] 2. Use a more concentrated buffer or monitor and adjust the pH during the reaction, especially for large-scale conjugations.[7] |
Quantitative Data on Side Reactions
The following tables provide quantitative data to help you understand the impact of reaction conditions on the efficiency of SBA conjugation and the prevalence of side reactions.
Table 1: pH-Dependent Hydrolysis of NHS Esters
This table shows the half-life of NHS esters at different pH values, demonstrating the increased rate of hydrolysis at higher pH.
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [2] |
| 8.0 | Room Temp | ~180 minutes | [6] |
| 8.5 | Room Temp | ~130 minutes | [6] |
| 8.6 | 4 | 10 minutes | [2] |
| 9.0 | Room Temp | ~125 minutes | [6] |
Table 2: Reactivity of Bromoacetyl Group with Amino Acid Side Chains
This table provides a qualitative and semi-quantitative comparison of the reactivity of the bromoacetyl group towards different nucleophilic amino acid side chains as a function of pH.
| Amino Acid | Nucleophilic Group | Reactivity at pH 7.4 | Reactivity at pH 9.0 | Notes | Reference(s) |
| Cysteine | Thiol/Thiolate | High | Very High | The deprotonated thiolate is the primary reactive species. | [3] |
| Histidine | Imidazole | Moderate | High | Reactivity increases as the pH surpasses the pKa of the imidazole ring (~6.0). | [3] |
| Lysine | ε-Amino | Low | Moderate | Reactivity is generally low at physiological pH due to the high pKa of the amino group (~10.5). | [3] |
| Serine/Threonine | Hydroxyl | Very Low | Low | Generally not reactive under typical bioconjugation conditions. | [8] |
| Tyrosine | Phenol | Very Low | Low | Can show some reactivity at higher pH, but is a much weaker nucleophile than thiols or amines. | [8] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Peptide to an Antibody using SBA
This protocol describes the general procedure for conjugating a cysteine-containing peptide to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cysteine-containing peptide
-
This compound (SBA)
-
Anhydrous DMSO or DMF
-
Reaction Buffer A: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Reaction Buffer B: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Antibody Bromoacetylation
-
Prepare the antibody at a concentration of 2-10 mg/mL in Reaction Buffer A.
-
Immediately before use, dissolve SBA in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the SBA solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SBA using a desalting column equilibrated with Reaction Buffer B.
Step 2: Conjugation with Cysteine-Containing Peptide
-
Dissolve the cysteine-containing peptide in Reaction Buffer B. If the peptide has disulfide bonds, it must be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Immediately add the bromoacetylated antibody from Step 1 to the peptide solution. A 1.5- to 5-fold molar excess of peptide over antibody is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes.
-
Purify the antibody-peptide conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted peptide and other byproducts.
Protocol 2: Analysis of Conjugation and Byproducts by HPLC-MS
This protocol provides a general method for analyzing the products of an SBA conjugation reaction.
Materials:
-
Conjugation reaction mixture
-
HPLC system with a UV detector and coupled to a mass spectrometer (MS)
-
Reversed-phase C18 column suitable for protein analysis
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Prepare the sample by diluting a small aliquot of the reaction mixture in Mobile Phase A.
-
Inject the sample onto the HPLC-MS system.
-
Elute the components using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Monitor the eluent by UV absorbance at 280 nm (for protein) and another wavelength appropriate for the peptide or other conjugated molecule if it has a chromophore.
-
Analyze the mass spectra of the eluting peaks to identify the desired conjugate, unconjugated antibody, unreacted peptide, and any potential byproducts such as hydrolyzed SBA or off-target adducts. The expected mass of the conjugate will be the sum of the masses of the antibody, the linker portion of SBA, and the peptide.
Visualizations
Caption: Workflow for a two-step conjugation using SBA, highlighting the main reaction pathway and potential side reactions.
Caption: A troubleshooting decision tree for addressing low conjugation yield in SBA-mediated reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104407077B - The HPLC detection method that a kind of MES, NHS are residual - Google Patents [patents.google.com]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing non-specific binding with N-succinimidyl bromoacetate
Welcome to the technical support center for N-succinimidyl bromoacetate (B1195939) (SBA), a heterobifunctional crosslinker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal results in their experiments.
Troubleshooting Guide: Preventing Non-Specific Binding
High background and non-specific binding are common challenges when using reactive crosslinkers like SBA. This guide addresses specific issues and provides potential solutions.
Issue 1: High Background Signal in Assays (e.g., ELISA, Western Blot)
-
Symptom: Negative controls show a high signal, leading to a poor signal-to-noise ratio.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excessive Crosslinker Concentration | Reduce the molar ratio of SBA to your protein/molecule of interest. An excessive amount of SBA can lead to off-target reactions.[1] |
| Inadequate Quenching | After the primary reaction with the target molecule, ensure all unreacted SBA is quenched. This prevents the bromoacetyl group from reacting non-specifically with other molecules or surfaces. |
| Non-Specific Adsorption | The conjugate itself may be binding non-specifically to surfaces (e.g., microplate wells, membranes) due to hydrophobic or electrostatic interactions.[1][2][3] |
| - Blocking: Pre-treat surfaces with a blocking agent.[1][2] | |
| - Washing: Increase the number and stringency of wash steps. | |
| - Buffer Additives: Include non-ionic surfactants or increase salt concentration in your buffers.[1][2] | |
| Suboptimal Reaction pH | The pH of the reaction buffer can influence the reactivity of SBA with non-target functional groups.[1][2] |
Issue 2: Protein Aggregation/Precipitation after Conjugation
-
Symptom: Visible precipitation or aggregation of the protein solution after the conjugation reaction.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-Crosslinking | A high degree of modification can alter the protein's physicochemical properties, leading to aggregation. Reduce the SBA:protein molar ratio. |
| Buffer Incompatibility | The chosen buffer may not be optimal for maintaining protein stability during the conjugation process. |
| - Ensure the buffer composition is suitable for your specific protein. | |
| - Consider adding stabilizers like glycerol (B35011) to the reaction buffer.[1] | |
| Incorrect pH | The reaction pH might be close to the protein's isoelectric point, reducing its solubility. Adjust the pH of the reaction buffer.[2] |
Frequently Asked Questions (FAQs)
Q1: What is N-succinimidyl bromoacetate (SBA) and how does it work?
A1: this compound (SBA) is a heterobifunctional crosslinking agent. It contains two different reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues) to form stable amide bonds.
-
A bromoacetyl group that reacts with sulfhydryl groups (like the side chain of cysteine residues) to form stable thioether bonds.[1]
This dual reactivity allows for a two-step conjugation process, providing control over the crosslinking of two different molecules.
Q2: What are the primary causes of non-specific binding with SBA?
A2: Non-specific binding with SBA can arise from several factors:
-
Off-target reactions: While the NHS ester targets primary amines and the bromoacetyl group targets sulfhydryls, they can react with other nucleophilic groups under certain conditions, especially at high concentrations or non-optimal pH.[1]
-
Hydrophobic and electrostatic interactions: The SBA molecule or the resulting conjugate can non-specifically adsorb to surfaces or other biomolecules through non-covalent forces.[1][2][3]
Q3: How can I minimize non-specific binding during my experiment?
A3: A multi-pronged approach is often most effective:
-
Optimize Reaction Conditions: Carefully control the pH, temperature, and incubation time of your reaction.
-
Control Molar Ratio: Use the lowest effective concentration of SBA to achieve the desired level of conjugation without excessive modification.
-
Use Blocking Agents: Pre-treat surfaces and samples with blocking agents to saturate non-specific binding sites.[1][2]
-
Optimize Buffers: Add non-ionic surfactants and/or increase the salt concentration in your binding and wash buffers to disrupt non-covalent interactions.[1][2]
-
Quench Excess Reagent: Ensure any unreacted SBA is neutralized before subsequent steps.
Q4: What are the optimal pH conditions for reacting with SBA?
A4: The two reactive groups of SBA have different optimal pH ranges for their reactions:
-
NHS ester (amine-reactive): The reaction with primary amines is most efficient at a pH of 7.2-8.5.
-
Bromoacetyl (sulfhydryl-reactive): The reaction with sulfhydryl groups is most efficient at a pH of 7.2-9.0.[1]
For a two-step conjugation, it is recommended to perform the initial amine modification at pH 7.2-8.0 and then adjust the pH for the subsequent sulfhydryl reaction if necessary.
Q5: What are some recommended blocking agents to use with SBA?
A5: Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocking agent. A typical concentration is 1% (w/v).[2]
-
Casein or Non-fat Dry Milk: Effective protein-based blockers.
-
Polyethylene Glycol (PEG): Can be used to passivate surfaces and reduce non-specific protein adsorption.
The choice of blocking agent may depend on the specific application and should be empirically tested.
Q6: How do I quench unreacted SBA?
A6: To prevent non-specific reactions from unreacted SBA, it is crucial to add a quenching agent. Small molecules containing primary amines or sulfhydryls are effective. Common quenching agents include:
-
Tris or Glycine: These contain primary amines that will react with the NHS ester.
-
Cysteine or Dithiothreitol (DTT): These contain sulfhydryl groups that will react with the bromoacetyl group.
The choice of quenching agent depends on which reactive group of SBA you need to neutralize. If both are potentially unreacted, a combination or a molecule with both functionalities could be used.
Data Presentation
Table 1: Recommended Buffer Conditions to Minimize Non-Specific Binding
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances the reactivity of the NHS ester with amines while minimizing hydrolysis.[1] |
| Salt Concentration (e.g., NaCl) | 150 - 500 mM | Shields electrostatic interactions that can cause non-specific binding.[1][2] |
| Non-ionic Surfactant (e.g., Tween-20) | 0.05% - 0.1% (v/v) | Disrupts hydrophobic interactions.[1] |
| Blocking Protein (e.g., BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding sites on surfaces and other proteins.[2][4] |
Note: These are starting recommendations. The optimal conditions should be determined empirically for each specific application.
Experimental Protocols
Protocol: Two-Step Protein-Protein Conjugation using SBA with Controls for Non-Specific Binding
This protocol outlines a general procedure for conjugating a protein containing a primary amine (Protein A) to a protein containing a sulfhydryl group (Protein B).
Materials:
-
Protein A (in an amine-free buffer, e.g., PBS)
-
Protein B (in a suitable buffer)
-
This compound (SBA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Blocking Buffer: PBS with 1% BSA
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
Step 1: Bromoacetylation of Protein A
-
Prepare a stock solution of SBA in anhydrous DMF or DMSO immediately before use.
-
Dissolve Protein A in the Reaction Buffer.
-
Add a 10- to 20-fold molar excess of the SBA solution to the Protein A solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted SBA using a desalting column equilibrated with the Reaction Buffer. This yields bromoacetylated Protein A.
Step 2: Conjugation of Bromoacetylated Protein A to Protein B
-
Immediately add the bromoacetylated Protein A to a solution of Protein B in the Reaction Buffer. A 1.5- to 2-fold molar excess of the bromoacetylated Protein A over Protein B is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes. This will react with any remaining bromoacetyl groups.
Step 3: Purification of the Conjugate
-
Purify the resulting conjugate from unreacted proteins and by-products using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Step 4: Non-Specific Binding Controls
-
Control 1 (No SBA): Perform the entire protocol without adding SBA to assess the inherent non-specific interaction between Protein A and Protein B.
-
Control 2 (Blocked Surface): When using the conjugate in a downstream application (e.g., ELISA), pre-treat the surface with Blocking Buffer for 1 hour at room temperature before adding the conjugate.
-
Control 3 (Irrelevant Protein): In your downstream assay, include a negative control where the conjugate is tested against an irrelevant protein to assess off-target binding.
Visualizations
Caption: Workflow for a two-step protein-protein conjugation using SBA.
References
Technical Support Center: N-succinimidyl bromoacetate (SBA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-succinimidyl bromoacetate (B1195939) (SBA) in aqueous solutions and troubleshooting for its use in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-succinimidyl bromoacetate (SBA) and what is it used for?
A1: this compound (SBA) is a heterobifunctional crosslinking reagent. It is designed to connect two different molecules, typically proteins or a protein and a peptide.[1][2][3] It achieves this by having two different reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.[1]
-
A bromoacetyl group that reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues.
This dual reactivity allows for a two-step conjugation process, providing control over the crosslinking reaction.
Q2: How stable is the NHS ester of SBA in aqueous solutions?
Q3: What is the optimal pH for reacting SBA with proteins?
A3: The optimal pH for reacting the NHS ester of SBA with primary amines on a protein is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[5] The recommended pH range for the initial reaction with primary amines is typically between pH 7.2 and 8.5 .[1] Within this range, the primary amines are sufficiently deprotonated to be reactive, while the rate of NHS ester hydrolysis is manageable. For the subsequent reaction of the bromoacetyl group with sulfhydryl groups, a pH range of 7.0-8.0 is generally recommended.[3]
Q4: Can I use buffers containing primary amines, like Tris or glycine, with SBA?
A4: No, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the primary amines on your target molecule for reaction with the NHS ester of SBA, which will significantly reduce the efficiency of your conjugation reaction.[1] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer.[1]
Q5: How should I prepare and store SBA?
A5: this compound is moisture-sensitive. It should be stored desiccated at -20°C.[3] When preparing a stock solution, use a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare the SBA solution immediately before use. If you need to store a stock solution in an organic solvent, it can be stored for 1-2 months at -20°C, but it is crucial to prevent moisture contamination. Aqueous solutions of SBA should be used immediately after preparation due to hydrolysis.[7]
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of SBA: The NHS ester has been hydrolyzed due to improper storage, handling, or reaction conditions. | - Ensure SBA is stored in a desiccated environment. - Prepare SBA stock solutions fresh in anhydrous, amine-free solvent. - Perform the reaction within the recommended pH range (7.2-8.5 for amine reaction). - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[1] |
| Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | - Perform a buffer exchange of your protein into a non-amine-containing buffer like PBS, borate, or bicarbonate buffer.[1] | |
| Insufficient Molar Excess of SBA: The amount of SBA is not enough to achieve the desired level of modification. | - Increase the molar excess of SBA in the reaction. This may require empirical optimization. | |
| Low Protein Concentration: At low protein concentrations, the competing hydrolysis of SBA can dominate the reaction. | - Increase the concentration of your protein in the reaction mixture, if possible. A concentration of at least 2 mg/mL is often recommended.[1] | |
| Protein Precipitation After Conjugation | Over-modification: A high degree of modification can alter the protein's isoelectric point and solubility. | - Reduce the molar excess of SBA used in the reaction. - Optimize the reaction time to control the extent of modification. |
| Change in Protein Charge: The reaction of primary amines with SBA neutralizes their positive charge, which can affect protein solubility. | - Analyze the properties of your protein and consider if charge neutralization is likely to cause precipitation. - If possible, perform the reaction in a buffer with a different ionic strength or pH that may help maintain solubility. | |
| Inconsistent Results | Variability in SBA Activity: The SBA reagent may have degraded over time due to moisture exposure. | - Test the reactivity of your NHS ester reagent before use, especially if it has been stored for a long time or opened multiple times. A simple qualitative test can be performed by monitoring the release of NHS upon hydrolysis. |
| Inconsistent Reaction Conditions: Small variations in pH, temperature, or reaction time can lead to different levels of conjugation. | - Carefully control and document all reaction parameters (pH, temperature, time, concentrations) for each experiment to ensure reproducibility. |
Data Presentation
Stability of NHS Esters in Aqueous Solution
The following table summarizes the approximate half-life of N-hydroxysuccinimide (NHS) esters at different pH values and room temperature. This data can be used as a guideline for planning experiments with this compound, as the NHS ester is the functional group responsible for the initial amine coupling.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours[4] |
| 8.0 | 1 hour[4] |
| 8.6 | 10 minutes[4] |
| 9.0 | Minutes[8] |
Note: The presence of the bromoacetyl group in SBA may slightly alter its stability compared to other NHS esters. This table should be used as a general guide.
Experimental Protocols
General Protocol for Two-Step Protein-Peptide Conjugation using SBA
This protocol outlines the general steps for conjugating a cysteine-containing peptide to a protein using SBA. Optimization may be required for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cysteine-containing peptide
-
This compound (SBA)
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing agent (e.g., TCEP) for peptide if it exists as a dimer
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Bromoacetylate the Protein:
-
Immediately before use, prepare a 10-20 mM stock solution of SBA in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SBA solution to the protein solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Remove Excess SBA:
-
Remove the unreacted SBA and the N-hydroxysuccinimide by-product using a desalting column or dialysis against the Reaction Buffer.
-
-
Prepare the Cysteine-Containing Peptide:
-
If the peptide is in a disulfide-bonded form, reduce it with a suitable reducing agent like TCEP. Ensure the reducing agent is subsequently removed.
-
Dissolve the reduced peptide in the Reaction Buffer.
-
-
Conjugate the Bromoacetylated Protein with the Peptide:
-
Add a 1.5- to 5-fold molar excess of the reduced peptide to the bromoacetylated protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a small molecule containing a sulfhydryl group (e.g., 2-mercaptoethanol (B42355) or cysteine) can be added to react with any remaining bromoacetyl groups.
-
-
Purify the Conjugate:
-
Purify the final protein-peptide conjugate from excess peptide and other reaction components using size-exclusion chromatography or another suitable purification method.
-
Visualizations
Caption: Reaction pathway for a two-step conjugation using this compound (SBA).
Caption: Troubleshooting workflow for low or no conjugation efficiency with SBA.
Caption: General experimental workflow for protein-peptide conjugation using SBA.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 42014-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. ブロモ酢酸 N-ヒドロキシスクシンイミドエステル ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. This compound 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: N-succinimidyl bromoacetate (NSBA)
Welcome to the technical support center for N-succinimidyl bromoacetate (B1195939) (NSBA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is N-succinimidyl bromoacetate (NSBA) and what is its primary application?
This compound (NSBA) is a cross-linking reagent used in bioconjugation.[1] It is described as a heterobifunctional crosslinker, meaning it has two different reactive groups.[1] One end of the molecule is an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds. The other end is a bromoacetyl group, which reacts with sulfhydryl groups (like the side chain of cysteine residues) to form a stable thioether linkage. This dual reactivity allows for the specific and controlled conjugation of two different molecules, such as a peptide to a carrier protein.[1]
Q2: In which solvents is this compound (NSBA) soluble?
Based on available data, this compound is soluble in organic solvents like acetone (B3395972) and dimethylformamide (DMF).[2] It is insoluble in water.[2] For similar NHS esters like succinimidyl iodoacetate (SIA), acetonitrile (B52724) has been noted as a suitable solvent for stock solutions due to the instability of the NHS ester in nucleophilic solvents like methanol. This suggests that anhydrous, non-nucleophilic organic solvents are preferable for preparing NSBA stock solutions.
Q3: What are the recommended storage conditions for this compound (NSBA)?
This compound should be stored at -20°C. For long-term storage in solvent, it is recommended to store at -80°C for up to six months.
Troubleshooting Guide
Issue: this compound (NSBA) is not dissolving.
-
Initial Steps:
-
Verify the Solvent: Ensure you are using a recommended anhydrous organic solvent such as Dimethylformamide (DMF) or Acetone. Avoid aqueous solutions for initial dissolution as NSBA is insoluble in water.[2]
-
Increase Solvent Volume: The concentration of NSBA may be too high. Try adding more solvent to decrease the concentration.
-
Gentle Warming: Gently warm the solution to 30-37°C to aid dissolution. Avoid excessive heat as it can degrade the NHS ester.
-
Vortexing/Sonication: Use a vortex mixer or a sonicator bath to provide mechanical agitation, which can help break up solid particles and enhance solubility.
-
-
Advanced Troubleshooting:
-
Solvent Purity: Ensure the solvent is anhydrous. The presence of water can lead to hydrolysis of the NHS ester, which can affect solubility and reactivity.
-
Alternative Solvents: If solubility is still an issue, consider trying other anhydrous polar aprotic solvents such as Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile. It is advisable to test solubility on a small scale first.
-
Fresh Reagent: If the NSBA has been stored for a long time or improperly, it may have degraded. Try using a fresh vial of the reagent.
-
Issue: The crosslinking reaction is inefficient or failing.
-
Initial Steps:
-
pH of Reaction Buffer: The reaction of the NHS ester with primary amines is most efficient at a pH range of 7.2-8.5. The subsequent reaction of the bromoacetyl group with sulfhydryls occurs optimally at a pH of 7.5-8.5. Ensure your reaction buffer is within the appropriate pH range.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT), as they will compete with your target molecules for reaction with NSBA. Phosphate-buffered saline (PBS) is a commonly used buffer for such reactions.
-
Molar Excess of NSBA: An insufficient amount of NSBA will lead to low conjugation efficiency. It is common to use a molar excess of the crosslinker. The optimal ratio will depend on the concentration of your protein and the number of available reactive sites. A typical starting point is a 10- to 50-fold molar excess.
-
Reaction Time and Temperature: Allow sufficient time for both reaction steps to proceed. The initial amination reaction is often carried out for 1-2 hours at room temperature, followed by the addition of the sulfhydryl-containing molecule and another incubation period.
-
-
Advanced Troubleshooting:
-
Hydrolysis of NSBA: Prepare the NSBA solution immediately before use. In aqueous solutions, the NHS ester can hydrolyze, rendering it inactive.
-
Accessibility of Reactive Groups: The primary amine and sulfhydryl groups on your target molecules must be accessible for the reaction to occur. If they are buried within the protein structure, the reaction will be inefficient.
-
Removal of Excess Reagent: After the initial reaction with the amine-containing molecule, it is crucial to remove unreacted NSBA before adding the sulfhydryl-containing molecule. This can be achieved through dialysis or desalting columns. Failure to do so can result in unwanted side reactions.
-
Data Presentation
Table 1: Solubility of this compound (NSBA)
| Solvent | Solubility | Notes |
| Acetone | 25 mg/mL[2] | Anhydrous solvent is recommended. |
| Dimethylformamide (DMF) | Soluble[2] | Anhydrous solvent is recommended. Prepare fresh. |
| Water | Insoluble[2] | Avoid using water for initial stock solution preparation. |
| Acetonitrile | Likely Soluble | A good alternative for stock solutions due to its non-nucleophilic nature. |
| Dimethyl sulfoxide (DMSO) | Likely Soluble | Anhydrous DMSO is recommended. |
Experimental Protocols
Key Experiment: Two-Step Crosslinking of a Peptide to a Carrier Protein
This protocol describes the general procedure for conjugating a cysteine-containing peptide to a carrier protein using NSBA.
Materials:
-
This compound (NSBA)
-
Carrier Protein (e.g., Bovine Serum Albumin, BSA)
-
Cysteine-containing peptide
-
Anhydrous DMF or Acetone
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Preparation of NSBA Stock Solution:
-
Immediately before use, dissolve NSBA in anhydrous DMF or acetone to a final concentration of 10-25 mg/mL.
-
-
Activation of Carrier Protein:
-
Dissolve the carrier protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Add the NSBA stock solution to the protein solution to achieve a 20-fold molar excess of NSBA over the protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Removal of Excess NSBA:
-
Remove the unreacted NSBA from the activated protein using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation to Peptide:
-
Dissolve the cysteine-containing peptide in the reaction buffer.
-
Add the peptide solution to the activated carrier protein solution. A 1.5 to 5-fold molar excess of peptide over the activated protein is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted bromoacetyl groups by adding a small molecule thiol such as cysteine or mercaptoethanol.
-
Purify the final conjugate using dialysis or size-exclusion chromatography to remove excess peptide and other small molecules.
-
Visualizations
Caption: Experimental workflow for peptide-protein conjugation using NSBA.
Caption: Troubleshooting logic for NSBA solubility issues.
References
- 1. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Peptide‐Coenzyme A Conjugates as Chemical Probes for Proteomic Profiling of N‐Terminal and Lysine Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Succinimidyl Bromoacetate (SBA) Crosslinking
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the efficiency of N-succinimidyl bromoacetate (B1195939) (SBA) crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is N-succinimidyl bromoacetate (SBA) and how does it work?
A1: this compound (SBA) is a heterobifunctional crosslinking reagent. This means it has two different reactive groups that can form covalent bonds with specific functional groups on proteins or other molecules.[1][2] Specifically, SBA contains:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide chain.[3]
-
A bromoacetyl group that reacts with sulfhydryl (thiol) groups (-SH), such as the side chain of cysteine residues.[1]
This dual reactivity allows for a two-step, controlled conjugation of two different molecules, minimizing the formation of unwanted polymers.[3]
Q2: What are the optimal pH conditions for using SBA?
A2: The two reactive groups of SBA have different optimal pH ranges for their reactions:
-
NHS ester reaction (with primary amines): The ideal pH range is between 7.2 and 8.5.[4] In this range, the primary amines are sufficiently deprotonated and nucleophilic to efficiently react with the NHS ester.
-
Bromoacetyl reaction (with sulfhydryls): This reaction proceeds well at a physiological to slightly alkaline pH, typically between 7.2 and 9.0.[1]
Q3: What type of buffer should I use for the crosslinking reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate are recommended.[4] Buffers containing Tris or glycine (B1666218) should be avoided during the reaction but can be used to quench the reaction.[4]
Q4: How can I stop or "quench" the crosslinking reaction?
A4: The NHS ester reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1] This will react with any remaining NHS esters and prevent further crosslinking.
Q5: Is SBA soluble in aqueous buffers?
A5: this compound is not readily soluble in aqueous buffers. It is recommended to first dissolve SBA in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no crosslinking | Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target protein for the NHS ester. | Use an amine-free buffer such as PBS, HEPES, or sodium bicarbonate for the reaction. |
| Hydrolysis of NHS ester: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive. This is more rapid at higher pH. | Prepare the SBA solution immediately before use. Avoid storing SBA in solution. Ensure all buffers and reagents are fresh. | |
| Suboptimal pH: The pH of the reaction is too low for efficient reaction with primary amines or sulfhydryls. | Adjust the pH of the reaction buffer to the optimal range for each step (pH 7.2-8.5 for the NHS ester reaction; pH 7.2-9.0 for the bromoacetyl reaction). | |
| Inactive protein: The primary amine or sulfhydryl groups on the target proteins are not available for reaction (e.g., buried within the protein structure, or disulfide bonds in the case of sulfhydryls). | For sulfhydryl reactivity, ensure that the cysteine residues are reduced. This can be achieved by treating the protein with a reducing agent like DTT, followed by removal of the reducing agent before adding the bromoacetyl-modified protein. | |
| Insufficient molar excess of SBA: The concentration of SBA is too low relative to the protein concentration. | Increase the molar excess of SBA to the protein. A 20- to 50-fold molar excess is a common starting point.[4] | |
| Precipitation during reaction | High protein concentration: The crosslinking may be leading to the formation of large, insoluble aggregates. | Reduce the concentration of the protein and/or the crosslinker. |
| Low solubility of SBA: The SBA is precipitating out of the aqueous reaction mixture. | Ensure the SBA is fully dissolved in an organic solvent (DMSO or DMF) before adding it to the reaction. The final concentration of the organic solvent should be kept low to avoid denaturing the protein. | |
| Non-specific crosslinking | Side reactions: At higher pH, the bromoacetyl group can potentially react with other nucleophilic amino acid side chains like histidine. | Perform the bromoacetyl-sulfhydryl reaction at a pH closer to neutral (around 7.2-7.5) to increase specificity for sulfhydryl groups. |
| Hydrolysis of the succinimide (B58015) ring: While not a crosslinking issue, the succinimide ring formed after the reaction of a maleimide (B117702) (a similar sulfhydryl-reactive group) can undergo hydrolysis, which may be relevant to consider for stability. | For applications requiring long-term stability, consider analytical characterization of the final conjugate to confirm the integrity of the linkage. |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for SBA Crosslinking
| Parameter | NHS Ester Reaction (Amine-reactive) | Bromoacetyl Reaction (Sulfhydryl-reactive) |
| pH | 7.2 - 8.5 | 7.2 - 9.0 |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Recommended Buffers | Phosphate, HEPES, Bicarbonate | Phosphate, HEPES, Bicarbonate |
| Quenching Agent | Tris or Glycine (20-50 mM final concentration) | N-acetylcysteine or other free thiols |
Table 2: Stability of Reactive Groups
| Reactive Group | pH | Half-life in Aqueous Solution | Notes |
| NHS Ester | 7.0 (at 0°C) | ~4-5 hours | Hydrolysis rate increases significantly with increasing pH. |
| 8.6 (at 4°C) | ~10 minutes | It is crucial to use the NHS ester promptly after dissolution. | |
| Bromoacetyl | Neutral | Generally stable for up to 24 hours at 25°C in the absence of nucleophiles. | Stability can be influenced by the specific peptide or protein structure. |
Experimental Protocols
Detailed Methodology for a Two-Step Protein-Peptide Conjugation using SBA
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a peptide containing a free sulfhydryl group (Peptide-SH).
Materials:
-
Protein-NH₂ (in amine-free buffer, e.g., PBS, pH 7.4)
-
Peptide-SH (lyophilized)
-
This compound (SBA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Reaction Buffer B: 0.1 M sodium phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Step 1: Bromoacetylation of Protein-NH₂
-
Prepare Protein-NH₂: Ensure the protein is in an amine-free buffer (e.g., Reaction Buffer A) at a suitable concentration (e.g., 1-5 mg/mL).
-
Prepare SBA Solution: Immediately before use, dissolve SBA in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Reaction: Add a 20- to 50-fold molar excess of the SBA solution to the Protein-NH₂ solution. Mix gently and incubate for 30-60 minutes at room temperature.
-
Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess SBA and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. The bromoacetylated protein (Protein-BA) is now ready for the next step.
Step 2: Conjugation of Bromoacetylated Protein (Protein-BA) to Peptide-SH
-
Prepare Peptide-SH: Dissolve the lyophilized Peptide-SH in Reaction Buffer B to a desired concentration.
-
Reaction: Add the purified Protein-BA to the Peptide-SH solution. A slight molar excess of the peptide may improve conjugation efficiency. Incubate for 1-4 hours at room temperature. The reaction can be monitored by techniques such as SDS-PAGE or HPLC.
-
Purification: Purify the final conjugate (Protein-S-Peptide) from unreacted protein and peptide using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
Visualizations
SBA Crosslinking Workflow
Caption: A two-step workflow for SBA crosslinking.
SBA Reaction Mechanism
Caption: The two chemical reactions involved in SBA crosslinking.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in SBA crosslinking.
References
Technical Support Center: Removal of Unreacted N-Succinimidyl Bromoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted N-succinimidyl bromoacetate (B1195939) (SBA) from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is N-succinimidyl bromoacetate (SBA) and what are its common reaction byproducts?
This compound is a heterobifunctional crosslinking reagent. Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines, while the bromoacetyl group reacts with sulfhydryl groups.[1] During a reaction, unreacted SBA and its hydrolysis byproduct, N-hydroxysuccinimide (NHS) and bromoacetic acid, are common impurities that need to be removed.
Q2: Why is it critical to remove unreacted this compound?
Residual SBA can lead to several experimental issues:
-
Non-specific Labeling: The unreacted bromoacetyl group can non-specifically react with other molecules in downstream applications.
-
Inaccurate Quantification: The presence of unreacted SBA can interfere with assays used to determine the degree of labeling.
-
Cellular Toxicity: Bromoacetic acid, a hydrolysis product, is a known alkylating agent and can be toxic to cells.
Q3: What are the primary methods for removing unreacted SBA?
The main strategies for removing unreacted SBA and its byproducts fall into two categories: quenching the reaction to deactivate the reactive NHS ester, followed by physical separation of the small molecules from the larger, labeled product.
Q4: How do I choose the most suitable removal method for my experiment?
The selection of a removal method depends on the nature of your labeled molecule (e.g., protein, peptide, small molecule), its stability, and the required final purity. For large biomolecules like proteins and antibodies, a combination of quenching followed by size-based separation (desalting or dialysis) is highly effective. For smaller molecules, chromatographic techniques like reverse-phase HPLC are often necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of labeled product after purification. | Hydrolysis of the NHS ester: SBA is sensitive to moisture and hydrolyzes, especially at higher pH.[2] | Ensure SBA is dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding to the reaction.[3] Perform the reaction at a pH between 7.2 and 8.5.[2] |
| Precipitation of the labeled product: The addition of quenching reagents or changes in buffer composition during purification can cause the product to precipitate. | Optimize the quenching and purification buffers to maintain the solubility of your product. Consider a more gradual buffer exchange using dialysis. | |
| Presence of unreacted SBA in the final sample. | Inefficient quenching: The quenching reaction may not have gone to completion. | Increase the concentration of the quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM and extend the incubation time.[3] |
| Inadequate separation: The chosen purification method may not be suitable for removing all small molecules. | For desalting columns, ensure the sample volume does not exceed the column's capacity. For dialysis, use a sufficient volume of dialysis buffer and perform multiple buffer changes.[4] | |
| Non-specific signal in downstream assays. | Incomplete removal of SBA: Even trace amounts of unreacted SBA can cause non-specific labeling. | Consider a secondary purification step, such as a second desalting column or a final dialysis step. For high-purity requirements, HPLC is recommended. |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound
This protocol describes how to stop the labeling reaction by deactivating the excess SBA.
Materials:
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0
Procedure:
-
At the end of your labeling reaction, add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction.[3]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5]
-
Proceed immediately to the purification step.
Protocol 2: Removal of Unreacted SBA by Desalting (Size-Exclusion Chromatography)
This method is suitable for rapidly removing unreacted SBA and its byproducts from proteins and other macromolecules (>5 kDa).
Materials:
-
Pre-packed desalting column (e.g., G-25)
-
Equilibration/elution buffer (your desired final buffer for the labeled product)
Procedure:
-
Equilibrate the desalting column with 3-5 column volumes of the equilibration buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the top of the resin bed. Do not exceed the recommended sample volume for the column.
-
Elute the labeled product by adding the elution buffer. For spin columns, centrifuge according to the manufacturer's protocol. For gravity-flow columns, collect the eluate.
-
The purified product will be in the initial fractions of the eluate, while the smaller molecules (unreacted SBA, NHS, bromoacetic acid) will be retained by the resin.
Protocol 3: Removal of Unreacted SBA by Dialysis
Dialysis is a thorough but slower method for removing small molecules from macromolecules.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 2-10 kDa for proteins.
-
Dialysis buffer (at least 200 times the volume of the sample).[6]
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched reaction mixture into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in the dialysis buffer and stir gently at 4°C.
-
Dialyze for at least 4 hours, with at least two changes of the dialysis buffer. For optimal removal, dialyze overnight.[6]
Protocol 4: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the method of choice for purifying small molecules and peptides, and for applications requiring very high purity.
Materials:
-
RP-HPLC system with a C18 column.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Acidify the quenched reaction mixture with a small amount of TFA.
-
Inject the sample onto the C18 column equilibrated with Mobile Phase A.
-
Elute the components with a gradient of Mobile Phase B. The unreacted SBA and its byproducts will typically elute earlier than the more hydrophobic labeled product.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptides, 280 nm for proteins) and collect the fractions corresponding to your purified product.
Quantitative Data Summary
The efficiency of removal is highly dependent on the specific experimental conditions. The following table provides an estimated comparison of the common removal methods.
| Method | Typical Purity Achieved | Estimated Removal Efficiency (per round) | Advantages | Disadvantages |
| Desalting Column | >95% | 90-99% | Fast, easy to use | Sample dilution, potential for some carry-over |
| Dialysis | >98% | >99% (with sufficient buffer changes) | High efficiency, gentle on sample | Time-consuming, potential for sample loss |
| RP-HPLC | >99% | >99.9% | Highest purity, analytical capability | Requires specialized equipment, more complex |
Visualizations
Caption: Workflow for selecting a suitable method for removing unreacted this compound.
Caption: Simplified reaction scheme for quenching this compound with a primary amine.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingred… [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Characterization of N-succinimidyl bromoacetate (SBA) Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of N-succinimidyl bromoacetate (B1195939) (SBA) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is N-succinimidyl bromoacetate (SBA) and how does it work?
This compound (SBA) is a heterobifunctional crosslinking reagent. It contains two reactive ends: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. The bromoacetyl group then reacts with sulfhydryl groups (from cysteine residues) to form a stable thioether bond. This dual reactivity allows for the specific and covalent linkage of two different molecules.
Q2: What are the optimal reaction conditions for SBA conjugation?
The efficiency of SBA conjugation is highly dependent on the reaction conditions. The NHS ester reaction with primary amines is most efficient at a pH of 7.2 to 8.5. The subsequent reaction of the bromoacetyl group with sulfhydryl groups occurs optimally at a pH of 7.5 to 8.5. It is crucial to maintain the pH within this range to ensure both reaction steps proceed efficiently. The reaction is typically carried out at room temperature for 1-4 hours.
Q3: What are the common challenges encountered when using SBA?
The primary challenge with SBA is the hydrolysis of the NHS ester group in aqueous solutions. This hydrolysis reaction competes with the desired amidation reaction, reducing the conjugation efficiency. Other challenges include potential side reactions of the bromoacetyl group with other nucleophilic amino acid residues like histidine and methionine, and the potential for the crosslinker to induce protein aggregation or affect its biological function.
Q4: How can I minimize the hydrolysis of the SBA reagent?
To minimize hydrolysis, SBA should be dissolved in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The reaction buffer should be prepared fresh and degassed to remove dissolved oxygen, which can promote side reactions. Performing the reaction at a lower temperature (e.g., 4°C) can also slow down the rate of hydrolysis, but may require a longer reaction time.
Q5: What is the expected mass shift in mass spectrometry after successful SBA conjugation?
A successful conjugation of a bromoacetylated molecule to a cysteine residue will result in a specific mass increase. The bromoacetyl group itself has a mass of 120.96 Da (minus the bromine atom which is a leaving group). Therefore, the expected mass shift will depend on the entire molecule being conjugated via the SBA linker. For the bromoacetylation of a primary amine, the mass addition is 120.98 Da (C4H4BrNO2) minus the mass of a hydrogen atom (1.01 Da) from the amine, resulting in a net addition of 119.97 Da. When this bromoacetylated intermediate reacts with a cysteine, the bromine is lost, and a thioether bond is formed, resulting in a further mass change. Careful calculation of the expected mass shifts for all components is crucial for accurate mass spectrometry analysis.
Troubleshooting Guides
Problem 1: Low or No Conjugation Detected
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of SBA | Prepare fresh SBA stock solution in anhydrous DMSO immediately before use. Ensure the reaction buffer is at the optimal pH (7.2-8.5) and use it promptly after preparation. Consider performing the reaction at a lower temperature (4°C) for a longer duration. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) or sulfhydryl-containing reagents (e.g., DTT, 2-mercaptoethanol) as they will compete with the target protein for reaction with SBA. Phosphate-buffered saline (PBS) or borate (B1201080) buffers at the appropriate pH are recommended. |
| Insufficient Molar Excess of SBA | Increase the molar ratio of SBA to the protein. A 10- to 50-fold molar excess is a common starting point, but optimization may be required. |
| Protein Concentration is Too Low | Increase the concentration of the protein to favor the bimolecular conjugation reaction over the hydrolysis of SBA. |
| Absence of Reactive Residues | Confirm the presence of accessible primary amines (lysines, N-terminus) and sulfhydryl groups (cysteines) on your protein of interest using protein sequence analysis or biochemical assays. |
Problem 2: Product Heterogeneity Observed in Mass Spectrometry
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Multiple Conjugation Sites | The protein may have multiple accessible lysine and cysteine residues leading to a heterogeneous mixture of conjugates with varying drug-to-protein ratios. To achieve site-specific conjugation, consider protein engineering to introduce a unique cysteine residue at a desired location. |
| Side Reactions | The bromoacetyl group can react with other nucleophilic residues like histidine and methionine, leading to unexpected mass additions.[1] Optimize the reaction pH to be closer to the pKa of the cysteine thiol (~8.3) to favor its reaction over that of histidine (~6.0) and methionine. |
| Incomplete Reaction | The presence of unconjugated protein suggests the reaction has not gone to completion. Increase the reaction time, the molar excess of the crosslinker, or optimize the pH. |
| Disulfide Bond Reduction | If your protein has disulfide bonds, they may be partially or fully reduced during the reaction, leading to conjugation at newly exposed cysteines. Perform the reaction in the absence of reducing agents. If reduction is necessary to expose a cysteine, careful control of the reducing agent concentration and reaction time is critical. |
Problem 3: Protein Precipitation or Aggregation During/After Conjugation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Conjugated Moiety | The molecule being conjugated may be hydrophobic, leading to aggregation when attached to the protein. Include solubility-enhancing agents like arginine or polysorbates in the reaction and storage buffers. |
| Conformational Changes | Conjugation can alter the protein's native conformation, exposing hydrophobic patches and leading to aggregation. Perform the conjugation at a lower temperature and consider the use of protein stabilizers. |
| High Protein Concentration | While a higher protein concentration can improve conjugation efficiency, it can also increase the likelihood of aggregation. Optimize the protein concentration to balance these two factors. |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Screen different buffer conditions to find one that maintains the stability of the conjugate. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with SBA
-
Protein Preparation: Dissolve the protein in a suitable amine-free and sulfhydryl-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
SBA Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
Bromoacetylation of the Protein: Add a 10- to 50-fold molar excess of the SBA solution to the protein solution. Incubate at room temperature for 1 hour with gentle mixing.
-
Removal of Excess SBA: Remove unreacted SBA using a desalting column or dialysis against a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Conjugation with Sulfhydryl-Containing Molecule: Add the sulfhydryl-containing molecule to the bromoacetylated protein solution. The molar ratio will depend on the specific application and should be optimized. Incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching the Reaction: Quench any unreacted bromoacetyl groups by adding a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM.
-
Purification of the Conjugate: Purify the protein conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or affinity chromatography.
-
Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and functional assays.
Protocol 2: Mass Spectrometry Analysis of SBA Conjugates
-
Sample Preparation: Desalt the purified conjugate sample into a volatile buffer (e.g., 100 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate) using a C4 ZipTip or a desalting column.
-
Intact Mass Analysis: Analyze the desalted sample by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the intact conjugate. This will allow for the determination of the drug-to-protein ratio.
-
Peptide Mapping (for site identification): a. Reduce the disulfide bonds of the conjugate using DTT and alkylate the free cysteines with iodoacetamide. b. Digest the protein into smaller peptides using a protease such as trypsin. c. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). d. Search the MS/MS data against the protein sequence, including the mass modification corresponding to the SBA conjugate on lysine and cysteine residues.
Visualizations
Caption: Workflow for the two-step conjugation of a protein using this compound (SBA).
Caption: A decision tree for troubleshooting low or no conjugation with SBA.
References
Technical Support Center: N-Succinimidyl Bromoacetate (SBA) Reactions
Welcome to the technical support center for N-succinimidyl bromoacetate (B1195939) (SBA) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and answer frequently asked questions related to the use of SBA as a heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an N-succinimidyl bromoacetate (SBA) reaction?
A1: The reaction of the N-hydroxysuccinimide (NHS) ester moiety of SBA with primary amines is highly pH-dependent.[1] The optimal pH range is typically between 7.2 and 8.5.[1][2] At lower pH, the primary amine groups on the target molecule are protonated, making them unreactive.[1] At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction and reduces conjugation efficiency.[1][2] For many applications, a pH of 8.3-8.5 is considered optimal for the initial amine reaction.[1] The subsequent reaction of the bromoacetyl group with sulfhydryl groups is typically performed in the pH range of 7.0-8.0.
Q2: Which buffers are recommended for SBA conjugations?
A2: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for SBA reactions within the recommended pH range of 7.2 to 8.5.[1][2] A commonly recommended buffer is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate at a pH of 8.3.[1][3] For proteins that may be sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this may slow down the reaction rate and necessitate longer incubation times.[1][4]
Q3: Are there any buffers I should avoid?
A3: Yes. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are not compatible with the reaction.[1][2] These buffer components will compete with the target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency.[1][2] However, Tris or glycine buffers can be useful for quenching (stopping) the reaction at the end of the procedure.[1][2]
Q4: My SBA reagent is not soluble in my aqueous reaction buffer. What should I do?
A4: this compound is a non-sulfonated NHS ester and has poor water solubility.[2] It is necessary to first dissolve the SBA in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction mixture.[1][2][3] It is critical to use high-quality, amine-free organic solvents to prevent premature reaction of the NHS ester.[1][3] The final concentration of the organic solvent in the reaction should be kept to a minimum, typically between 0.5% and 10%, to avoid protein precipitation.[1][2]
Q5: How should I store this compound?
A5: SBA is sensitive to moisture, light, and heat.[5] It should be stored in a tightly sealed container, protected from light, at freezer temperatures (ideally -20°C) and under an inert gas. To avoid degradation from moisture, allow the reagent to warm to room temperature before opening the container.
Data Presentation
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
The stability of the NHS ester is critical for successful conjugation. The primary competing reaction is hydrolysis, which renders the reagent inactive. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2] |
| 8.0 | Room Temp | 210 minutes[6][7] |
| 8.5 | Room Temp | 180 minutes[6][7] |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | Room Temp | 125 minutes[6][7] |
Note: Data is for general NHS esters and provides an estimate for SBA stability. Actual half-life may vary depending on the specific molecule and buffer conditions.
Table 2: Recommended Buffers for SBA Reactions
| Buffer | Recommended pH Range | Concentration (Typical) | Notes |
| Sodium Phosphate | 7.2 - 8.5 | 50 - 100 mM | A versatile and commonly used buffer.[1][2] |
| Sodium Bicarbonate | 8.0 - 8.5 | 100 mM | Often recommended for optimal reaction efficiency.[1][3] |
| Borate | 8.0 - 8.5 | 50 - 100 mM | A suitable alternative to phosphate and bicarbonate buffers.[1][2] |
| HEPES | 7.2 - 8.0 | 50 - 100 mM | A non-phosphate buffer option.[1][2] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Peptide to a Protein
This protocol describes the bromoacetylation of a carrier protein followed by conjugation to a peptide containing a free sulfhydryl group (e.g., a cysteine residue).
Materials:
-
Carrier Protein (e.g., BSA, KLH)
-
This compound (SBA)
-
Cysteine-containing peptide
-
Amine-Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Thiol-Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Bromoacetylation of Carrier Protein
-
Prepare Protein Solution: Dissolve the carrier protein in the Amine-Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Prepare SBA Solution: Immediately before use, dissolve SBA in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the SBA solution to the protein solution. Mix gently and immediately.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted SBA and the N-hydroxysuccinimide by-product using a desalting column equilibrated with the Thiol-Reaction Buffer.
Step 2: Conjugation of Peptide to Bromoacetylated Protein
-
Prepare Peptide Solution: Dissolve the cysteine-containing peptide in the Thiol-Reaction Buffer.
-
Conjugation: Add the peptide solution to the purified bromoacetylated protein. A 1.5- to 5-fold molar excess of peptide over the protein is recommended.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To block any remaining unreacted bromoacetyl groups, add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM and incubate for an additional 30 minutes.
-
Final Purification: Purify the final conjugate from excess peptide and quenching reagents using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
Mandatory Visualization
Caption: Experimental workflow for a two-step SBA conjugation.
Caption: Competing reaction pathways in SBA conjugations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Conjugation Efficiency | Incorrect pH: pH is too low for efficient amine reaction or too high, causing rapid hydrolysis.[1] | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[2] For sensitive proteins, start at pH 7.4 and increase incubation time.[1] |
| Inactive SBA Reagent: The SBA has hydrolyzed due to improper storage or exposure to moisture.[1] | Use a fresh vial of SBA. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the SBA solution in anhydrous DMSO/DMF immediately before use.[1][3] | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target protein.[1][2] | Switch to a non-amine containing buffer such as phosphate, bicarbonate, or borate.[1][2] | |
| Low Protein Concentration: The concentration of the target protein is too low, favoring the competing hydrolysis reaction.[2] | Increase the protein concentration. A concentration of at least 2 mg/mL is recommended.[1] | |
| Protein Aggregation/Precipitation | High Organic Solvent Concentration: The concentration of DMSO or DMF used to dissolve the SBA is causing the protein to precipitate.[1] | Keep the final concentration of the organic solvent in the reaction mixture to a minimum (ideally <10%).[2] Add the SBA solution slowly to the protein solution while gently mixing. |
| Protein Instability: The protein is not stable at the reaction pH or temperature. | Consider using a buffer at a lower pH (e.g., 7.4) and performing the reaction at a lower temperature (4°C), although this may require a longer reaction time.[1] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing a drop in the reaction pH.[3] | Monitor the pH of the reaction mixture throughout the process or use a higher concentration buffer to maintain a stable pH.[1] |
| Variable Reagent Quality: Impurities in the SBA reagent or solvents are affecting the reaction outcome. | Use high-purity SBA and high-quality, anhydrous, amine-free solvents (DMSO/DMF).[1][3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. This compound 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Degree of Labeling with N-succinimidyl bromoacetate (SBA)
Welcome to the technical support center for N-succinimidyl bromoacetate (B1195939) (SBA) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of labeling and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is N-succinimidyl bromoacetate (SBA) and how does it work?
A1: this compound (SBA) is a heterobifunctional crosslinking reagent used for covalently linking molecules. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. The bromoacetyl group then reacts with sulfhydryl groups (from cysteine residues) to form a stable thioether linkage. This two-step process allows for the controlled conjugation of two different molecules.
Q2: What are the optimal pH conditions for reacting SBA with proteins?
A2: The two reactive ends of SBA have different optimal pH ranges for their reactions.
-
NHS ester reaction with primary amines: This reaction is most efficient in the pH range of 7 to 9. A commonly used pH is between 8.3 and 8.5 to ensure that the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[1]
-
Bromoacetyl reaction with sulfhydryl groups: This reaction proceeds efficiently at a pH range of 7.5 to 8.5, where the sulfhydryl group is sufficiently nucleophilic.[2]
Q3: What type of buffer should I use for the labeling reaction?
A3: It is crucial to use a buffer that is free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the primary amines on your protein for reaction with the NHS ester, which will significantly reduce your labeling efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
Q4: How should I store this compound?
A4: SBA is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the reagent. Stock solutions of SBA in anhydrous solvents like DMSO or DMF can be prepared but should be used immediately, as the NHS ester can hydrolyze over time in the presence of any residual water.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | Incorrect Buffer pH: The pH is too low, leading to protonated (and unreactive) primary amines. | Ensure the reaction buffer pH is between 8.3-8.5 for the initial amine labeling step. |
| Hydrolyzed SBA: The NHS ester on the SBA has been hydrolyzed by moisture. | Use fresh, high-quality SBA. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Insufficient SBA Concentration: The molar ratio of SBA to protein is too low. | Increase the molar excess of SBA in the reaction. A starting point of a 10- to 20-fold molar excess is recommended for optimization.[2] | |
| Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine). | Use a buffer free of primary amines, such as PBS or sodium bicarbonate buffer. | |
| Protein Precipitation during Labeling | Over-labeling: A high degree of labeling can alter the protein's properties, leading to aggregation. | Reduce the molar ratio of SBA to protein. |
| High Concentration of Organic Solvent: The solvent used to dissolve the SBA (e.g., DMSO, DMF) is causing the protein to precipitate. | Add the SBA stock solution to the protein solution slowly while mixing. Ensure the final concentration of the organic solvent is low (typically <10% v/v).[2] | |
| Inconsistent Results | Variability in Reagent Quality: The SBA has degraded over time. | Always use freshly prepared SBA solutions and store the solid reagent under appropriate conditions. |
| Inaccurate Protein Concentration: The initial protein concentration measurement is incorrect, leading to incorrect molar ratio calculations. | Accurately determine the protein concentration before starting the labeling reaction. | |
| Reaction Time and Temperature Fluctuations: Inconsistent incubation times and temperatures can affect labeling efficiency. | Standardize the reaction time and temperature for all experiments. | |
| Loss of Protein Activity | Modification of Critical Residues: The labeling reaction may have modified primary amine or sulfhydryl groups that are essential for the protein's function. | Try reducing the molar excess of SBA to achieve a lower degree of labeling. If the activity is still compromised, consider alternative labeling strategies that target different functional groups. |
Experimental Protocols
Protocol 1: Bromoacetylation of a Protein
This protocol describes the first step of the SBA labeling procedure, which involves the bromoacetylation of primary amines on the target protein.
Materials:
-
Protein of interest
-
This compound (SBA)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the protein solution is free of any amine-containing contaminants.
-
Prepare the SBA Stock Solution: Immediately before use, dissolve the SBA in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction:
-
Calculate the required volume of the SBA stock solution to achieve the desired molar excess over the protein. Start with a 10- to 40-fold molar excess for optimization.[4]
-
While gently vortexing the protein solution, add the SBA stock solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction: To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted SBA and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Conjugation of a Sulfhydryl-Containing Molecule to a Bromoacetylated Protein
This protocol describes the second step, where a molecule with a free sulfhydryl group is conjugated to the bromoacetylated protein.
Materials:
-
Bromoacetylated protein (from Protocol 1)
-
Sulfhydryl-containing molecule
-
Conjugation Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.5
Procedure:
-
Prepare the Bromoacetylated Protein: The purified bromoacetylated protein should be in a suitable buffer for the next reaction step.
-
Prepare the Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer.
-
Conjugation Reaction:
-
Add the sulfhydryl-containing molecule to the bromoacetylated protein solution at a slight molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove any unreacted sulfhydryl-containing molecule and other byproducts.
Protocol 3: Determining the Degree of Labeling (DOL)
The DOL is the average number of bromoacetyl groups per protein molecule. This can be determined after the first bromoacetylation step. A similar principle can be applied to determine the final conjugate ratio if the attached molecule has a distinct absorbance.
Procedure:
-
Measure Absorbance: After purification of the bromoacetylated protein, measure the absorbance of the solution at 280 nm (A280) using a UV-Vis spectrophotometer.
-
Calculate Protein Concentration: Use the Beer-Lambert law to determine the molar concentration of the protein:
-
Protein Concentration (M) = A280 / (ε_protein * path length)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Note: As the bromoacetyl group itself does not have a strong, distinct absorbance in the UV-Vis spectrum away from the protein's absorbance, direct spectrophotometric determination of the DOL for the bromoacetyl group is not straightforward. The efficiency of this step is often inferred from the final conjugate's properties or by using analytical techniques like mass spectrometry. For fluorescent labels conjugated via SBA, the DOL can be calculated as follows:
DOL Calculation for a Fluorescently Labeled Conjugate:
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (A_dye).
-
Calculate DOL:
-
DOL = (A_dye * ε_protein) / [(A280 - (A_dye * CF)) * ε_dye]
-
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its maximum absorbance.[2]
-
-
Data Presentation
Table 1: Recommended Reaction Parameters for Protein Bromoacetylation
| Parameter | Recommended Range | Notes |
| SBA:Protein Molar Ratio | 10:1 to 40:1 | Start with a lower ratio and optimize as needed. Higher ratios can lead to a higher DOL but also risk protein precipitation.[4] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |
| Reaction pH | 8.3 - 8.5 | Optimal for the reaction of the NHS ester with primary amines. |
| Reaction Temperature | 18 - 25°C (Room Temperature) | Lower temperatures (e.g., 4°C) can be used to slow down the reaction and potentially minimize side reactions, but will require longer incubation times.[4] |
| Incubation Time | 1 - 2 hours | Can be extended at lower temperatures. Monitor reaction progress if possible.[4] |
| Quenching Reagent | 50-100 mM Tris-HCl or Hydroxylamine | Added to stop the reaction by consuming unreacted SBA. |
Table 2: Interpretation of Degree of Labeling (DOL)
| DOL Range | Interpretation | Potential Issues | Typical Applications |
| < 2 | Low Labeling | May result in a weak signal in downstream applications. | When minimal protein modification is desired to preserve function. |
| 2 - 5 | Moderate Labeling | Generally a good balance between signal intensity and maintaining protein function. | Most standard applications, including immunoassays and cell imaging. |
| > 5 | High Labeling | Increased risk of protein aggregation, loss of biological activity, and potential for fluorescence quenching (for fluorescent labels). | Applications where a very strong signal is required and some loss of activity is acceptable. |
Visualizations
Caption: Workflow for the bromoacetylation of a protein using this compound.
Caption: Reaction scheme for the two-step conjugation using this compound.
References
- 1. Investigating Peptide‐Coenzyme A Conjugates as Chemical Probes for Proteomic Profiling of N‐Terminal and Lysine Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US5744320A - Quenching reagents and assays for enzyme-mediated luminescence - Google Patents [patents.google.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Technical Support Center: N-Succinimidyl Bromoacetate (SBA) Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for N-succinimidyl bromoacetate (B1195939) (SBA), a heterobifunctional crosslinker used to conjugate molecules via amine and sulfhydryl groups. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the N-succinimidyl (NHS) ester of SBA with primary amines?
A1: The optimal pH for the reaction is between 7.2 and 8.5.[][2] A frequently recommended, more specific range is pH 8.3-8.5.[3][4] At a pH below 7, the amine group is likely to be protonated, rendering it less nucleophilic and thus less reactive.[3] Conversely, at a pH higher than optimal, the competing hydrolysis reaction of the NHS ester accelerates, which can significantly reduce the conjugation yield.[][3]
Q2: What is a typical reaction time for SBA conjugation?
A2: Reaction times can vary widely based on the specific reactants and conditions. Common incubation times range from 30-120 minutes at room temperature to 4 hours or even overnight at 4°C.[][2][3][4] Optimization is key; starting with a 1-2 hour reaction at room temperature is a reasonable approach for many applications.[5]
Q3: What is the recommended reaction temperature?
A3: SBA conjugation reactions are typically performed at either room temperature (20-22°C) or at 4°C (on ice).[][2] A key consideration is the stability of the NHS ester. The rate of hydrolysis, a major side reaction, is significantly increased at higher temperatures and pH.[2] For instance, the half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[2] Therefore, performing the reaction at 4°C can help minimize hydrolysis and improve the overall yield, especially for long incubation periods.[3][4]
Q4: Which buffers should I use for SBA reactions, and which should I avoid?
A4: It is critical to use an amine-free buffer, as any primary amines will compete with your target molecule for reaction with the SBA.[2][3] Recommended buffers include phosphate (B84403), borate, carbonate-bicarbonate, and HEPES.[2][6] Buffers containing primary amines, such as Tris (TBS), must be avoided as they are incompatible with NHS ester chemistry.[2][3]
Q5: How does the hydrolysis of SBA impact the reaction?
A5: The NHS ester group of SBA is highly susceptible to hydrolysis in an aqueous environment. This hydrolysis reaction competes directly with the desired aminolysis (the reaction with the primary amine on your target molecule).[2][5][7] The rate of hydrolysis increases significantly with pH.[2] This competing reaction is a primary cause of low conjugation efficiency, as it consumes the active SBA reagent. This issue is particularly pronounced in dilute protein solutions where the concentration of the target amine is low.[2][7]
Data Summary Tables
Table 1: Recommended Reaction Parameters for SBA (NHS Ester-Amine Coupling)
| Parameter | Recommended Range | Key Considerations |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis.[][2] |
| Temperature | 4°C to Room Temp (22°C) | Lower temperatures reduce the rate of hydrolysis.[2] |
| Reaction Time | 30 min - 4 hours (RT) 4 hours - Overnight (4°C) | Time depends on temperature, pH, and reactant concentrations.[][3][4] |
| Solvent for SBA | Anhydrous DMSO or DMF | Use immediately after dissolving the reagent.[3][4][5] |
Table 2: Buffer Compatibility for NHS Ester Reactions
| Recommended Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| Phosphate Buffer (e.g., PBS) | Tris Buffer (e.g., TBS) |
| HEPES Buffer | Glycine Buffer |
| Bicarbonate/Carbonate Buffer | Ammonia-containing buffers |
| Borate Buffer | - |
Troubleshooting Guide
Q6: My conjugation yield is extremely low or zero. What are the likely causes and how can I fix it?
A6: Low or no yield is a common problem that can typically be traced to a few key factors. Follow the logical workflow below to diagnose the issue.
Caption: Troubleshooting workflow for low SBA conjugation yield.
-
Check pH : Ensure the reaction pH is optimal for both amine reactivity and SBA stability.[][3]
-
Verify Buffer : Confirm you are using an amine-free buffer like PBS or HEPES to avoid competitive reactions.[2][6]
-
Assess Reagent Quality : NHS esters are moisture-sensitive and can hydrolyze upon storage.[6][8] Always dissolve SBA in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[4][5]
-
Control for Hydrolysis : If yield is still low, the primary culprit is likely hydrolysis.[2] Try performing the reaction at 4°C to slow this competing reaction and increase the incubation time accordingly.[3][4]
Q7: My protein precipitates after I add the SBA reagent. Why is this happening and what can I do?
A7: Protein precipitation during a conjugation reaction is often due to over-modification. The addition of the bromoacetyl group to multiple sites on the protein can alter its net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[8]
-
Solution : The most straightforward solution is to reduce the molar excess of the SBA reagent used in the reaction. Perform a titration experiment with varying molar ratios of SBA to your protein to find the highest level of modification that can be achieved without causing precipitation.[8]
Experimental Protocols & Diagrams
General Protocol for Labeling a Protein with SBA
This protocol provides a general workflow for conjugating SBA to a protein containing primary amines (e.g., lysine (B10760008) residues).
-
Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.3) and ensure all other solutions are free of contaminating primary amines.[3][4]
-
Protein Preparation : Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[4] If your protein stock is in an incompatible buffer (like Tris), it must be exchanged into the correct reaction buffer using dialysis or a desalting column.
-
SBA Reagent Preparation : Immediately before use, dissolve the N-succinimidyl bromoacetate in anhydrous DMSO or DMF.[3][4] The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Reaction Incubation : Add the dissolved SBA solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of SBA over the protein. Vortex gently to mix.[4] Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[3][4]
-
Quenching (Optional) : To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of ~50 mM. This will react with and consume any excess SBA.
-
Purification : Remove excess, unreacted SBA and reaction byproducts (N-hydroxysuccinimide) from the conjugated protein. Gel filtration (desalting column) is the most common and effective method for this separation.[3][4]
Reaction Mechanism and Competing Hydrolysis
The primary reaction is a nucleophilic acyl substitution where a primary amine from the protein attacks the carbonyl of the NHS ester.[][5] However, water can also act as a nucleophile, leading to hydrolysis.
Caption: Competing reaction pathways for this compound in aqueous buffer.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Heterobifunctional Crosslinkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heterobifunctional crosslinkers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during heterobifunctional crosslinking experiments, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my crosslinking efficiency or final conjugate yield consistently low?
Low conjugate yield is a common problem that can arise from several factors throughout the conjugation process. The primary areas to investigate are the integrity of the crosslinker, the reactivity of the functional groups on your biomolecules, the reaction conditions, and the purification steps.[1]
Potential Causes and Solutions:
-
Crosslinker Instability/Hydrolysis: Heterobifunctional crosslinkers, especially those containing N-hydroxysuccinimide (NHS) esters, are moisture-sensitive and can hydrolyze in aqueous solutions.[2][3][4]
-
Solution: Always store crosslinkers in a desiccated environment at the recommended temperature.[4][5] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][5][6] Prepare stock solutions in a dry organic solvent like DMSO or DMF immediately before use and do not store them in solution.[1][4][5]
-
-
Inactive or Inaccessible Amine/Sulfhydryl Groups: The target functional groups on your proteins or other biomolecules may not be available for reaction.
-
Solution (Amines): Ensure that the primary amines (e.g., lysine (B10760008) residues) are on the protein surface and accessible.[1] If accessibility is an issue, consider using a crosslinker with a longer spacer arm.[1][6]
-
Solution (Sulfhydryls): Confirm that your protein has free, reduced sulfhydryl groups (e.g., cysteine residues).[1] If your protein contains disulfide bonds, they must be reduced prior to the maleimide (B117702) reaction step.[7] Use a reducing agent like TCEP and ensure its subsequent removal before adding the maleimide-containing crosslinker.[5][8]
-
-
Suboptimal Reaction Buffer Conditions: The pH and composition of the reaction buffers are critical for efficient and specific conjugation.[1]
-
Solution: Use amine-free buffers (e.g., PBS, HEPES, Borate) for the NHS ester reaction, as buffers like Tris or glycine (B1666218) will compete for the reaction.[4][5][6][9] For the maleimide reaction, maintain a pH between 6.5 and 7.5 to ensure specific reaction with sulfhydryls and minimize hydrolysis of the maleimide group.[4][5][8]
-
-
Presence of Interfering Substances: Components in your sample or buffer can interfere with the crosslinking reaction.
-
Solution: Remove any substances containing primary amines or sulfhydryls from your protein solutions before starting the conjugation.[4][5] This includes reducing agents like DTT or β-mercaptoethanol which must be removed after disulfide reduction.[8] Desalting or dialysis are effective methods for buffer exchange.[4][5]
-
Q2: I am observing non-specific binding or aggregation of my proteins. What could be the cause?
Non-specific binding and aggregation can result from inappropriate reaction conditions, incorrect molar ratios of crosslinker to protein, or suboptimal buffer compositions.
Potential Causes and Solutions:
-
Incorrect Molar Ratio: An excessive amount of crosslinker can lead to the modification of multiple sites on a single protein, promoting polymerization and aggregation.[10]
-
Solution: Empirically determine the optimal molar ratio of crosslinker to protein. A 10- to 50-fold molar excess of crosslinker over the amine-containing protein is a general starting point.[4]
-
-
Side Reactions of Maleimide Group: At a pH above 7.5, the maleimide group can start to react with primary amines, leading to non-specific crosslinking.[4][5][7]
-
Homobifunctional Crosslinking: If a two-step sequential reaction is not performed, the heterobifunctional crosslinker can react in a homobifunctional manner, leading to uncontrolled polymerization.[11]
Q3: How can I confirm that my crosslinking reaction was successful?
Several analytical techniques can be used to verify the formation of the desired conjugate.
Methods for Confirmation:
-
SDS-PAGE Analysis: A successful conjugation will result in a new band with a higher molecular weight corresponding to the conjugated product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise mass of the conjugate, confirming the addition of the crosslinker and the second biomolecule.
-
Chromatography (e.g., Size Exclusion, HPLC): A shift in the retention time can indicate the formation of a larger complex.
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments using common heterobifunctional crosslinkers like SMCC.
Table 1: Recommended Reaction Conditions
| Parameter | NHS Ester Reaction | Maleimide Reaction |
| pH Range | 7.2 - 8.5[9] | 6.5 - 7.5[4][5][8] |
| Temperature | 4°C or Room Temperature[1] | Room Temperature |
| Incubation Time | 30 - 60 minutes at RT, 2 - 4 hours at 4°C[1] | 30 - 60 minutes at RT |
| Recommended Buffers | PBS, HEPES, Borate[9] | PBS, MES[1] |
| Incompatible Buffers | Tris, Glycine[4][6][9] | Buffers containing thiols (e.g., DTT, β-mercaptoethanol)[8] |
Table 2: NHS Ester Hydrolysis Half-life
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[2][9] |
| 8.6 | 4°C | 10 minutes[2][9] |
Experimental Protocols
Protocol 1: Two-Step Conjugation using an Amine-Reactive and Sulfhydryl-Reactive Crosslinker (e.g., SMCC)
This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a protein with available sulfhydryl groups (Protein-SH).
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
Heterobifunctional crosslinker (e.g., SMCC)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Amine-free conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting columns
-
Quenching buffer (e.g., 1M Tris or Glycine, pH 7.5)
Procedure:
-
Protein Preparation: Dissolve your amine-containing protein (Protein-NH₂) in the conjugation buffer to the desired concentration (e.g., 1-10 mg/mL).[1]
-
Crosslinker Preparation: Immediately before use, dissolve the SMCC crosslinker in a dry organic solvent such as DMSO or DMF to a stock concentration of approximately 10 mM.[1]
-
Activation Reaction: Add the calculated amount of the SMCC stock solution to the protein solution to achieve the desired molar excess (typically 10-50 fold). Mix gently and thoroughly.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1]
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with the conjugation buffer.
-
Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ (from Protocol 1, step 5) with the Protein-SH at a desired molar ratio.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a final concentration of 20-50 mM Tris or glycine to react with any remaining NHS esters, or fresh cysteine to react with remaining maleimide groups.[7]
-
Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to separate the conjugate from unreacted proteins.
Visualizations
Caption: A typical two-step experimental workflow for heterobifunctional crosslinking.
Caption: The logical relationship of the two-step chemical reaction in heterobifunctional crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 11. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Head-to-Head Battle for Protein Modification: N-Succinimidyl Bromoacetate vs. Thiol-Reactive Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of protein modification, the choice of conjugation chemistry is paramount. This guide provides an objective comparison of N-succinimidyl bromoacetate (B1195939) (SBA), a heterobifunctional crosslinker, with a primary class of thiol-reactive alternatives: maleimide-based reagents. By examining key performance metrics, reaction mechanisms, and experimental considerations, this document aims to equip scientists with the data necessary to select the optimal tool for their specific application, from targeted drug delivery to fundamental studies of protein function.
N-Succinimidyl bromoacetate (SBA) is a versatile reagent that leverages a two-step reaction mechanism. Its N-hydroxysuccinimide (NHS) ester moiety first reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. This initial step introduces a reactive bromoacetyl group onto the protein. The bromoacetyl group can then specifically react with sulfhydryl groups, primarily from cysteine residues, to form a stable thioether linkage. This dual reactivity allows for the targeted conjugation of molecules to specific sites on a protein.
The most common alternatives to the bromoacetyl group for thiol-specific modification are maleimide-based reagents. These compounds react directly with sulfhydryl groups via a Michael addition reaction to form a thiosuccinimide linkage[1][2]. Heterobifunctional crosslinkers incorporating a maleimide (B117702) group, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), also utilize an NHS ester for initial amine coupling, providing a direct comparison to the functionality of SBA.
Performance Comparison at a Glance
To facilitate a clear understanding of the relative strengths and weaknesses of this compound and maleimide-based reagents, the following table summarizes their key performance characteristics based on available experimental data.
| Feature | This compound (SBA) | Maleimide-Based Reagents (e.g., SMCC) | Key Considerations |
| Target Residues | Primary Amines (e.g., Lysine) followed by Cysteine | Primary Amines (e.g., Lysine) followed by Cysteine | Both are heterobifunctional, enabling amine-to-thiol crosslinking. |
| Reaction pH (Thiol) | ~ pH 8.5 - 9.0[3] | ~ pH 6.5 - 7.5[4][5] | The optimal pH for the thiol reaction differs significantly, which can be leveraged for selective targeting. |
| Reaction Rate (Thiol) | Slower than maleimides[4] | Significantly faster than bromoacetyl groups at neutral pH (approx. 1,000-fold faster with thiols than amines at pH 7.0)[2][4][5]. | The rapid reaction of maleimides can be advantageous for time-sensitive applications. |
| Conjugation Efficiency | Peptide incorporation reported to be 22-37%. | High, with efficiencies of up to 84% reported under optimal conditions[1]. | Efficiency is dependent on various factors including protein concentration, reagent stoichiometry, and reaction conditions. |
| Linkage Stability | Forms a highly stable thioether bond[4][6]. | The thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation[7][8]. The stability can be increased by hydrolysis of the succinimide (B58015) ring[7][9]. | The stability of the final conjugate is a critical consideration for in vivo applications. |
| Potential Side Reactions | Can react with other nucleophilic residues (e.g., histidine) if not carefully controlled[10][11]. | Can react with amines at pH > 7.5[4][5]. The maleimide group can also undergo hydrolysis[12][13]. | Careful control of reaction conditions is necessary to ensure specificity for both reagent types. |
Delving into the Mechanisms: A Visual Guide
To further illuminate the functional differences between these two classes of reagents, the following diagrams illustrate their respective reaction pathways.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. A platform for efficient, thiol-stable conjugation to albumin's native single accessible cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Confirming Protein Conjugation with N-Succinimidyl Bromoacetate: A Mass Spectrometry-Based Guide
For researchers, scientists, and drug development professionals engaged in the creation of bioconjugates, the precise confirmation of successful conjugation is a critical step. N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinker that targets primary amines (like lysine (B10760008) residues and the N-terminus of proteins) and subsequently allows for reaction with sulfhydryl groups. This guide provides a comprehensive comparison of mass spectrometry-based methods for confirming SBA conjugation against alternative techniques, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as a powerful and versatile tool for the detailed characterization of protein bioconjugates, offering significant advantages in specificity and accuracy over traditional methods. This guide will delve into the application of MS for confirming SBA conjugation and compare its performance with other analytical techniques.
Comparison of Conjugation Confirmation Methods
The choice of analytical method for confirming protein conjugation is crucial for understanding the efficiency of the reaction, the sites of modification, and the overall homogeneity of the product. While various techniques are available, they differ significantly in the level of detail and the type of information they provide.
Qualitative and Quantitative Assessment
Mass spectrometry offers both qualitative and quantitative insights into protein conjugation. Qualitatively, it can confirm the mass shift corresponding to the addition of the bromoacetyl group and any subsequent modifications. Quantitatively, MS can determine the degree of labeling (DOL), which is the average number of conjugations per protein.
In contrast, methods like ELISA can confirm the presence of a conjugated molecule but may not provide precise information on the extent or sites of conjugation. Spectroscopic methods, while useful for quantifying overall protein concentration, are often indirect and less specific for confirming the covalent linkage.
| Feature | Mass Spectrometry (MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Spectroscopic Assays (e.g., UV-Vis) |
| Specificity | High: Can distinguish between conjugated and unconjugated proteins and identify specific modification sites. | Moderate to High: Depends on antibody specificity; may have cross-reactivity. | Low: Indirectly assesses conjugation through changes in absorbance. |
| Information Provided | - Confirmation of covalent linkage- Degree of Labeling (DOL)- Identification of conjugation sites- Heterogeneity of conjugate population | - Detection of conjugated molecule- Relative quantification | - Estimation of protein concentration- Indirect evidence of conjugation |
| Quantitative Accuracy | High: Provides precise mass measurements and relative abundance of different species.[1][2] | Moderate: Relies on standard curves and can be affected by non-specific binding. | Low to Moderate: Prone to interference from other chromophores. |
| Throughput | Lower | High | High |
| Expertise Required | High | Moderate | Low |
Experimental Data: A Case for Mass Spectrometry
While direct comparative studies quantifying SBA conjugation by both mass spectrometry and other methods are not abundant in the literature, the principles of each technique allow for a clear differentiation in their capabilities. For instance, a study involving the conjugation of synthetic peptides to carrier proteins using N-succinimidyl bromoacetate assessed the extent of peptide incorporation through amino acid analysis after acid hydrolysis. This method determined that the efficiency of peptide incorporation ranged from 22% to 37%.[3]
Mass spectrometry can provide a more detailed picture. For example, in the analysis of antibody-drug conjugates (ADCs), mass spectrometry is routinely used to determine the drug-to-antibody ratio (DAR), a critical quality attribute.[4] This is analogous to determining the DOL for SBA-conjugated proteins. By analyzing the intact conjugated protein, different species with varying numbers of attached bromoacetyl groups can be resolved and their relative abundances quantified.
Furthermore, peptide mapping via LC-MS/MS allows for the precise identification of the lysine residues that have been modified by SBA. This level of detail is unattainable with methods like ELISA or simple spectroscopic assays.
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound
This protocol outlines the general steps for conjugating a protein with SBA. Optimization of reaction conditions (e.g., molar ratio of SBA to protein, pH, reaction time) is crucial for achieving the desired degree of labeling.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
This compound (SBA)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen reaction buffer.
-
SBA Solution Preparation: Immediately before use, dissolve SBA in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction:
-
Add the desired molar excess of the SBA solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of SBA over the protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring.
-
-
Removal of Excess Reagent: Remove unreacted SBA and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the conjugated protein.
-
Characterization: Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay). Proceed with mass spectrometry analysis to confirm conjugation.
Protocol 2: Confirmation of SBA Conjugation by Mass Spectrometry
This protocol describes the analysis of the SBA-conjugated protein using both intact mass analysis (for determining the degree of labeling) and peptide mapping (for identifying conjugation sites).
Part A: Intact Mass Analysis (MALDI-TOF or ESI-MS)
-
Sample Preparation:
-
For MALDI-TOF MS, mix the desalted conjugate solution with a suitable matrix (e.g., sinapinic acid) and spot onto the MALDI target plate.
-
For ESI-MS, dilute the desalted conjugate in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the intact conjugated protein.
-
Compare the spectrum to that of the unconjugated protein. A mass increase of 120.95 Da for each bromoacetyl group added will be observed (mass of bromoacetyl group minus the mass of a hydrogen atom). .
-
Deconvolute the raw data (for ESI-MS) to obtain the masses of the different conjugated species.
-
-
Data Analysis: Determine the degree of labeling (DOL) by calculating the weighted average of the number of bromoacetyl groups per protein molecule based on the relative intensities of the different mass peaks.
Part B: Peptide Mapping for Site Identification (LC-MS/MS)
-
Reduction and Alkylation:
-
Denature the conjugated protein in a buffer containing a chaotropic agent (e.g., 8 M urea).
-
Reduce the disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the concentration of the denaturing agent.
-
Add a protease (e.g., trypsin) to digest the protein into smaller peptides. Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent.
-
As peptides elute from the LC column, they are ionized and analyzed by the mass spectrometer. The instrument will perform MS scans to determine the mass-to-charge ratio (m/z) of the peptides and MS/MS scans to fragment the peptides and obtain sequence information.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for peptides containing a mass modification of +120.95 Da on lysine residues. The presence of these modified peptides confirms the sites of SBA conjugation.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in SBA conjugation and its confirmation by mass spectrometry.
Caption: Workflow for this compound (SBA) protein conjugation.
Caption: Mass spectrometry workflow for confirming SBA conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
A Comparative Guide to Cysteine Alkylation: N-succinimidyl Bromoacetate vs. Iodoacetamide
For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and drug discovery, the selective modification of cysteine residues is a critical step in various experimental workflows. Cysteine alkylation is primarily employed to prevent the formation of disulfide bonds following protein reduction, ensuring proteins remain in a denatured and linearized state for accurate analysis by mass spectrometry and other techniques. Among the plethora of alkylating agents available, iodoacetamide (B48618) (IAM) is a well-established and widely used reagent. This guide provides an objective comparison of N-succinimidyl bromoacetate (B1195939) (SBA) and iodoacetamide for the specific application of cysteine alkylation, supported by experimental data and detailed methodologies.
While both reagents can modify cysteine residues, their primary applications and reaction mechanisms differ significantly. Iodoacetamide is a classic haloacetamide used specifically for alkylating free sulfhydryl groups. In contrast, N-succinimidyl bromoacetate is a heterobifunctional crosslinker, designed to first react with primary amines via its N-hydroxysuccinimide (NHS) ester and subsequently with sulfhydryl groups via its bromoacetyl moiety. This fundamental difference in their design dictates their optimal use and potential side reactions.
At a Glance: Key Differences and Performance
| Feature | This compound (SBA) | Iodoacetamide (IAM) |
| Primary Application | Heterobifunctional crosslinking (Amine to Sulfhydryl) | Cysteine alkylation |
| Primary Target (Initial) | Primary amines (e.g., Lysine (B10760008), N-terminus) | Cysteine residues |
| Secondary Target | Cysteine residues | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus[1] |
| Reaction Product | Acetamido-cysteine | Carbamidomethyl-cysteine[1] |
| Optimal pH (for Cys) | 7.0 - 8.0 for sulfhydryl reaction | ~8.0 (favors thiolate anion)[1] |
| Reactivity | Bromoacetyl group is reactive towards thiols | High reactivity towards cysteines[2] |
| Specificity for Cysteine | Lower, as it is designed to react with amines first | High, but can have off-target effects at alkaline pH[1] |
| Key Side Reactions | Acylation of primary amines, potential for intramolecular crosslinking | Alkylation of other nucleophilic residues, especially at higher pH and concentrations[3][4] |
Reaction Mechanisms
Iodoacetamide (IAM) alkylates cysteine residues through a straightforward SN2 reaction. The deprotonated thiol group (thiolate anion) of cysteine, a potent nucleophile, attacks the electrophilic carbon of the iodoacetamide, displacing the iodide ion and forming a stable thioether bond. This results in the formation of a carbamidomethyl-cysteine derivative.[1]
This compound (SBA) , when considered for simple cysteine alkylation, presents a more complex scenario. As a heterobifunctional crosslinker, its intended use involves a two-step process. First, the NHS ester reacts with a primary amine (like the ε-amino group of lysine or the N-terminus of a protein) to form a stable amide bond. This attaches the bromoacetyl group to the protein. Subsequently, the bromoacetyl group can react with a nearby cysteine's sulfhydryl group, forming a thioether bond and creating an intramolecular or intermolecular crosslink.
For the purpose of solely alkylating cysteine without prior amine reaction, the bromoacetyl moiety of SBA would react with the cysteine thiol in a similar SN2 fashion as iodoacetamide. However, the presence of the highly reactive NHS ester makes it prone to side reactions with any available primary amines in the protein or buffer.
Experimental Data and Performance Comparison
Direct quantitative comparisons of SBA and IAM for the sole purpose of cysteine alkylation are scarce in the literature, as SBA is primarily used for crosslinking. However, we can infer performance characteristics based on the known reactivity of their functional groups.
| Parameter | This compound (SBA) | Iodoacetamide (IAM) |
| Alkylation Efficiency | Efficiency for cysteine is dependent on prior reaction with amines. Direct alkylation efficiency is not well-documented for this primary purpose. | High, with reported efficiencies typically above 98.6% under optimal conditions.[1] |
| Reaction Rate | The bromoacetyl group reacts readily with thiols. | Reacts substantially faster than iodoacetate.[2] |
| Specificity | Lower for cysteine alone due to the high reactivity of the NHS ester with primary amines. | High for cysteine, but off-target modifications can occur.[1] |
| Side Reactions | Primary: Acylation of lysine residues and the protein N-terminus. Secondary: Potential for intramolecular and intermolecular crosslinking. | Alkylation of methionine, histidine, lysine, aspartic acid, glutamic acid, and the N-terminus, particularly at alkaline pH.[1][3][4] Carbamidomethylation of methionine can be a significant side reaction.[3] |
Experimental Protocols
A robust and detailed experimental protocol is crucial for achieving complete and specific cysteine alkylation.
Protocol 1: In-solution Protein Alkylation with Iodoacetamide
This protocol is suitable for mass spectrometry-based proteomics.
Materials:
-
Protein sample
-
Denaturing Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution
-
Alkylating Agent: 500 mM Iodoacetamide (IAM) stock solution (freshly prepared in water and protected from light)
-
Quenching Reagent: 1 M DTT stock solution
-
Ammonium Bicarbonate (AmBic) buffer: 50 mM, pH 8.0
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein sample (e.g., 100 µg) in 100 µL of Denaturing Buffer.
-
Reduction of Disulfide Bonds: Add the 1 M DTT stock solution to a final concentration of 10 mM. Incubate the mixture at 56°C for 30-45 minutes.[5]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation of Cysteines: Add the freshly prepared 500 mM IAM stock solution to a final concentration of 20-55 mM. Incubate at room temperature for 30-45 minutes in the dark.[1][5]
-
Quenching of Excess Alkylating Reagent: Add 1 M DTT to the sample to a final concentration of 20 mM to quench any unreacted IAM. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Downstream Analysis: The protein sample is now ready for downstream applications such as enzymatic digestion. For trypsin digestion, dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M.
Protocol 2: Conceptual In-solution Cysteine Alkylation with this compound (for comparison purposes)
This hypothetical protocol is adapted for the primary purpose of cysteine alkylation, acknowledging the high reactivity of the NHS ester.
Materials:
-
Protein sample
-
Alkylation Buffer: 100 mM phosphate (B84403) buffer, pH 7.2-7.5 (to minimize amine reactivity)
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution
-
Alkylating Agent: this compound (SBA) solution (freshly prepared in a compatible organic solvent like DMSO or DMF and then diluted in the reaction buffer)
-
Quenching Reagent: 1 M DTT stock solution or Tris buffer
Procedure:
-
Protein Solubilization and Reduction: Dissolve the protein sample in the Alkylation Buffer and add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Removal of Excess Reducing Agent: This step is critical to prevent the reaction of DTT with SBA. Use a desalting column to exchange the buffer and remove excess DTT.
-
Alkylation: Add the freshly prepared SBA solution to the protein sample. The optimal concentration would need to be empirically determined. Incubate at room temperature for 1-2 hours.
-
Quenching: Add a quenching reagent like DTT or Tris buffer to react with any excess SBA.
-
Downstream Processing: Proceed with buffer exchange or dialysis to remove byproducts before further analysis.
Note: This protocol is conceptual and would require significant optimization to minimize the primary reaction of SBA with amines and favor the reaction with cysteines.
Visualizations
Reaction Mechanisms
Caption: Reaction mechanisms of Iodoacetamide and this compound.
Experimental Workflow for Cysteine Alkylation
Caption: A typical experimental workflow for protein reduction and alkylation.
Conclusion
This compound (SBA) , on the other hand, is a specialized tool for heterobifunctional crosslinking . Its design prioritizes the reaction with primary amines first, followed by the reaction of the bromoacetyl group with a sulfhydryl. Using SBA for simple cysteine alkylation would be inefficient and lead to significant, often undesirable, modification of lysine residues and the protein N-terminus.
The choice of reagent should be guided by the experimental goal. For straightforward and efficient blocking of cysteine residues, iodoacetamide remains the reagent of choice. For experiments requiring the specific crosslinking of amines to sulfhydryls, this compound is a powerful tool.
References
N-Succinimidyl Bromoacetate (SBA): A Superior Crosslinker for Stable Bioconjugates
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein conjugates, particularly in the development of therapeutics like antibody-drug conjugates (ADCs). While numerous crosslinkers are available, N-succinimidyl bromoacetate (B1195939) (SBA) offers distinct advantages over other commonly used reagents, primarily due to the enhanced stability of the resulting conjugate. This guide provides an objective comparison of SBA with other crosslinkers, supported by experimental data, to assist researchers in making an informed decision for their specific applications.
Executive Summary
N-succinimidyl bromoacetate is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines (e.g., lysine (B10760008) residues) and a bromoacetyl group reactive towards sulfhydryl groups (e.g., cysteine residues). Its primary advantage lies in the formation of a highly stable, irreversible thioether bond, which circumvents the issue of deconjugation observed with maleimide-based crosslinkers. This enhanced stability can lead to improved therapeutic efficacy and reduced off-target toxicity in applications such as ADCs.
Comparison of SBA with Other Crosslinkers
The selection of a crosslinker is dictated by the specific application, desired stability, and the functional groups available on the biomolecules to be conjugated. Here, we compare SBA with other popular crosslinkers.
| Feature | This compound (SBA) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Disuccinimidyl Suberate (DSS) |
| Type | Heterobifunctional | Heterobifunctional | Homobifunctional |
| Amine Reactive Group | NHS Ester | NHS Ester | NHS Ester |
| Sulfhydryl Reactive Group | Bromoacetyl | Maleimide (B117702) | None |
| Spacer Arm Length | 1.5 Å | 8.3 Å | 11.4 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Thioether Bond Stability | High: Irreversible thioether bond | Moderate: Susceptible to retro-Michael addition, leading to deconjugation | Not Applicable |
| Optimal pH (Sulfhydryl Reaction) | ~7.5 - 9.0 | 6.5 - 7.5 | Not Applicable |
The Critical Advantage: Conjugate Stability
The most significant advantage of SBA lies in the stability of the bond it forms with sulfhydryl groups. The bromoacetyl group reacts with a thiol to form a stable thioether linkage. In contrast, the maleimide group of widely used crosslinkers like SMCC reacts with a thiol to form a thiosuccinimide linkage. This linkage is known to be susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione (B108866) in the plasma.[1][2] This can lead to the premature release of the conjugated molecule (e.g., a cytotoxic drug), potentially causing off-target toxicity and reducing the therapeutic efficacy.[1]
Studies have demonstrated the superior stability of bromoacetamide-linked conjugates. For instance, an antibody-drug conjugate utilizing an α-bromoacetamide linker showed no measurable systemic drug release in mice over a two-week period.[] Another study reported that a bromoacetamide-linked ADC resulted in a 25% higher intratumoral drug exposure over seven days compared to its maleimide-linked counterpart.[4]
Quantitative Stability Comparison: Bromoacetamide vs. Maleimide Linkages
| Linker Chemistry | System | Observation | Reference |
| Bromoacetamide | In vivo (mice) | No measurable systemic drug release over 2 weeks. | |
| Maleimide | In vivo | Susceptible to retro-Michael reaction, leading to drug loss. | [1][2] |
| Bromoacetamide | In vivo (renal cell carcinoma xenografts) | 25% higher intratumoral drug exposure over 7 days compared to maleimide linker. | |
| N-aryl maleimides | In vitro (serum) | Less than 20% deconjugation over 7 days. | [5] |
| N-alkyl maleimides | In vitro (serum) | 35-67% deconjugation over 7 days. | [5] |
Reaction Kinetics and Specificity
The reactivity of both the bromoacetyl and maleimide groups towards thiols is pH-dependent. Maleimides react most efficiently with thiols at a pH of 6.5-7.5.[] Above this pH, their specificity for thiols decreases due to a competing reaction with amines. The bromoacetyl group of SBA, on the other hand, reacts efficiently with thiols at a slightly higher pH range of 7.5-9.0. This difference in optimal pH can be exploited to achieve controlled, sequential conjugations when both maleimide and bromoacetyl functionalities are present in a system. Notably, at pH 6.5, the reaction of maleimides with thiols is significantly faster (by 2-3 orders of magnitude) than that of bromoacetyl groups, offering another layer of control for sequential reactions.[6]
The Impact of Spacer Arm Length
SBA is one of the shortest heterobifunctional crosslinkers available, with a spacer arm length of only 1.5 Å.[7][8] This short linker can be advantageous in applications where close proximity between the conjugated molecules is desired, for example, in Fluorescence Resonance Energy Transfer (FRET) studies or for creating compact immunogens.[9] For other applications, longer spacer arms, like that of SMCC (8.3 Å), may be necessary to overcome steric hindrance.
Experimental Protocols
Two-Step Conjugation of a Cysteine-Containing Peptide to an Antibody using SBA
This protocol describes the bromoacetylation of an antibody followed by conjugation to a peptide containing a free sulfhydryl group.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound (SBA)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Cysteine-containing peptide
-
Reaction Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Reaction Buffer B: 0.1 M sodium phosphate, 0.15 M NaCl, 5 mM EDTA, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Bromoacetylation of the Antibody
-
Prepare Antibody: Adjust the concentration of the antibody to 2-5 mg/mL in Reaction Buffer A.
-
Prepare SBA Stock Solution: Immediately before use, dissolve SBA in anhydrous DMSO to a concentration of 20 mM.
-
Bromoacetylation Reaction: Add a 10- to 20-fold molar excess of the SBA stock solution to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove Excess SBA: Purify the bromoacetylated antibody from excess SBA and by-products using a desalting column equilibrated with Reaction Buffer B.
Step 2: Conjugation of the Peptide to the Bromoacetylated Antibody
-
Prepare Peptide Solution: Dissolve the cysteine-containing peptide in Reaction Buffer B to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the peptide solution to the purified bromoacetylated antibody.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted bromoacetyl groups, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the final antibody-peptide conjugate from excess peptide and other reagents using a desalting column or size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or by quantifying the loss of free thiols.
Visualizing the Workflow and Mechanisms
Caption: Reaction mechanism of a two-step conjugation using SBA.
Caption: Experimental workflow for SBA-mediated conjugation.
Caption: Logical comparison of SBA and SMCC conjugate stability.
Conclusion
This compound provides a robust and reliable method for creating highly stable bioconjugates. Its primary advantage over maleimide-based crosslinkers is the formation of an irreversible thioether bond that is not susceptible to cleavage in a biological environment. This enhanced stability is a critical factor in the development of effective and safe protein therapeutics, particularly antibody-drug conjugates. While considerations such as spacer arm length and reaction kinetics are important, the superior stability offered by SBA makes it an excellent choice for applications demanding long-term, stable linkages.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. SBA Crosslinker 100 mg - this compound (SBA; SIB) - ProteoChem [proteochem.com]
- 9. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Thiol-Reactive Crosslinking: Evaluating Alternatives to N-succinimidyl bromoacetate
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a thiol-reactive crosslinker is a critical decision that can significantly impact the outcome of their experiments. While N-succinimidyl bromoacetate (B1195939) and other haloacetyl derivatives have long been utilized, a range of alternatives now offer distinct advantages in terms of reaction efficiency, specificity, and the stability of the final conjugate. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
Introduction to Thiol-Reactive Crosslinking
Thiol-reactive crosslinkers are indispensable tools for covalently linking molecules, most commonly proteins, peptides, and other biomolecules containing free sulfhydryl groups, which are typically found in cysteine residues. This selective modification is crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs), the creation of fluorescently labeled probes for imaging, and the formation of hydrogels for tissue engineering. N-succinimidyl bromoacetate, a member of the haloacetyl class of reagents, reacts with thiols via nucleophilic substitution to form a stable thioether bond. However, the landscape of bioconjugation has evolved, offering a diverse toolkit of thiol-reactive chemistries, each with its own set of strengths and weaknesses.
Key Alternatives to this compound
The primary alternatives to haloacetyl-based crosslinkers like this compound include maleimides, pyridyldithiols, and vinyl sulfones. Each of these reagent classes exhibits unique reaction mechanisms, kinetics, and stability profiles, making them suitable for different applications.
Maleimides
Maleimides are perhaps the most widely used thiol-reactive reagents due to their high reactivity and specificity for sulfhydryl groups at neutral pH (6.5-7.5).[1] The reaction proceeds via a Michael addition to form a stable thioether linkage.[1] However, a significant drawback of traditional N-alkyl maleimides is the potential for the resulting thiosuccinimide ring to undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[2]
Strategies to enhance the stability of maleimide (B117702) conjugates include the hydrolysis of the succinimide (B58015) ring to a more stable ring-opened structure and the use of N-aryl maleimides, which exhibit faster hydrolysis rates.[2][3]
Pyridyldithiols
Pyridyldithiol-based reagents, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), react with thiols through a disulfide exchange mechanism.[1] This reaction is reversible upon treatment with reducing agents like dithiothreitol (B142953) (DTT), which can be a desirable feature for applications requiring cleavable linkages, such as drug delivery systems.[4] The reaction proceeds optimally at a pH range of 7-8.[5]
Vinyl Sulfones
Vinyl sulfones represent a class of thiol-reactive crosslinkers that form a highly stable and irreversible thioether bond.[2] The reaction is a Michael-type addition and is efficient at a pH range of 7-9.[2][6] Vinyl sulfones are generally considered to have good selectivity for thiols and the resulting linkage is resistant to hydrolysis.[6][7]
Performance Comparison of Thiol-Reactive Crosslinkers
The selection of an appropriate crosslinker depends on a careful consideration of several performance parameters. The following tables summarize the key characteristics of this compound (as a representative haloacetyl) and its primary alternatives.
| Crosslinker Type | Reactive Group | Reaction Mechanism | Optimal pH Range | Bond Type | Bond Stability | Key Advantages | Key Disadvantages |
| Haloacetyls (e.g., this compound) | Bromoacetyl | Nucleophilic Substitution | 7.2 - 9.0[8] | Thioether[9] | High | Forms a very stable bond. | Can exhibit side reactions with other nucleophilic amino acids (e.g., histidine, lysine) at higher pH.[10] |
| Maleimides (N-alkyl) | Maleimide | Michael Addition | 6.5 - 7.5[1] | Thioether[1] | Moderate (prone to retro-Michael addition)[2] | Fast reaction kinetics and high thiol specificity at neutral pH. | The resulting linkage can be unstable in vivo due to thiol exchange.[2] |
| Maleimides (N-aryl) | Maleimide | Michael Addition | 7.4[2] | Thioether[2] | High (due to rapid hydrolysis of the succinimide ring)[2] | Increased stability of the final conjugate compared to N-alkyl maleimides. | |
| Pyridyldithiols (e.g., SPDP) | Pyridyldithiol | Disulfide Exchange | 7.0 - 8.0[5] | Disulfide[1] | Reversible (cleavable with reducing agents) | Allows for controlled release of conjugated molecules. | Not suitable for applications requiring long-term stability in a reducing environment. |
| Vinyl Sulfones | Vinyl sulfone | Michael Addition | 7.0 - 9.0[2] | Thioether[2] | High (irreversible)[2] | Forms a highly stable and irreversible bond with good thiol selectivity. | Generally slower reaction kinetics compared to maleimides.[11] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are representative protocols for the key thiol-reactive crosslinkers discussed.
Protocol 1: General Two-Step Protein-Protein Conjugation using a Heterobifunctional Crosslinker (e.g., NHS-ester and Maleimide/Bromoacetate)
This protocol describes a general workflow for conjugating two proteins, one with accessible primary amines (Protein A) and the other with a free thiol group (Protein B).
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing a free thiol)
-
Heterobifunctional crosslinker (e.g., SMCC for maleimide chemistry, SIA for iodoacetyl chemistry)
-
Reaction Buffer A (amine-reactive step): Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. Avoid amine-containing buffers like Tris.
-
Reaction Buffer B (thiol-reactive step): PBS, pH 6.5-7.5.
-
Desalting column
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
Procedure:
-
Activation of Protein A:
-
Dissolve Protein A in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Dissolve the heterobifunctional crosslinker in an organic solvent like DMSO or DMF and add it to the Protein A solution at a desired molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted crosslinker using a desalting column equilibrated with Reaction Buffer B.
-
-
Conjugation to Protein B:
-
Immediately add the activated Protein A to a solution of Protein B in Reaction Buffer B.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted thiol-reactive groups.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another suitable method.
-
Protocol 2: Thiol-Maleimide Conjugation
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
Maleimide-activated molecule
-
Reaction Buffer: Phosphate buffer (e.g., PBS), pH 6.5-7.5
-
Reducing agent (optional, e.g., TCEP)
-
Desalting column
Procedure:
-
Preparation of Thiol-containing Molecule:
-
If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Dissolve the thiol-containing molecule in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the maleimide-activated molecule to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide reagent is often used.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the conjugate to remove excess unreacted maleimide reagent.
-
Protocol 3: Thiol-Pyridyldithiol Conjugation using SPDP
Materials:
-
Amine-containing protein (Protein 1)
-
Thiol-containing protein (Protein 2)
-
SPDP
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0[12]
-
DMSO or DMF
-
Desalting column
Procedure:
-
Activation of Protein 1 with SPDP:
-
Removal of Excess SPDP:
-
Remove unreacted SPDP using a desalting column equilibrated with the Reaction Buffer.[12]
-
-
Conjugation to Protein 2:
-
Add the SPDP-activated Protein 1 to a solution of Protein 2 in the Reaction Buffer.
-
Incubate the reaction for 8-16 hours at room temperature.[12]
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic method.
-
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental steps can greatly aid in understanding and executing these complex procedures.
Caption: Reaction mechanisms of common thiol-reactive crosslinkers.
Caption: General workflow for a two-step protein-protein conjugation.
Conclusion
The field of thiol-reactive crosslinking offers a versatile array of reagents beyond the traditional this compound. Maleimides provide rapid and specific conjugation, with newer generations offering enhanced stability. Pyridyldithiols introduce the valuable option of a cleavable linkage, while vinyl sulfones form highly stable and irreversible bonds. The optimal choice of crosslinker is contingent upon the specific requirements of the application, including the desired stability of the final conjugate, the reaction conditions, and whether a cleavable linker is necessary. By carefully considering the comparative data and adhering to detailed experimental protocols, researchers can confidently select the most appropriate tool to achieve their bioconjugation goals, paving the way for advancements in therapeutics, diagnostics, and fundamental biological research.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00125E [pubs.rsc.org]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. proteochem.com [proteochem.com]
A Comparative Guide to the Characterization of N-Succinimidyl Bromoacetate (SBA) Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-succinimidyl bromoacetate (B1195939) (SBA) as a peptide labeling reagent against other common alternatives. It includes an objective analysis of performance based on experimental data, detailed experimental protocols for key characterization methods, and visual diagrams to elucidate workflows and chemical principles.
Introduction to Peptide Labeling with N-Succinimidyl Bromoacetate
This compound (SBA) is a heterobifunctional crosslinking reagent used to covalently link molecules. It contains an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The NHS ester reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond. The bromoacetyl group can then react with a sulfhydryl group, typically from a cysteine residue, to form a stable thioether linkage. This dual reactivity makes SBA a valuable tool for conjugating peptides to other molecules like carrier proteins for antibody production, or for creating cyclic peptides.
Comparison of SBA with Alternative Peptide Labeling Reagents
The choice of a peptide labeling reagent depends on several factors, including the desired site of labeling, the stability of the resulting linkage, and the nature of the molecule to be conjugated. Here, we compare SBA with other widely used classes of labeling reagents.
| Feature | This compound (SBA) | Maleimide-NHS Esters (e.g., SMCC) | SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | Isothiocyanates (e.g., FITC) |
| Reactive Groups | NHS ester (amine-reactive), Bromoacetyl (thiol-reactive) | NHS ester (amine-reactive), Maleimide (B117702) (thiol-reactive) | NHS ester (amine-reactive), Pyridyldithiol (thiol-reactive) | Isothiocyanate (amine-reactive) |
| Linkage Formed | Amide, Thioether | Amide, Thioether | Amide, Disulfide | Thiourea |
| Linkage Stability | Thioether bond is highly stable. | Thioether bond is generally stable, but the maleimide ring can undergo hydrolysis. | Disulfide bond is cleavable with reducing agents. | Thiourea bond is stable. |
| Specificity | High for amines and thiols. | High for amines and thiols. | High for amines and thiols. | Primarily for amines. |
| Immunogenicity of Linker | The S-carboxymethyl linkage has been reported to be less antigenic compared to some other linkers.[1] | Linkers derived from SMCC and MBS can induce high linker-specific antibody levels.[2] | Flexible, non-aromatic linkers like SPDP show almost no reactivity.[2] | Generally low immunogenicity. |
| Key Advantages | Forms a very stable thioether bond; linker is less immunogenic. | Well-established chemistry with a wide range of available reagents. | Reversible linkage allows for the release of the conjugated molecule. | Widely used for fluorescent labeling with well-established protocols. |
| Key Disadvantages | Bromoacetyl group is a reactive alkylating agent and requires careful handling. | Potential for maleimide hydrolysis, which can lead to inactive reagents. | Disulfide bond can be unstable in reducing environments. | Can have lower conjugation efficiency compared to NHS esters. |
Experimental Protocols
General Protocol for Labeling a Peptide with SBA
This protocol describes the bromoacetylation of a carrier protein followed by conjugation to a cysteine-containing peptide.
Materials:
-
Carrier protein (e.g., Bovine Serum Albumin, Keyhole Limpet Hemocyanin)
-
This compound (SBA)
-
Cysteine-containing peptide
-
Phosphate buffered saline (PBS), pH 7.2-7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffers (e.g., 0.1 M sodium phosphate, pH 7.5)
Procedure:
-
Bromoacetylation of the Carrier Protein:
-
Dissolve the carrier protein in reaction buffer.
-
Dissolve SBA in DMF or DMSO immediately before use.
-
Add the SBA solution to the protein solution dropwise while gently stirring. A typical molar ratio is 20-40 fold excess of SBA to protein.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Remove the excess, unreacted SBA by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
-
Conjugation of the Peptide to the Bromoacetylated Carrier Protein:
-
Dissolve the cysteine-containing peptide in PBS.
-
Add the peptide solution to the bromoacetylated carrier protein solution. A typical molar ratio is a 2-5 fold molar excess of peptide to protein.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol such as 2-mercaptoethanol.
-
Purify the peptide-protein conjugate using size-exclusion chromatography to remove unreacted peptide and quenching reagent.
-
Characterization of SBA-Labeled Peptides
Amino acid analysis is a highly accurate method to determine the composition of peptides and proteins and can be used to calculate the molar ratio of a peptide conjugated to a carrier protein.[3][4]
Protocol:
-
Sample Hydrolysis:
-
Accurately quantify the concentration of the peptide-protein conjugate, the unconjugated carrier protein, and the free peptide.
-
Place a known amount of each sample into separate hydrolysis tubes.
-
Dry the samples under vacuum.
-
Add 6 M HCl to each tube.
-
Seal the tubes under vacuum and heat at 110°C for 24 hours for gas-phase hydrolysis.[4]
-
After hydrolysis, cool the tubes and remove the HCl by vacuum centrifugation.
-
-
Amino Acid Analysis:
-
Re-dissolve the hydrolyzed amino acids in an appropriate buffer.
-
Analyze the amino acid composition using an amino acid analyzer, which typically involves ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin).[4]
-
-
Calculation of Conjugation Ratio:
-
The extent of peptide conjugation can be determined by quantifying the amount of S-carboxymethylcysteine (SCMC), which is formed upon acid hydrolysis of the thioether bond between the bromoacetyl group and the cysteine residue.[1]
-
Alternatively, the molar ratio can be calculated by comparing the amino acid composition of the conjugate to that of the individual protein and peptide.[5] This involves selecting amino acids that are unique to the peptide or present in different known ratios in the peptide and protein.
-
Mass spectrometry (MS) is a powerful tool for confirming the successful labeling of a peptide and for determining the site of modification.
Protocol:
-
Sample Preparation:
-
For small labeled peptides, the sample can often be analyzed directly after purification.
-
For larger peptide-protein conjugates, the conjugate may need to be digested with a protease (e.g., trypsin) to generate smaller peptide fragments for analysis.
-
-
LC-MS/MS Analysis:
-
The peptide or peptide digest is separated by liquid chromatography (LC) and introduced into the mass spectrometer.
-
A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact labeled peptide or the modified peptide fragments. The expected mass increase from the bromoacetyl modification (after reaction with cysteine) is +58.005 Da (C2H2O).
-
Tandem mass spectrometry (MS/MS or MS2) is then performed on the precursor ions of interest. The peptide is fragmented in the gas phase, and the masses of the resulting fragment ions are measured.
-
The fragmentation pattern (b- and y-ions) can be used to confirm the peptide sequence and pinpoint the exact site of modification (i.e., which cysteine residue is labeled).
-
Visualizing Workflows and Concepts
References
- 1. nbinno.com [nbinno.com]
- 2. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simplified method for determination of peptide-protein molar ratios using amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to NHS Ester Crosslinkers: A Comparative Analysis of Reaction Kinetics
In the realm of bioconjugation, N-hydroxysuccinimide (NHS) ester crosslinkers are indispensable tools for covalently linking molecules, particularly for attaching probes to proteins or creating protein-protein conjugates. The efficacy of these reactions is critically dependent on the kinetics of the NHS ester, which dictates the efficiency of amide bond formation with primary amines versus the competing and undesirable hydrolysis of the ester. This guide provides a comparative analysis of the reaction kinetics of common NHS ester crosslinkers to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.
Understanding the Reaction: Aminolysis vs. Hydrolysis
The fundamental reaction of an NHS ester is a nucleophilic acyl substitution. A primary amine, typically from the N-terminus of a protein or the side chain of a lysine (B10760008) residue, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][] However, in aqueous environments, water molecules can also act as nucleophiles, leading to the hydrolysis of the NHS ester. This hydrolysis reaction is a critical competing pathway that reduces the efficiency of the desired conjugation.[3][4]
The balance between these two reactions is heavily influenced by several factors, most notably pH. The rate of both aminolysis and hydrolysis increases with pH.[1][3] Generally, NHS ester crosslinking reactions are performed in buffers with a pH range of 7.2 to 8.5.[1][4] At these slightly alkaline conditions, a significant portion of primary amines on proteins are deprotonated and thus more nucleophilic, favoring the aminolysis reaction.[5]
Comparative Kinetic Data of Common NHS Ester Crosslinkers
While the fundamental chemistry is the same, the specific structure of the crosslinker can influence its reaction kinetics. Key differences arise from the spacer arm length and the presence of charged groups, such as the sulfonate group in sulfo-NHS esters. Below is a summary of kinetic data for some widely used NHS ester crosslinkers. It is important to note that a direct, side-by-side comparison of kinetic constants under identical conditions is not extensively available in the literature. The following table compiles available data to provide a relative understanding.
| Crosslinker | Structure | Key Features | Half-life of Hydrolysis | Aminolysis Rate |
| General NHS Ester | R-CO-O-N(CO)₂CH₂CH₂(CO) | Generic structure for non-sulfonated NHS esters. | 4-5 hours at pH 7.0, 0°C[1][3]; 10 minutes at pH 8.6, 4°C[1][3]; ~7 hours at pH 7[6] | Generally slower than hydrolysis, but favored at higher protein concentrations.[] |
| DSS (Disuccinimidyl suberate) | (CO)₂CH₂CH₂(CO)O-(CH₂)₆-O(CO)CH₂CH₂(CO)₂ | Water-insoluble, membrane-permeable.[7][8] | Similar to general NHS esters. | Essentially identical to BS3 towards primary amines.[7][8] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | (SO₃Na)(CO)₂CH₂CH₂(CO)O-(CH₂)₆-O(CO)CH₂CH₂(CO)₂(SO₃Na) | Water-soluble, membrane-impermeable.[7][8] | Sulfo-NHS form is somewhat more stable than the non-sulfonated form.[9] | Essentially identical to DSS towards primary amines.[7][8] |
| DSG (Disuccinimidyl glutarate) | (CO)₂CH₂CH₂(CO)O-(CH₂)₃-O(CO)CH₂CH₂(CO)₂ | Water-insoluble, membrane-permeable, shorter spacer arm than DSS.[10] | Not specifically reported, but expected to be similar to other NHS esters. | Not specifically reported, but expected to be similar to other NHS esters. |
| Porphyrin-NHS Ester | N/A | A specific example of a molecule functionalized with an NHS ester. | 210 min at pH 8.0, RT; 180 min at pH 8.5, RT; 125 min at pH 9.0, RT[11] | Half-time of 80 min at pH 8.0, RT; 20 min at pH 8.5, RT; 10 min at pH 9.0, RT[11] |
Note: The aminolysis rate is highly dependent on the concentration and pKa of the specific primary amine, as well as steric factors. The data for the porphyrin-NHS ester provides a useful example of how both hydrolysis and aminolysis are accelerated at higher pH.
Experimental Protocol: Determining NHS Ester Reactivity
Researchers can empirically determine and compare the reactivity of different NHS ester crosslinkers using a straightforward spectrophotometric assay. This method relies on the fact that the N-hydroxysuccinimide (NHS) or sulfo-NHS leaving group absorbs light in the 260-280 nm range upon its release during both hydrolysis and aminolysis.[1][9]
Materials
-
NHS ester crosslinker(s) of interest (e.g., DSS, BS3, DSG)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for water-insoluble crosslinkers
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
Primary amine-containing solution (e.g., 100 mM glycine (B1666218) or a specific peptide/protein solution)
-
Spectrophotometer capable of measuring absorbance at 260 nm
-
Quartz cuvettes
Procedure to Measure Hydrolysis Rate
-
Reagent Preparation:
-
For water-insoluble NHS esters (e.g., DSS, DSG), prepare a concentrated stock solution (e.g., 25 mM) in anhydrous DMSO or DMF immediately before use.[7]
-
For water-soluble NHS esters (e.g., BS3), dissolve the reagent directly in the amine-free buffer to the desired final concentration (e.g., 1 mM).
-
-
Initiate Hydrolysis:
-
Add a small volume of the concentrated stock solution of the water-insoluble NHS ester to the amine-free buffer to achieve the desired final concentration (e.g., 1 mM). For water-soluble esters, this is the solution prepared in the previous step.
-
-
Spectrophotometric Monitoring:
-
Immediately transfer the solution to a quartz cuvette and begin monitoring the absorbance at 260 nm at regular time intervals.
-
Continue monitoring until the absorbance reaches a plateau, indicating the complete hydrolysis of the NHS ester.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time.
-
The initial rate of hydrolysis can be determined from the initial slope of the curve. The half-life (t₁/₂) of hydrolysis is the time it takes for the absorbance to reach 50% of the maximum absorbance.
-
Procedure to Measure Aminolysis Rate
-
Reaction Setup:
-
Prepare two reaction mixtures. Both should contain the NHS ester at the same final concentration in the amine-free buffer.
-
To one reaction mixture (the "aminolysis" sample), add the primary amine-containing solution to a known final concentration.
-
To the second reaction mixture (the "hydrolysis control" sample), add an equal volume of the amine-free buffer.
-
-
Spectrophotometric Monitoring:
-
Monitor the absorbance at 260 nm for both samples over time, as described for the hydrolysis measurement.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time for both the aminolysis and hydrolysis control samples.
-
The rate of NHS release due to aminolysis can be calculated by subtracting the rate of hydrolysis (from the control sample) from the total rate of NHS release (from the aminolysis sample).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the reaction kinetics of different NHS ester crosslinkers.
Caption: Workflow for comparing NHS ester reaction kinetics.
Conclusion
The selection of an appropriate NHS ester crosslinker requires a careful consideration of its reaction kinetics. While all NHS esters share a common reaction mechanism, their stability and reactivity can be influenced by their specific chemical structure. The primary determinant of successful conjugation is the competition between aminolysis and hydrolysis, which is strongly pH-dependent. For applications requiring cell surface labeling, water-soluble and membrane-impermeable sulfo-NHS esters like BS3 are the preferred choice.[7][8] For intracellular crosslinking, water-insoluble and membrane-permeable reagents such as DSS and DSG are necessary.[7][8] By understanding the kinetic principles and, when necessary, performing empirical testing as outlined in this guide, researchers can optimize their bioconjugation strategies to achieve high efficiency and reproducibility.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
A Head-to-Head Comparison of N-Succinimidyl Bromoacetate for Bioconjugation Efficiency
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a crosslinking reagent is a critical decision that directly impacts the efficiency, stability, and ultimate functionality of the resulting conjugate. This guide provides an in-depth evaluation of N-succinimidyl bromoacetate (B1195939) (SBA), a heterobifunctional crosslinker, and compares its performance against other common amine-reactive reagents. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Executive Summary
N-Succinimidyl bromoacetate (SBA) is a crosslinking agent that contains an N-hydroxysuccinimide (NHS) ester, reactive towards primary amines, and a bromoacetyl group, which is reactive towards thiol groups. This dual reactivity allows for the specific and sequential conjugation of two different molecules. While SBA offers a stable thioether bond upon reaction with a thiol, its overall conjugation efficiency and reaction kinetics present a nuanced profile when compared to other popular crosslinkers, such as those containing maleimide (B117702) moieties. Published data indicates that the peptide incorporation efficiency using this compound can range from 22% to 37%. The choice between SBA and its alternatives will ultimately depend on the specific requirements of the experimental design, including the desired reaction conditions (particularly pH), the stability of the final conjugate, and the nature of the molecules to be conjugated.
Performance Comparison of Amine-Reactive Crosslinkers
The efficiency of a bioconjugation reaction is a multi-faceted parameter encompassing reaction speed (kinetics), yield, and the stability of the resulting covalent bond. Below is a comparative summary of SBA and other commonly used amine- and thiol-reactive crosslinkers.
| Feature | This compound (SBA) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Amine-Reactive Group | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Thiol-Reactive Group | Bromoacetyl | Maleimide |
| Typical Amine Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 |
| Typical Thiol Reaction pH | 9.0 | 6.5 - 7.5 |
| Relative Thiol Reactivity | Moderate | High (2-3 orders of magnitude faster than bromoacetyl at pH 6.5)[1][2] |
| Bond Stability | Stable Thioether Bond[3][4] | Thioether bond can be susceptible to retro-Michael reaction and exchange with other thiols[5][6] |
| Reported Conjugation Efficiency | 22% - 37% (peptide incorporation) | Generally high, but can be variable depending on conditions |
Detailed Experimental Protocols
To ensure reproducibility and accurate evaluation of conjugation efficiency, detailed experimental protocols are essential. The following sections provide methodologies for protein conjugation using SBA and subsequent analysis to quantify the efficiency.
Protocol 1: Two-Step Conjugation using this compound (SBA)
This protocol describes the bromoacetylation of a primary amine-containing protein, followed by conjugation to a thiol-containing molecule.
Materials:
-
Protein with primary amines (e.g., Bovine Serum Albumin, BSA)
-
This compound (SBA)
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Conjugation Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Conjugation Buffer B: 0.1 M sodium phosphate, 0.15 M NaCl, 5 mM EDTA, pH 9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in Conjugation Buffer A to a final concentration of 1-10 mg/mL.
-
SBA Activation: Dissolve SBA in a water-miscible organic solvent (e.g., DMSO or DMF) immediately before use. Add a 10 to 20-fold molar excess of SBA to the protein solution.
-
Incubation (Amine Reaction): Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess SBA: Remove unreacted SBA using a desalting column equilibrated with Conjugation Buffer B.
-
Conjugation to Thiol: Immediately add the thiol-containing molecule to the bromoacetylated protein solution at a desired molar ratio (e.g., 1.5-fold molar excess of thiol).
-
Incubation (Thiol Reaction): Incubate the reaction mixture for 4-16 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted bromoacetyl groups by adding the quenching solution to a final concentration of 10-20 mM and incubating for 15-30 minutes at room temperature.
-
Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted molecules and by-products.
Protocol 2: Quantification of Conjugation Efficiency by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the unconjugated protein from the conjugated product, allowing for quantification of the conjugation efficiency.
Materials:
-
RP-HPLC system with a C4 or C18 column suitable for protein separation[7][8][9][10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Conjugate sample from Protocol 1
-
Unconjugated protein standard
Procedure:
-
Sample Preparation: Prepare the conjugate sample and the unconjugated protein standard at a known concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 40-60°C[10]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV absorbance at 280 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
-
-
Analysis:
-
Inject the unconjugated protein standard to determine its retention time.
-
Inject the conjugate sample. The conjugated protein will typically have a later retention time than the unconjugated protein due to the increased hydrophobicity of the attached molecule.
-
Integrate the peak areas of the unconjugated and conjugated protein peaks in the chromatogram of the conjugate sample.
-
-
Calculation of Conjugation Efficiency:
-
Conjugation Efficiency (%) = [Area of Conjugated Peak / (Area of Unconjugated Peak + Area of Conjugated Peak)] x 100
-
Protocol 3: Characterization of Conjugates by MALDI-TOF Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique to confirm the successful conjugation and to determine the number of molecules conjugated per protein (degree of labeling).[11][12]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid for proteins >10 kDa)[13]
-
Conjugate sample from Protocol 1
-
Unconjugated protein standard
Procedure:
-
Sample Preparation: Mix the conjugate sample and the unconjugated protein standard (at approximately 10 pmol/µL) with the matrix solution in a 1:1 ratio.[13]
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[13]
-
Data Acquisition: Acquire mass spectra for both the unconjugated and conjugated protein samples according to the instrument's operating procedures.
-
Data Analysis:
-
Determine the mass of the unconjugated protein.
-
Determine the mass of the conjugated protein. The mass shift between the conjugated and unconjugated protein corresponds to the mass of the attached molecule(s).
-
The distribution of peaks in the conjugate's mass spectrum can reveal the heterogeneity of the conjugation, showing species with different numbers of attached molecules.
-
Visualizing the Conjugation Workflow and Reaction Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the chemical reactions.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hplc.eu [hplc.eu]
- 8. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversed-phase Chromatography (RP-HPLC / RP-UPLC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Protein separation by reverse phase HPLC - Chromatography Forum [chromforum.org]
- 11. pcl.tamu.edu [pcl.tamu.edu]
- 12. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Quantitative Cysteine Labeling: N-succinimidyl bromoacetate (SBA) vs. Alternatives
For researchers, scientists, and drug development professionals engaged in proteomics and protein characterization, the specific and efficient labeling of amino acid residues is a critical step. N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional reagent capable of reacting with both primary amines and thiol groups. However, its bromoacetyl moiety makes it a potent alkylating agent for cysteine residues. This guide provides a detailed comparative analysis of SBA and its common alternatives for cysteine labeling, focusing on quantitative performance.
The primary alternatives for cysteine alkylation in quantitative proteomics are iodoacetamide (B48618) (IAA) and N-ethylmaleimide (NEM). The choice of reagent is critical as it impacts labeling efficiency, specificity, and the stability of the modified peptide, all of which are crucial for accurate mass spectrometry-based quantification.[1]
Experimental Protocols
A generalized protocol for cysteine labeling in a protein sample for bottom-up proteomics analysis is provided below. Key variations for each reagent are noted.
Generalized Cysteine Alkylation Protocol
-
Protein Solubilization and Denaturation:
-
Resuspend the protein extract in a denaturation buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in a suitable buffer like 50 mM Tris-HCl, pH 8.0).
-
Ensure the protein concentration is between 1-5 mg/mL for optimal labeling.
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.
-
Incubate at 56°C for 30-60 minutes (for DTT) or at room temperature for 30 minutes (for TCEP). This step is crucial to expose cysteine residues for labeling.
-
-
Alkylation/Labeling:
-
Cool the sample to room temperature.
-
Add the alkylating agent stock solution to the specified final concentration (see table below). To prevent precipitation, add the reagent dropwise while vortexing.
-
Incubate in the dark at room temperature for 45-60 minutes.
-
| Reagent | Stock Solution (Freshly Prepared) | Final Concentration | Incubation Notes |
| SBA | 100 mM in anhydrous DMSO or ACN | 15-20 mM | Protect from light. |
| IAA | 500 mM in buffer | 15-20 mM | Protect from light. |
| NEM | 200 mM in DMSO or Ethanol | 10-15 mM | Reaction is rapid. |
-
Quenching:
-
Stop the alkylation reaction by adding a quenching reagent, such as DTT (to a final concentration of 20 mM) or L-cysteine (to 25 mM).
-
Incubate for 15 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to <1.5 M.
-
Add a protease (e.g., Trypsin) at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
Acidify the sample (e.g., with formic acid to pH <3) to stop digestion.
-
Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Quantitative Performance Comparison
The selection of a labeling reagent should be based on a balance of reactivity, specificity, and the goals of the quantitative experiment.
Table 1: Reaction Conditions and Characteristics
| Feature | N-succinimidyl bromoacetate (SBA) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Primary Target | Cysteine Thiols, Primary Amines | Cysteine Thiols | Cysteine Thiols |
| Reaction Type | SN2 Alkylation (thiol), Acylation (amine) | SN2 Alkylation | Michael Addition |
| Optimal pH | 7.5 - 8.5 | 7.5 - 8.5[1] | ~7.0[1] |
| Relative Reactivity | High | Moderate[1] | High[1] |
| Mass Shift (Da) | +57.021 (Carboxymethyl) on Cys | +57.021 (Carboxamidomethyl) | +125.048 |
Table 2: Labeling Efficiency and Specificity
| Parameter | This compound (SBA) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Labeling Efficiency | Generally high for accessible cysteines. | High; considered the gold standard for complete alkylation.[2] | Very high, reacts quickly. |
| Specificity | Lower. The bromoacetyl group can react with His and Met.[3] The NHS-ester group reacts with Lys and N-termini.[4] | Good, but off-target alkylation of Met, Lys, His, and N-termini can occur, especially at higher concentrations.[1] | More thiol-selective than iodoacetamide at neutral pH.[1] |
| Known Side Reactions | Alkylation of Met, His; Acylation of Lys, N-terminus.[4][5] | Alkylation of Met, Lys, His, N-terminus.[6] | Alkylation of Lys, His at alkaline pH; ring hydrolysis.[1] |
| Stability of Product | Stable thioether bond.[5] | Stable thioether bond.[2] | Thioether bond is stable, but the succinimide (B58015) ring can hydrolyze.[7] |
Visualization of Workflows and Mechanisms
To better understand the application of SBA labeling, it is helpful to visualize the experimental process and the chemical reactions involved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Data of Common Amine-to-Sulfhydryl Crosslinkers
A Comparative Guide to Amine-to-Sulfhydryl Crosslinkers for Researchers, Scientists, and Drug Development Professionals.
Amine-to-sulfhydryl crosslinkers are heterobifunctional reagents that facilitate the covalent conjugation of molecules containing primary amines (e.g., lysine (B10760008) residues in proteins) and sulfhydryl groups (e.g., cysteine residues in proteins).[1][2] These crosslinkers are pivotal in the development of antibody-drug conjugates (ADCs), enzyme-labeled antibodies for immunoassays, and for studying protein-protein interactions.[3][4] The most common architecture for these crosslinkers includes an N-hydroxysuccinimide (NHS) ester, reactive towards amines, and a maleimide (B117702) or pyridyldithiol group, reactive towards sulfhydryls.[2][5]
The choice of crosslinker is critical and depends on factors such as the desired spacer arm length, solubility, and whether a cleavable or non-cleavable linkage is required. This guide provides a comparative analysis of common amine-to-sulfhydryl crosslinkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for a specific application.
The selection of a suitable crosslinker is paramount for successful bioconjugation. The table below summarizes the key characteristics of several widely used amine-to-sulfhydryl crosslinkers.
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble? | Cleavable? | Key Features |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 8.3[6] | No[6] | No | Cyclohexane bridge enhances maleimide stability.[6] |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 8.3[7] | Yes[7] | No | Water-soluble analog of SMCC, avoids organic solvents.[7] |
| Succinimidyl-[(N-maleimidopropionamido)-diethyleneglycol] ester | SM(PEG)2 | 17.6[6] | Yes[6] | No | PEG spacer increases hydrophilicity and flexibility.[8] |
| Succinimidyl-[(N-maleimidopropionamido)-tetraethyleneglycol] ester | SM(PEG)4 | 24.7[6] | Yes[6] | No | Longer PEG spacer for enhanced solubility and reduced aggregation.[8] |
| Succinimidyl-[(N-maleimidopropionamido)-hexaethyleneglycol] ester | SM(PEG)6 | 32.5[6] | Yes[6] | No | Further increased spacer length and hydrophilicity.[8][9] |
| Succinimidyl-[(N-maleimidopropionamido)-dodecaethyleneglycol] ester | SM(PEG)12 | 53.4[10] | Yes[10] | No | Long PEG spacer for applications requiring significant separation of conjugated molecules.[10] |
| Succinimidyl-[(N-maleimidopropionamido)-twentyfouretraethyleneglycol] ester | SM(PEG)24 | 95.2[11] | Yes[11] | No | Very long PEG spacer for specialized constructs.[11] |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 6.8[7] | No | Yes (Disulfide bond) | Forms a cleavable disulfide bond, useful for releasing conjugated molecules.[12] |
| Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate | Sulfo-LC-SPDP | 15.7[13][14] | Yes[13][14] | Yes (Disulfide bond) | Water-soluble and cleavable, with a longer spacer arm than SPDP.[13][14] |
General Reaction Mechanism
The conjugation process using NHS-ester and maleimide-containing crosslinkers typically occurs in a two-step manner. First, the NHS ester reacts with a primary amine on the first molecule to form a stable amide bond. Subsequently, the maleimide group reacts with a sulfhydryl group on the second molecule to form a stable thioether bond.
Caption: General two-step reaction mechanism of amine-to-sulfhydryl crosslinkers.
Experimental Protocols
Below is a detailed protocol for a typical two-step protein-protein conjugation using an amine-to-sulfhydryl crosslinker such as Sulfo-SMCC.
Materials
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Sulfhydryl-containing protein (e.g., enzyme).
-
Sulfo-SMCC crosslinker.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching solution (e.g., Tris buffer).
-
Desalting columns.
Procedure
-
Preparation of Amine-Containing Protein:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.[2]
-
-
Crosslinker Activation of Amine-Containing Protein:
-
Immediately before use, dissolve the Sulfo-SMCC in the Reaction Buffer to a concentration of ~10 mM.[2]
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[8] The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
-
Removal of Excess Crosslinker:
-
Remove the non-reacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer.[2] This step is crucial to prevent the maleimide groups from reacting with any sulfhydryl groups on the first protein.
-
-
Conjugation with Sulfhydryl-Containing Protein:
-
If the sulfhydryl-containing protein has disulfide bonds, they may need to be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.[15]
-
Immediately combine the maleimide-activated protein with the sulfhydryl-containing protein in a desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Quenching (Optional):
-
To stop the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide groups.[2]
-
-
Purification of the Conjugate:
-
Purify the final conjugate from unreacted proteins and byproducts using size-exclusion chromatography or dialysis.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the protein-protein conjugation protocol described above.
Caption: Experimental workflow for protein-protein conjugation.
Application in Signaling Pathway Analysis: Prion Protein (PrP) Signaling
Amine-to-sulfhydryl crosslinkers are valuable tools for studying protein-protein interactions within signaling pathways. By covalently linking interacting proteins, transient interactions can be captured for analysis. One area where crosslinking has been applied is in the study of Prion Protein (PrP) signaling.[16] PrP is a cell-surface protein, and its engagement can trigger various signal transduction pathways.[16] Crosslinking with antibodies followed by mass spectrometry can help identify proteins that interact with PrP and are involved in its signaling cascade.
The diagram below illustrates a simplified hypothetical signaling pathway involving PrP, where crosslinking could be used to identify interacting partners.
Caption: Hypothetical PrP signaling pathway.
Conclusion
Amine-to-sulfhydryl crosslinkers are indispensable reagents in bioconjugation, enabling the creation of a wide range of molecular tools for research, diagnostics, and therapeutics. The choice of crosslinker should be carefully considered based on the specific requirements of the application, including spacer arm length, solubility, and cleavability. The protocols and comparative data provided in this guide offer a foundation for researchers to design and execute successful conjugation experiments. The continued development of novel crosslinkers with enhanced stability and functionality will undoubtedly further expand the applications of this powerful chemical biology tool.[17]
References
- 1. Thermo Scientific Sulfo-LC-SPDP (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. nbinno.com [nbinno.com]
- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. SM(PEG)6 (PEGylated, long-chain SMCC crosslinker) 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 10. Thermo Scientific™ SM(PEG)12 (PEGylated, long-chain SMCC crosslinker) | Fisher Scientific [fishersci.ca]
- 11. SM(PEG)24 (PEGylated, long-chain SMCC crosslinker) 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 12. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. covachem.com [covachem.com]
- 14. Sulfo-LC-SPDP (CAS 169751-10-4) | Abcam [abcam.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. Major prion protein - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Pinpointing N-Succinimidyl Bromoacetate Modification Sites
For researchers, scientists, and drug development professionals, the precise identification of where a molecule modifies a protein is crucial for understanding its function and mechanism of action. N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking agent widely used to conjugate molecules to proteins. This guide provides a comprehensive comparison of methodologies to determine the specific amino acid residues modified by SBA, supported by experimental data and detailed protocols.
N-Succinimidyl bromoacetate is a valuable tool in bioconjugation due to its dual reactivity. It possesses an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The NHS ester primarily targets the primary amines of lysine (B10760008) residues and the N-terminus of a protein, forming a stable amide bond. This reaction is most efficient under neutral to slightly alkaline conditions (pH 7.2-8.5).[1] The bromoacetyl group, on the other hand, is reactive towards nucleophilic side chains, most notably the sulfhydryl group of cysteine. However, studies have shown that it can also react with the imidazole (B134444) ring of histidine and the thioether of methionine.[2][3]
The gold standard for identifying protein modification sites is mass spectrometry (MS).[4][5][6][7] This powerful analytical technique allows for the precise determination of the mass of a peptide, and by comparing the mass of a modified peptide to its unmodified counterpart, the site of modification can be pinpointed.
Comparative Analysis of Amino Acid Reactivity with SBA
The dual reactivity of SBA means that several amino acid residues can be potential sites of modification. The following table summarizes the primary targets of the two reactive moieties of SBA.
| Reactive Group of SBA | Primary Amino Acid Targets | Secondary/Potential Targets | Optimal pH Range |
| N-Succinimidyl (NHS) Ester | Lysine (ε-amino group), N-terminal α-amino group | Serine, Threonine, Tyrosine (O-acylation) | 7.2 - 8.5 |
| Bromoacetyl | Cysteine (sulfhydryl group) | Histidine (imidazole ring), Methionine (thioether) | 6.5 - 7.5 for Cysteine |
It is important to note that the reactivity of the bromoacetyl group towards histidine and methionine is generally lower than towards cysteine and is more pH-dependent. The reaction with cysteine is most efficient at a pH slightly below neutral, where the sulfhydryl group is more nucleophilic.
Comparison with Alternative Crosslinking Reagents
Several other heterobifunctional and homobifunctional crosslinkers are available, each with its own specificity. The choice of crosslinker depends on the desired target residues and the specific application.
| Crosslinker | Reactive Groups | Primary Target Residues | Key Features |
| This compound (SBA) | NHS Ester, Bromoacetyl | Amine (Lys, N-terminus), Sulfhydryl (Cys) | Heterobifunctional, targets two different functional groups. |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | NHS Ester, Maleimide (B117702) | Amine (Lys, N-terminus), Sulfhydryl (Cys) | Heterobifunctional, maleimide group is highly specific for sulfhydryls.[8] |
| Disuccinimidyl suberate (B1241622) (DSS) | NHS Ester, NHS Ester | Amine (Lys, N-terminus) | Homobifunctional, crosslinks between two primary amines. |
Experimental Workflow for Identifying SBA Modification Sites
The following workflow outlines the key steps for determining the site of SBA modification using mass spectrometry.
Figure 1. A generalized workflow for identifying protein modification sites using mass spectrometry.
Detailed Experimental Protocol
1. Protein Modification with SBA: a. Prepare the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The buffer should be amine-free (avoid Tris). b. Prepare a fresh stock solution of SBA in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). c. Add a 10- to 20-fold molar excess of SBA to the protein solution. The optimal stoichiometry may need to be determined empirically. d. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. e. Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
2. Sample Preparation for Mass Spectrometry: a. Remove excess crosslinker and reaction byproducts by dialysis, size-exclusion chromatography, or precipitation. b. Denature the protein by adding urea (B33335) or guanidine (B92328) hydrochloride. c. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide. d. Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
3. LC-MS/MS Analysis: a. Separate the digested peptides using liquid chromatography (LC), typically reverse-phase chromatography. b. Elute the peptides from the LC column directly into the mass spectrometer. c. The mass spectrometer will first determine the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). d. The instrument then selects precursor ions for fragmentation and analyzes the m/z of the resulting fragment ions (MS/MS or MS2 scan).
4. Data Analysis: a. Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the acquired MS/MS spectra to theoretical fragmentation patterns of peptides from a protein sequence database. b. Specify the potential modifications in the search parameters, including the mass shift corresponding to the SBA modification on lysine, N-terminus, cysteine, histidine, and methionine. c. The software will identify the modified peptides and provide a localization score indicating the confidence of the modification site assignment.
Signaling Pathway and Logical Relationship Diagrams
The chemical reactions of SBA with amino acid side chains can be visualized as follows:
Figure 2. Chemical reactivity of this compound's functional groups.
By following the methodologies outlined in this guide, researchers can confidently and accurately determine the sites of protein modification by this compound, providing critical insights into the structure and function of the resulting bioconjugates.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Crosslinking Mass Spectrometry Protocol for the Structural Analysis of Microtubule-Associated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. A Crosslinking Mass Spectrometry Protocol for the Structural Analysis of Microtubule-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to the Homogeneity of N-Succinimidyl Bromoacetate Conjugates
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of antibody-drug conjugates (ADCs) is a critical quality attribute that significantly influences their therapeutic efficacy, safety, and pharmacokinetic profile. The choice of crosslinker plays a pivotal role in determining the distribution of the drug-to-antibody ratio (DAR) and the overall heterogeneity of the final conjugate. This guide provides an in-depth analysis of the homogeneity of ADCs prepared using N-succinimidyl bromoacetate (B1195939) (SBA), a heterobifunctional crosslinker, in comparison to other commonly used alternatives like Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Understanding Conjugation Chemistry and its Impact on Homogeneity
Traditional bioconjugation strategies for ADCs often involve the chemical modification of solvent-accessible amino acid residues on the antibody, primarily lysines and cysteines. N-succinimidyl bromoacetate and SMCC are both heterobifunctional crosslinkers that first react with primary amines, such as the ε-amino group of lysine (B10760008) residues, via their N-hydroxysuccinimide (NHS) ester moiety. This initial step is followed by the reaction of their second functional group—a bromoacetyl group for SBA and a maleimide (B117702) group for SMCC—with a sulfhydryl (thiol) group, typically on the cytotoxic payload.
Due to the abundance of lysine residues on the surface of a typical monoclonal antibody, conjugation via amine-reactive crosslinkers like SBA and SMCC inherently leads to a heterogeneous mixture of ADC species with varying DARs.[1] This heterogeneity arises from the stochastic nature of the conjugation reaction, where different numbers of drug-linker molecules can attach to various lysine residues on the antibody.[1]
Comparative Analysis of Conjugate Homogeneity
While direct, head-to-head quantitative comparisons of the homogeneity of ADCs prepared with SBA versus SMCC are not extensively available in peer-reviewed literature, an understanding of their reaction mechanisms allows for a qualitative and inferred quantitative comparison. Both crosslinkers are expected to produce a distribution of DAR species (DAR 0, 1, 2, 3, etc.). The specific distribution is influenced by factors such as the molar ratio of crosslinker to antibody, reaction time, pH, and the intrinsic reactivity of individual lysine residues.
Expected Drug-to-Antibody Ratio (DAR) Distribution for Amine-Reactive Crosslinkers
The following table provides a representative DAR distribution for a typical lysine-conjugated ADC. This distribution is what one would generally expect for conjugates prepared with either SBA or SMCC, as the primary determinant of this heterogeneity is the non-specific nature of lysine chemistry.
| Drug-to-Antibody Ratio (DAR) | Representative Abundance (%) |
| 0 | 5 - 15 |
| 1 | 10 - 20 |
| 2 | 15 - 25 |
| 3 | 15 - 25 |
| 4 | 10 - 20 |
| 5 | 5 - 15 |
| 6 | < 5 |
| 7 | < 5 |
| 8+ | < 2 |
| Average DAR | ~3 - 4 |
Note: This data is illustrative and the actual distribution can vary significantly based on the specific antibody, payload, and conjugation conditions.
The primary difference between SBA and SMCC that could subtly influence the final conjugate profile lies in the reactivity and stability of their respective thiol-reactive groups. The bromoacetyl group of SBA reacts with thiols via a nucleophilic substitution reaction, while the maleimide group of SMCC undergoes a Michael addition. While both reactions are efficient, differences in reaction kinetics and potential side reactions could lead to minor variations in the final ADC population.
Experimental Protocols
Detailed methodologies are crucial for reproducible ADC synthesis and analysis. Below are representative protocols for antibody conjugation using this compound and subsequent analysis of homogeneity.
Protocol 1: Two-Step Antibody Conjugation with this compound
This protocol describes the bromoacetylation of an antibody followed by conjugation to a thiol-containing payload.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
This compound (SBA)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing payload
-
Desalting columns (e.g., Sephadex G-25)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
SBA Stock Solution: Immediately before use, dissolve SBA in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Bromoacetylation of Antibody:
-
Add a 10- to 20-fold molar excess of the SBA stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess SBA:
-
Remove unreacted SBA using a desalting column equilibrated with PBS, pH 6.5-7.5.
-
-
Conjugation with Thiol-Payload:
-
Immediately add the thiol-containing payload to the bromoacetylated antibody solution. A 3- to 5-fold molar excess of the payload over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., final concentration of 20-50 mM Tris or glycine) to react with any remaining bromoacetyl groups.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unconjugated payload and other impurities.
Protocol 2: Analysis of ADC Homogeneity by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species based on their hydrophobicity, which correlates with the DAR.[2][3]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl or Phenyl phase)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different DAR species will elute in order of increasing hydrophobicity (and thus increasing DAR).
-
Calculate the relative percentage of each peak to determine the DAR distribution.
-
The average DAR can be calculated using the following formula: Average DAR = Σ (% Area of each DAR species × DAR value) / 100
-
Protocol 3: ADC Characterization by LC-MS
Liquid chromatography-mass spectrometry provides precise mass information for each ADC species, confirming the DAR and identifying different drug-loaded forms.[4][5]
Materials:
-
Purified ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column suitable for proteins (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-1.0 mg/mL in Mobile Phase A. For cysteine-linked ADCs, analysis under native conditions may be required.[4]
-
LC Separation: Inject the sample and separate the components using a suitable gradient (e.g., 20-80% Mobile Phase B over 15-20 minutes).
-
MS Analysis:
-
Acquire mass spectra in the appropriate m/z range for the expected charge states of the ADC.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
-
Data Interpretation:
-
The mass of the unconjugated antibody will be observed, along with a series of peaks corresponding to the antibody with one, two, three, etc., conjugated drug-linkers.
-
The mass difference between consecutive peaks should correspond to the mass of the drug-linker.
-
The relative intensities of the peaks can be used to estimate the DAR distribution.
-
Visualizing Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
This compound, like other amine-reactive crosslinkers such as SMCC, is a valuable tool for the synthesis of antibody-drug conjugates. However, the inherent nature of targeting surface lysine residues results in a heterogeneous product with a distribution of drug-to-antibody ratios. While subtle differences in the reactivity of the thiol-reactive moieties may exist between SBA and its alternatives, the overall homogeneity profile is expected to be broadly similar. For applications where a highly homogeneous ADC is required, site-specific conjugation technologies that target engineered cysteines, unnatural amino acids, or specific glycan sites are the preferred approach.[1][6] The analytical methods and protocols outlined in this guide provide a robust framework for the synthesis and characterization of SBA-conjugated ADCs, enabling researchers to thoroughly assess their homogeneity and make informed decisions in the development of next-generation biotherapeutics.
References
- 1. Current methods for the synthesis of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Potency: A Comparative Guide to N-Succinimidyl Bromoacetate Conjugation
For researchers, scientists, and drug development professionals, the modification of proteins is a critical tool for creating targeted therapeutics, diagnostic agents, and novel research reagents. The choice of conjugation chemistry is paramount, as it can significantly influence the biological activity of the resulting protein conjugate. This guide provides a comprehensive comparison of N-succinimidyl bromoacetate (B1195939) (SBA) with other common crosslinking agents, focusing on the preservation of protein function, and offers detailed experimental protocols for assessing the biological activity of conjugated proteins.
Understanding N-Succinimidyl Bromoacetate (SBA)
This compound is a heterobifunctional crosslinking reagent, meaning it possesses two different reactive groups. This allows for a two-step, controlled conjugation process. The N-hydroxysuccinimide (NHS) ester end of SBA reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group on a protein, to form a stable amide bond. The bromoacetyl group, on the other hand, reacts with sulfhydryl groups, such as those on cysteine residues, to form a stable thioether linkage.[1] This dual reactivity makes SBA a versatile tool for linking proteins to other molecules, including peptides, drugs, and reporter molecules.[2]
The Impact of Conjugation on Protein Activity
The covalent modification of a protein, irrespective of the crosslinker used, has the potential to alter its biological activity. The primary concerns are:
-
Steric Hindrance: The addition of a linker and a payload molecule can physically block the active site of an enzyme or the binding interface of an antibody, thereby reducing or eliminating its function.[3]
-
Alteration of Charge: The reaction of an NHS ester with a lysine residue neutralizes its positive charge. This can disrupt ionic interactions that are crucial for maintaining the protein's native conformation, substrate binding, or protein-protein interactions.[3]
-
Conformational Changes: The introduction of multiple modifications can induce changes in the protein's three-dimensional structure, leading to a loss of activity.[3]
Due to the high abundance of lysine residues on the surface of most proteins, conjugation with NHS ester-containing reagents like SBA can lead to a heterogeneous mixture of products with varying degrees of modification and, consequently, a range of biological activities.[4]
Comparative Analysis of Crosslinking Reagents
While direct quantitative comparisons of the effect of SBA on protein activity against other crosslinkers are not abundant in the literature, a qualitative comparison based on their chemical properties and known effects on proteins can be made.
| Feature | This compound (SBA) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) |
| Reactive Groups | NHS ester (amines), Bromoacetyl (sulfhydryls) | NHS ester (amines), Maleimide (B117702) (sulfhydryls) | NHS ester (amines), Pyridyldithiol (sulfhydryls) |
| Bond Formed | Amide, Thioether | Amide, Thioether | Amide, Disulfide |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (with reducing agents like DTT) |
| Spacer Arm | Short, aliphatic | Cyclohexane-based, more rigid | Aliphatic |
| Primary Application | General protein-peptide and protein-drug conjugation | Antibody-drug conjugates (ADCs), immunogen preparation | Reversible conjugation, introduction of sulfhydryl groups |
Discussion of Alternatives:
-
SMCC: This is a widely used crosslinker, particularly in the development of antibody-drug conjugates.[5] The maleimide group is highly reactive towards sulfhydryl groups, often leading to efficient conjugation.[6] However, like SBA, it modifies lysine residues and can lead to heterogeneity.
-
SPDP: The key advantage of SPDP is the formation of a cleavable disulfide bond. This allows for the release of a conjugated molecule under reducing conditions, which can be advantageous in certain drug delivery applications. It can also be used to introduce protected sulfhydryl groups onto a protein.[7]
Experimental Protocols for Assessing Biological Activity
To quantify the impact of conjugation on protein function, a variety of assays can be employed. Below are detailed protocols for two common methods used for assessing the binding activity of conjugated antibodies.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the antigen-binding activity of an antibody that has been conjugated using SBA or another crosslinker.
Materials:
-
96-well microtiter plate
-
Antigen specific to the antibody of interest
-
Conjugated antibody and unconjugated (native) antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of both the conjugated and unconjugated antibody in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the enzyme substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration for both the conjugated and unconjugated antibody. Compare the EC50 values to determine the relative binding activity of the conjugated antibody.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity. This protocol outlines the general steps for assessing the binding of a conjugated antibody to its antigen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Antigen and conjugated antibody solutions in running buffer
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of NHS and EDC.
-
Inject the antigen solution in the immobilization buffer to covalently couple it to the chip surface. The target immobilization level will depend on the specific interaction being studied.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the conjugated antibody over the antigen-coated surface and a reference surface (without antigen).
-
Monitor the binding response in real-time.
-
Allow for a dissociation phase where running buffer flows over the chip.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound antibody from the antigen surface.
-
Confirm that the baseline response returns to the initial level.
-
-
Data Analysis:
-
Subtract the reference surface data from the active surface data to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD value of the conjugated antibody to that of the unconjugated antibody to quantify any change in binding affinity.
-
Visualizing Workflows and Pathways
Conclusion
This compound is a valuable tool for protein conjugation, offering a controlled, two-step process for linking molecules to proteins. However, as with any protein modification technique, there is a risk of altering the protein's biological activity. Careful consideration of the crosslinker chemistry and thorough experimental validation are essential to ensure that the resulting conjugate retains its desired function. By employing robust analytical methods such as ELISA and SPR, researchers can quantify the impact of conjugation and optimize their protocols to produce effective and reliable protein conjugates for a wide range of applications in research and therapeutic development.
References
- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of cross-linker polarity on selectivity towards lysine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Succinimidyl Bromoacetate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl bromoacetate (B1195939) is a valuable reagent in bioconjugation and chemical synthesis; however, its inherent reactivity and potential hazards necessitate strict adherence to proper disposal procedures. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of N-succinimidyl bromoacetate and associated waste materials, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is a skin and eye irritant, and care should be taken to avoid dust inhalation.[1] All handling and disposal operations must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. This includes, but is not limited to, chemical safety goggles, a face shield, appropriate gloves, and a lab coat.
Step-by-Step Disposal Protocol: Alkaline Hydrolysis
The recommended method for the in-lab neutralization of this compound is alkaline hydrolysis. This process breaks down the reactive NHS ester and the bromoacetyl group into less hazardous components: bromoacetic acid, N-hydroxysuccinimide, and their respective salts.[2][3][4]
Materials:
-
Waste this compound (solid or in an organic solvent)
-
1 M Sodium Hydroxide (B78521) (NaOH) solution
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Preparation: In a chemical fume hood, place a beaker or flask of appropriate size on a stir plate. Ensure the container is large enough to accommodate the waste material and the sodium hydroxide solution, with ample headspace to prevent splashing.
-
Dilution (if applicable): If the waste is a concentrated solution in an organic solvent, it may be beneficial to dilute it further with the same solvent to better control the reaction rate. For solid waste, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before proceeding.
-
Neutralization:
-
Begin stirring the waste solution at a moderate speed.
-
Slowly add a 1 M sodium hydroxide (NaOH) solution to the stirring waste. A general recommendation is to use a 2 to 5-fold molar excess of NaOH relative to the amount of this compound to ensure complete hydrolysis.
-
Monitor the reaction for any signs of heat generation. If the container becomes warm to the touch, slow the rate of addition and/or use an ice bath to cool the reaction vessel.
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 4 hours to ensure complete hydrolysis of both the NHS ester and the bromoacetyl moiety. NHS esters have a half-life that decreases significantly with increasing pH, with rapid hydrolysis occurring at a pH above 8.6.[5][6]
-
pH Verification: After the reaction period, check the pH of the solution using a pH strip or meter. The pH should be in the neutral range (6-9). If the solution is still acidic, add more 1 M NaOH dropwise until the desired pH is reached. If it is too alkaline, it can be neutralized with a dilute acid such as 1 M hydrochloric acid (HCl).
-
Waste Collection: The neutralized aqueous solution contains bromoacetic acid salts and N-hydroxysuccinimide derivatives. This solution must be collected in a properly labeled hazardous waste container. Do not dispose of this solution down the drain.
-
Final Disposal: The sealed and labeled hazardous waste container should be handed over to your institution's Environmental Health and Safety (EHS) department for final disposal according to local, state, and federal regulations.
Data Presentation: Safety and Operational Parameters
| Parameter | Recommendation | Rationale and Citations |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, face shield, lab coat. | Protects against skin and eye irritation from this compound and corrosive effects of bromoacetic acid and NaOH.[1][7][8] |
| Work Environment | Certified Chemical Fume Hood | Prevents inhalation of dust and potential vapors from the chemical and during the neutralization reaction.[9] |
| Neutralizing Agent | 1 M Sodium Hydroxide (NaOH) | Effective for alkaline hydrolysis of the NHS ester and bromoacetyl group.[2][3] |
| Molar Excess of NaOH | 2 to 5-fold molar excess | Ensures complete and irreversible hydrolysis of the ester.[2] |
| Reaction Time | Minimum 4 hours at room temperature | Allows for the complete breakdown of the NHS ester, which is pH-dependent.[5][6] |
| Final pH of Waste Solution | 6.0 - 9.0 | Ensures the waste is neutralized before being collected for hazardous waste disposal. |
| Waste Container | Labeled, sealed, and chemically compatible container | Prevents leaks and ensures proper identification for hazardous waste management. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the chemical degradation pathway and the logical workflow for the proper disposal of this compound.
Caption: Chemical degradation pathway of this compound via alkaline hydrolysis.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. youtube.com [youtube.com]
- 3. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling N-succinimidyl bromoacetate
This guide provides immediate safety, handling, and disposal protocols for N-succinimidyl bromoacetate (B1195939), tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Personal Protective Equipment (PPE)
When handling N-succinimidyl bromoacetate, it is mandatory to use the following personal protective equipment to prevent exposure.[1][2][3][4][5]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile rubber).[1][2] |
| Lab Coat/Gown | Impervious, long-sleeved lab coat or gown.[1][5] | |
| Clothing | Fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working in a poorly ventilated area.[1][2][3] A full-face respirator is recommended in cases of exceeded exposure limits or experienced irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[1][3][6] The use of a chemical fume hood is strongly recommended.
-
Verify that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][6]
-
Keep the container of this compound tightly closed when not in use.[1][6]
2. Handling the Compound:
-
Wear all the requisite personal protective equipment as detailed in the table above.[1][4]
-
Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][4][6]
-
Prevent contact with skin and eyes.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1][6]
3. Storage:
-
The recommended storage temperature is often -20°C (freezer).[2][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6] The material is also sensitive to moisture and light.[6]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air.[1][6][8] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][6] Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][4][8] If skin irritation occurs, get medical advice/attention.[1][4][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][4][6] Remove contact lenses if present and easy to do so.[1][4][6] Continue rinsing.[1][4][6] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[1][6] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
1. Spill Containment and Cleanup:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Use personal protective equipment during cleanup.[1]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[3][6] Avoid raising dust.
-
Do not let the product enter drains.[3]
2. Waste Disposal:
-
Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[1][6]
-
The material should be disposed of at an appropriate treatment and disposal facility.[1]
-
Do not dispose of waste into the sewer system.[3]
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Bromoacetic acid N-hydroxysuccinimide ester ≥95%, powder | 42014-51-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 42014-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. fishersci.com [fishersci.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
